Technical Documentation Center

3-{[4-(Diethylamino)benzoyl]amino}propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid
  • CAS: 1094490-55-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic Acid

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3-{[4-(diethylamino)benzoyl]amino}propanoic acid, a compound of interest for researchers and professionals in drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3-{[4-(diethylamino)benzoyl]amino}propanoic acid, a compound of interest for researchers and professionals in drug development and chemical research. The synthesis is presented as a two-step process, beginning with the formation of an amide bond followed by ester hydrolysis. This document is structured to provide not only a detailed protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Step Pathway

The synthesis of the target molecule, 3-{[4-(diethylamino)benzoyl]amino}propanoic acid, is most effectively achieved through a two-step reaction sequence. This strategy is designed to ensure high yields and purity of the final product.

  • Amide Bond Formation: The initial step involves the coupling of 4-(diethylamino)benzoic acid with an ester of 3-aminopropanoic acid, specifically ethyl 3-aminopropanoate. The use of the ethyl ester of β-alanine is a strategic choice to enhance the solubility of the starting materials in organic solvents and to prevent the free carboxylic acid of β-alanine from interfering with the amide coupling reaction. This reaction forms the intermediate, ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate.

  • Ester Hydrolysis: The second and final step is the saponification of the ethyl ester intermediate. This is an irreversible hydrolysis reaction under basic conditions, which yields the sodium salt of the target carboxylic acid. Subsequent acidification then provides the pure 3-{[4-(diethylamino)benzoyl]amino}propanoic acid.

The overall synthetic pathway is depicted below:

Synthetic_Pathway 4-(Diethylamino)benzoic_acid 4-(Diethylamino)benzoic acid Amide_Coupling Amide Coupling 4-(Diethylamino)benzoic_acid->Amide_Coupling Ethyl_3-aminopropanoate Ethyl 3-aminopropanoate Ethyl_3-aminopropanoate->Amide_Coupling Intermediate_Ester Ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate Amide_Coupling->Intermediate_Ester Ester_Hydrolysis Ester Hydrolysis Intermediate_Ester->Ester_Hydrolysis Final_Product 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid Ester_Hydrolysis->Final_Product

Figure 1: Overall synthetic pathway for 3-{[4-(diethylamino)benzoyl]amino}propanoic acid.

Part 1: Amide Bond Formation - Synthesis of Ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate

The formation of an amide bond is a cornerstone of organic synthesis. This step requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. While various coupling reagents are available, this protocol will utilize a common and effective method.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is converted into a more reactive species. A widely used method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Diethylamino)benzoic acid193.2410.0 g0.0518
Ethyl 3-aminopropanoate hydrochloride153.618.75 g0.0570
Triethylamine101.197.9 mL0.0570
N,N'-Dicyclohexylcarbodiimide (DCC)206.3311.2 g0.0543
Dichloromethane (DCM)-250 mL-

Step-by-Step Methodology:

  • Preparation of the Amine: In a 500 mL round-bottom flask, suspend ethyl 3-aminopropanoate hydrochloride in 100 mL of dichloromethane. To this suspension, add triethylamine and stir the mixture at room temperature for 20 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate 250 mL flask, dissolve 4-(diethylamino)benzoic acid in 150 mL of dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Coupling Reaction: To the cooled solution of 4-(diethylamino)benzoic acid, add N,N'-dicyclohexylcarbodiimide (DCC) in one portion. Stir the mixture for 15 minutes at 0 °C.

  • Addition of the Amine: Add the prepared solution of ethyl 3-aminopropanoate to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate. The product can be further purified by column chromatography on silica gel if necessary.

Amide_Coupling_Workflow cluster_AminePrep Amine Preparation cluster_AcidPrep Acid Activation Start_Amine Suspend Ethyl 3-aminopropanoate HCl in DCM Add_TEA Add Triethylamine Start_Amine->Add_TEA Stir_Amine Stir for 20 min at RT Add_TEA->Stir_Amine Combine Combine Amine and Activated Acid Solutions Stir_Amine->Combine Start_Acid Dissolve 4-(Diethylamino)benzoic acid in DCM Cool_Acid Cool to 0 °C Start_Acid->Cool_Acid Add_DCC Add DCC Cool_Acid->Add_DCC Stir_Acid Stir for 15 min at 0 °C Add_DCC->Stir_Acid Stir_Acid->Combine Reaction Stir for 12-16 h at RT Combine->Reaction Filter Filter to remove DCU Reaction->Filter Wash Wash with HCl, NaHCO₃, and Brine Filter->Wash Purify Dry, Concentrate, and Purify Wash->Purify Product_Ester Ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate Purify->Product_Ester

Figure 2: Experimental workflow for the amide coupling reaction.

Part 2: Ester Hydrolysis - Synthesis of 3-{[4-(diethylamino)benzoyl]amino}propanoic Acid

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is achieved through saponification, a classic and reliable method for ester hydrolysis.

Causality Behind Experimental Choices

Alkaline hydrolysis of esters is a highly effective and essentially irreversible process.[1][2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The irreversibility of this reaction is due to the deprotonation of the initially formed carboxylic acid by the strong base (hydroxide), forming a resonance-stabilized carboxylate anion which is unreactive towards the alcohol. Subsequent acidification of the carboxylate salt protonates it to yield the final carboxylic acid.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate292.38(Assuming quantitative yield from Part 1)~0.0518
Ethanol-150 mL-
Sodium Hydroxide (NaOH)40.004.14 g0.1036
Water-50 mL-
Hydrochloric Acid (HCl), concentrated-As needed-

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate in 150 mL of ethanol in a 500 mL round-bottom flask.

  • Saponification: In a separate beaker, dissolve sodium hydroxide in 50 mL of water. Add the NaOH solution to the ethanolic solution of the ester.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the starting ester spot on TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: To the remaining aqueous solution, add concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH of the solution is approximately 4-5. A precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying and Purification: Dry the solid product in a vacuum oven. The product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain high purity 3-{[4-(diethylamino)benzoyl]amino}propanoic acid.

Hydrolysis_Workflow Start_Hydrolysis Dissolve Ester in Ethanol Add_NaOH Add Aqueous NaOH Solution Start_Hydrolysis->Add_NaOH Reflux Heat to Reflux for 2-4 h Add_NaOH->Reflux Remove_Ethanol Remove Ethanol under Reduced Pressure Reflux->Remove_Ethanol Acidify Acidify with HCl to pH 4-5 Remove_Ethanol->Acidify Isolate Collect Precipitate by Filtration Acidify->Isolate Dry_Purify Dry and Recrystallize Isolate->Dry_Purify Final_Product 3-{[4-(diethylamino)benzoyl]amino}propanoic acid Dry_Purify->Final_Product

Figure 3: Experimental workflow for the ester hydrolysis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental organic reactions. The progress of each step can be reliably monitored using standard analytical techniques such as thin-layer chromatography. The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the intermediate, ethyl 3-{[4-(diethylamino)benzoyl]amino}propanoate, can be inferred from similar structures. For instance, the ¹H NMR spectrum is expected to show characteristic signals for the diethylamino group (triplet and quartet), the aromatic protons, the methylene groups of the propanoate chain, and the ethyl ester group (triplet and quartet).

Conclusion

The synthesis of 3-{[4-(diethylamino)benzoyl]amino}propanoic acid can be reliably achieved in two straightforward steps: DCC-mediated amide coupling followed by alkaline hydrolysis. The provided protocols, grounded in established chemical principles, offer a clear and reproducible pathway for obtaining this target molecule. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently execute this synthesis and adapt it as needed for their specific research goals.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • (2013). WO 2013/150545 A2.
  • (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
  • (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • Clark, J. (2015). Hydrolysing Esters. Chemguide.
  • (2014).
  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • (2026). Ester Hydrolysis. A Level Chemistry Revision Notes.
  • (2022). 11.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
  • (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid.
  • (2013). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. International Journal of Organic Chemistry, 3(4), 221-228.
  • (2012). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 4(4), 1235-1242.

Sources

Exploratory

The Core Mechanism of N-Acylation of β-Alanine Derivatives: A Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Significance of N-Acylated β-Alanine Derivatives N-acylated β-alanine derivatives represent a class of molecules with significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Significance of N-Acylated β-Alanine Derivatives

N-acylated β-alanine derivatives represent a class of molecules with significant interest in pharmaceutical and biotechnological research. β-Alanine is the only naturally occurring β-amino acid, and its acylated derivatives are explored for a wide range of applications, from their role as precursors in the synthesis of larger molecules to their use as surfactants and drug delivery agents[1][2]. For instance, N-acetyl-β-alanine is studied for its potential to enhance athletic performance by increasing muscle carnosine levels while mitigating the paresthesia side effects associated with β-alanine supplementation[3][4]. The acetylation can improve properties like cell permeability and biological half-life, making it a valuable modification in drug design[3][5].

The formation of the amide bond through N-acylation is one of the most fundamental and widely researched transformations in organic chemistry[6][7]. Understanding the underlying mechanisms is paramount for researchers to optimize reaction conditions, improve yields, minimize side products, and develop novel synthetic strategies. This guide provides an in-depth exploration of the core mechanisms governing the N-acylation of β-alanine derivatives, grounded in established chemical principles and supported by practical, field-proven protocols.

Pillar 1: The Fundamental Mechanism - Nucleophilic Acyl Substitution

The N-acylation of a β-alanine derivative is fundamentally a nucleophilic acyl substitution reaction. In this process, the nucleophilic amino group (-NH₂) of the β-alanine derivative attacks the electrophilic carbonyl carbon of an acylating agent. The reaction proceeds through a characteristic tetrahedral intermediate, followed by the elimination of a leaving group to form the stable amide bond.

The overall transformation can be generalized as follows:

  • Nucleophile: The nitrogen atom of the β-alanine derivative's amino group, which possesses a lone pair of electrons[8].

  • Electrophile: The carbonyl carbon of the acylating agent, which is electron-deficient due to the electronegativity of the attached oxygen and leaving group.

  • Leaving Group: A group attached to the acyl carbonyl that can depart with its electron pair. The quality of the leaving group is a critical determinant of the acylating agent's reactivity.

The efficiency and success of this reaction hinge on the reactivity of the acylating agent, which is determined by the nature of the leaving group. We will explore three primary classes of acylating agents and their specific mechanistic nuances.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: General pathway for N-acylation via nucleophilic acyl substitution.

Pillar 2: Acylating Agents & Mechanistic Specifics

The choice of acylating agent is the most critical decision in designing an N-acylation reaction. It dictates the reaction conditions, the need for catalysts, and the potential side reactions.

Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride)

Acyl halides are among the most reactive acylating agents due to the excellent leaving group ability of the halide ion (e.g., Cl⁻)[9]. Reactions with amines are often rapid and exothermic, typically occurring at room temperature or below[10].

Mechanism: The Schotten-Baumann Reaction

A classic method employing acyl chlorides is the Schotten-Baumann reaction, which is conducted under aqueous basic conditions[11][12].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the β-alanine derivative attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a zwitterionic tetrahedral intermediate[12][13].

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, expelling the chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., hydroxide ion or another amine molecule) to yield the final N-acylated product and neutralize the acid byproduct (HCl).

The Critical Role of the Base: A base, such as sodium hydroxide or pyridine, is essential. It serves two purposes:

  • It neutralizes the strong acid (HCl) generated during the reaction. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction[10][12].

  • It drives the equilibrium toward the product side by consuming the acid byproduct[12].

Diagram 2: Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism AcylChloride R-CO-Cl Intermediate Intermediate Base OH⁻ HCl H₂O + Cl⁻ Base->HCl Neutralization ProtonatedAmide [R-CO-N⁺H₂-R'] Amide R-CO-NH-R' (Final Product) ProtonatedAmide->Amide Deprotonation Amine Amine Amine->Intermediate Attack Intermediate->ProtonatedAmide Eliminate Cl⁻

Caption: Key steps in the base-mediated Schotten-Baumann acylation.

Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are also highly effective acylating agents, reacting readily with amines to form amides[14]. They are generally less reactive than acyl chlorides but are often preferred due to their easier handling and the formation of a less corrosive carboxylic acid byproduct instead of HCl. The mechanism is analogous to that of acyl chlorides, with a carboxylate ion serving as the leaving group[9].

Carboxylic Acids & Coupling Reagents

Directly reacting a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires high temperatures (160-180 °C) to drive off water[15]. This is because the hydroxyl group (-OH) is a very poor leaving group. To facilitate this reaction under milder conditions, coupling reagents are employed.

Mechanism of Action: Coupling reagents work by activating the carboxylic acid. They convert the hydroxyl group into a much better leaving group, effectively creating a highly reactive "active ester" intermediate in situ[9][16].

Common Coupling Reagents:

  • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The carboxylic acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile[9]. The byproduct (dicyclohexylurea, DCU) is insoluble in many organic solvents and can be removed by filtration.

  • Phosphonium and Uronium Salts (e.g., BOP, HATU): Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient activators, often used in peptide synthesis[17][18]. They react with the carboxylic acid to form activated esters that are highly susceptible to nucleophilic attack.

Diagram 3: Carboxylic Acid Activation with DCC

DCC_Activation_Mechanism DCC R'-N=C=N-R' DCC O_Acylisourea O-Acylisourea Intermediate Highly Reactive DCC->O_Acylisourea Amide R-CO-NH-R'' Amide Product O_Acylisourea->Amide Nucleophilic Attack Byproduct R'-NH-CO-NH-R' Dicyclohexylurea (DCU) O_Acylisourea->Byproduct Forms Byproduct Amine R''-NH₂ β-Alanine Derivative Amine->Amide

Caption: Activation of a carboxylic acid using DCC coupling agent.

Pillar 3: Trustworthiness - Self-Validating Protocols

The following protocols are established, reliable methods for the N-acylation of β-alanine derivatives. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol 1: N-Acetylation of β-Alanine via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for acylating amino acids under basic conditions[11]. It is a robust method for small to medium-scale synthesis.

Objective: To synthesize N-acetyl-β-alanine from β-alanine and acetyl chloride.

Materials:

  • β-Alanine

  • Acetyl Chloride

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Step-by-Step Methodology:

  • Dissolution of Amino Acid: Dissolve β-alanine (1 molar equivalent) in a 10% aqueous solution of NaOH (2.5 molar equivalents) in a flask. The excess base is crucial to neutralize the HCl produced and maintain an alkaline pH throughout the reaction[12]. Place the flask in an ice bath and stir until the solid is fully dissolved. Cooling is necessary to control the exothermic nature of the acylation and subsequent neutralization[11].

  • Acylation: While vigorously stirring the cooled solution, add acetyl chloride (1.1 molar equivalents) dropwise. A slight excess of the acylating agent ensures complete conversion of the starting material. The reaction is rapid.

  • Reaction Monitoring & pH Control: Continue stirring the mixture in the ice bath for 30-60 minutes. Throughout the addition and stirring, monitor the pH of the solution. If it drops below 8, add more 10% NaOH solution to maintain alkalinity. This prevents the protonation of the unreacted β-alanine[10].

  • Acidification and Precipitation: After the reaction is complete, remove the flask from the ice bath. Carefully acidify the reaction mixture to a pH of approximately 2-3 by slowly adding concentrated HCl. This step protonates the carboxylate group of the N-acetyl-β-alanine product, causing it to become less water-soluble and precipitate out of the solution[11].

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water to remove inorganic salts. The product can be further purified by recrystallization from hot water or an appropriate solvent system.

Protocol 2: General N-Acylation using a Carboxylic Acid and EDC

This protocol outlines a general procedure for coupling a carboxylic acid to a β-alanine derivative using EDC as the coupling agent in an organic solvent.

Objective: To form an amide bond between a generic carboxylic acid (R-COOH) and a β-alanine derivative.

Materials:

  • β-Alanine derivative (e.g., β-alanine ethyl ester) (1 molar equivalent)

  • Carboxylic acid (1.1 molar equivalents)

  • EDC·HCl (1.2 molar equivalents)

  • Hydroxybenzotriazole (HOBt) (0.5-1.2 equivalents) - Optional but recommended

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA) (2-3 molar equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and the β-alanine derivative (1.0 eq) in anhydrous DCM. Rationale: Anhydrous conditions are important as water can hydrolyze the activated intermediate.

  • Additive Inclusion (Optional): Add HOBt (1.2 eq) to the mixture. Rationale: Additives like HOBt are known to suppress side reactions and reduce the risk of racemization if the β-alanine derivative has a chiral center[16][18].

  • Base Addition: Add DIPEA (2-3 eq) to the solution. Rationale: The base neutralizes the HCl salt of EDC and any acids formed during the reaction, maintaining a favorable reaction environment.

  • Activation and Coupling: Cool the solution to 0 °C in an ice bath. Slowly add solid EDC·HCl (1.2 eq) in portions. Rationale: Cooling helps to manage the reaction exotherm and maintain stability of the active ester.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Presentation: Comparison of N-Acylation Methods

The choice of methodology often involves a trade-off between reagent cost, reaction conditions, and efficiency. The table below summarizes key parameters for the discussed methods.

MethodAcylating AgentCatalyst/BaseTypical SolventTemperatureTypical YieldsKey Advantage
Schotten-Baumann Acyl ChlorideNaOH, PyridineWater, Biphasic0 °C to RT70-95%Cost-effective, robust, uses simple reagents[11].
Anhydride Acylation Acid AnhydridePyridine, Et₃NAprotic (DCM, THF)0 °C to RT80-98%Milder byproduct (carboxylic acid) than acyl chlorides[6].
Carbodiimide Coupling Carboxylic AcidEDC or DCC, HOBt, DIPEAAprotic (DCM, DMF)0 °C to RT75-95%Allows direct use of carboxylic acids under mild conditions[9][17].
Catalyst-Free Acetic AnhydrideNoneSolvent-free or WaterRT to 80 °C85-95%Environmentally benign, simple work-up[6].
Iodine-Catalyzed Acyl ChlorideI₂ (catalytic)Solvent-freeRoom Temp.90-98%Very fast, mild, and environmentally friendly[19][20].

Visualization of the Experimental Workflow

Diagram 4: General Experimental Workflow for N-Acylation

Experimental_Workflow A 1. Dissolution Dissolve β-alanine derivative and other reagents in solvent. B 2. Acylation Add acylating agent/coupling reagent under controlled temperature. A->B Proceed when dissolved C 3. Reaction Monitoring Track progress via TLC or LCMS. B->C Stir for required time D 4. Quenching & Work-up Neutralize reaction and perform aqueous extractions to remove byproducts. C->D Upon completion E 5. Purification Isolate product via precipitation, recrystallization, or chromatography. D->E Isolate crude product F 6. Characterization Confirm structure and purity (NMR, MS, IR). E->F Obtain pure product

Caption: A standard workflow for synthesis and purification of N-acylated products.

Conclusion

The N-acylation of β-alanine derivatives is a cornerstone reaction for accessing a diverse array of molecules critical to drug development and chemical biology. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with an appreciation for the specific roles of different acylating agents, bases, and coupling reagents, empowers researchers to make informed decisions in synthetic design. The Schotten-Baumann reaction offers a classic, cost-effective route using highly reactive acyl chlorides, while modern coupling agents provide a milder, more versatile path directly from carboxylic acids. By selecting the appropriate methodology and carefully controlling reaction parameters as outlined in the provided protocols, scientists can reliably and efficiently synthesize these valuable compounds for further investigation and application.

References

  • Acylation under weak base conditions. (n.d.). Google Books.
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2016). Chemical Communications, 53(12).
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.Chemical Communications.
  • Reactions of Amines. (2025). Chemistry LibreTexts.
  • Ouarna, S., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.Oriental Journal of Chemistry.
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). National Center for Biotechnology Information.
  • The Dawn of a New Class of Biomolecules: A Technical History of N-Acetylated Amino Acids. (n.d.). Benchchem.
  • Schotten Baumann Reaction. (2019). BYJU'S.
  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis.
  • Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. (2024). INIS.
  • Mild and Useful Method for N-Acylation of Amines. (2009). Taylor & Francis.
  • N-Acetyl Beta Alanine Methods of Use. (n.d.). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • N-Acylation in combinatorial chemistry. (n.d.). Arkivoc.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Center for Biotechnology Information.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (n.d.). Frontiers.
  • PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. (2006). Taylor & Francis.
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). ACS Publications.
  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). PubMed.
  • Plasma flow chemistry for direct N-acylation of amines by esters. (2022). RSC Publishing.
  • Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S.
  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). National Center for Biotechnology Information.
  • Advances in the synthesis of β-alanine. (n.d.). Frontiers.
  • N-acetyl-β-alanine. (n.d.). CymitQuimica.
  • N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate.
  • Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. (2011). PubMed.
  • N-Acetyl Beta Alanine Methods of Use. (n.d.). Google Patents.
  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (n.d.). ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA. (2021). Journal of Biological Chemistry.

Sources

Foundational

Spectroscopic Characterization of Novel Benzoylpropanoic Acids: A Comprehensive Technical Guide

Introduction Benzoylpropanoic acids (BPAs)—structurally anchored by the 4-oxo-4-phenylbutanoic acid core—are highly versatile pharmacophores. They serve as critical synthetic intermediates for pyridazinones, non-steroida...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoylpropanoic acids (BPAs)—structurally anchored by the 4-oxo-4-phenylbutanoic acid core—are highly versatile pharmacophores. They serve as critical synthetic intermediates for pyridazinones, non-steroidal anti-inflammatory drugs (NSAIDs), and targeted immunomodulators[1]. The successful translation of these molecules from the synthetic bench to preclinical testing relies entirely on unambiguous structural elucidation.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of novel BPA derivatives, integrating Vibrational Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS)[2].

Multimodal Spectroscopic Workflow

To ensure absolute structural confidence, a sequential analytical pipeline is required. The workflow transitions from bulk functional group identification to atomic-level connectivity mapping.

Fig 1. Multimodal spectroscopic workflow for benzoylpropanoic acid characterization.

Vibrational Profiling: ATR-FTIR Spectroscopy

Expertise & Causality

While traditional transmission FTIR using KBr pellets is common, Attenuated Total Reflectance (ATR) FTIR is strictly recommended for BPAs. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretching artifact (3400–3200 cm⁻¹) that obscures the critical carboxylic acid O-H stretch of the BPA molecule[3]. ATR-FTIR eliminates this matrix interference, allowing for precise resolution of the hydrogen-bonded dimer network typical of carboxylic acids.

Key Spectral Markers
  • Ketone Carbonyl (C=O): ~1680 cm⁻¹. The conjugation with the aromatic ring lowers the stretching frequency compared to an isolated aliphatic ketone (~1715 cm⁻¹).

  • Carboxylic Acid Carbonyl (C=O): ~1710 cm⁻¹.

  • O-H Stretch: A very broad, distinct band from 3300 to 2500 cm⁻¹, often overlapping with aliphatic C-H stretches.

Self-Validating Protocol: ATR-FTIR
  • System Readiness: Clean the diamond/ZnSe crystal with isopropanol. Perform a background scan.

    • Validation Checkpoint: The background spectrum must show <1% transmittance variance in the 4000-400 cm⁻¹ range.

  • Calibration: Run a standard polystyrene film. Ensure the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

  • Acquisition: Deposit 1-2 mg of the solid BPA derivative onto the crystal. Apply consistent anvil pressure. Acquire 32 scans at 4 cm⁻¹ resolution.

Structural Elucidation: NMR Spectroscopy

Expertise & Causality

NMR is the definitive tool for mapping the carbon backbone of BPAs. The choice of solvent is critical: CDCl₃ is preferred for observing the natural hydrogen-bonded dimeric state of the carboxylic acid (the proton appears very downfield, ~10-12 ppm). However, if the derivative is highly polar, DMSO-d₆ is used. Note that DMSO disrupts the dimer, shifting the -OH proton and potentially broadening it due to chemical exchange[3].

1H and 13C NMR Dynamics

The defining feature of a BPA is the ethylene bridge (-CH₂-CH₂-) connecting the ketone and the carboxylic acid. Because these methylene groups are in different chemical environments, they form an A₂X₂ (or A₂B₂) spin system.

  • α-to-ketone (-CH₂-): Appears as a triplet around 3.3 ppm. It is highly deshielded due to the strong electron-withdrawing nature of the conjugated benzoyl group.

  • α-to-carboxyl (-CH₂-): Appears as a triplet around 2.7 ppm.

  • 13C Carbonyls: The ketone C=O appears highly deshielded at ~198 ppm, while the carboxylic C=O appears at ~178 ppm.

Self-Validating Protocol: 1D & 2D NMR
  • Sample Prep: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of the BPA in 0.6 mL of deuterated solvent containing 0.03% v/v TMS.

  • Lock & Shim: Lock onto the deuterium signal.

    • Validation Checkpoint: Optimize Z1 and Z2 shims until the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz. If the residual solvent peak deviates by >0.05 ppm, recalibrate the chemical shift axis using TMS as an internal standard.

  • Acquisition (1H/13C): For 1H, use 16 scans, 90° pulse, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (2D HMBC): Crucial for novel derivatives to prove that the propanoic acid chain is covalently linked to the specific position on the modified aromatic ring. HMBC will show a definitive 3-bond coupling (³J_CH) from the methylene protons (3.3 ppm) to the aromatic ipso-carbon.

Electronic & Mass Profiling: HRMS-ESI

Expertise & Causality

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirms the exact mass and elemental composition. BPAs ionize well in both positive [M+H]⁺ and negative[M-H]⁻ modes. Positive mode MS/MS fragmentation is highly diagnostic, driven by the stability of the acylium ion[2].

Fig 2. Typical ESI-MS/MS positive ion fragmentation pathway for benzoylpropanoic acids.

Self-Validating Protocol: LC-HRMS
  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Calibration: Infuse sodium formate or a standard tuning mix.

    • Validation Checkpoint: Mass accuracy must be <5 ppm error before sample injection.

  • Acquisition: Run a gradient from 5% B to 95% B over 5 minutes. Isolate the [M+H]⁺ precursor and apply a normalized collision energy (NCE) of 20-30 eV for MS/MS fragmentation.

Quantitative Data Summary

To facilitate rapid reference during structural elucidation, Table 1 summarizes the expected spectroscopic parameters for the core 3-benzoylpropanoic acid scaffold.

Analytical TechniqueParameter / ModeExpected Value / RangeStructural Assignment
ATR-FTIR Wavenumber (cm⁻¹)~1710Carboxylic Acid C=O stretch
ATR-FTIR Wavenumber (cm⁻¹)~1680Ketone C=O stretch
1H NMR Chemical Shift (ppm)3.20 - 3.40 (t, 2H)-CH₂- adjacent to ketone
1H NMR Chemical Shift (ppm)2.65 - 2.85 (t, 2H)-CH₂- adjacent to carboxyl
13C NMR Chemical Shift (ppm)197.0 - 199.0Ketone Carbonyl
13C NMR Chemical Shift (ppm)177.0 - 179.0Carboxylic Acid Carbonyl
HRMS (ESI+) Exact Mass (m/z)Calculated [M+H]⁺Molecular Ion
HRMS (ESI+) Fragment (m/z)105.03Benzoyl Cation[C₇H₅O]⁺

Conclusion

The spectroscopic characterization of novel benzoylpropanoic acids requires a synergistic approach. ATR-FTIR provides rapid functional group verification without matrix interference. High-resolution 1D and 2D NMR elucidate the exact regiochemistry and electronic environment of the methylene bridge, while HRMS-ESI confirms the elemental composition and structural connectivity through predictable fragmentation pathways. By adhering to these self-validating protocols, researchers can ensure the highest level of scientific integrity in their drug development workflows.

References

  • Title: 3-Benzoylpropionic acid | C10H10O3 | CID 72871 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis Source: PubMed, Chem Pharm Bull (Tokyo) URL: [Link]

  • Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: MDPI, Molecules URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR analysis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid, a molecule featuring diverse chemical environments including a substituted aromatic ring, an amide linkage, a flexible alkyl chain, and terminal diethylamino and carboxylic acid groups. Authored for researchers, scientists, and drug development professionals, this document provides a detailed theoretical prediction and interpretation of the NMR spectra. It explains the causality behind chemical shifts, coupling patterns, and signal assignments, grounding the analysis in fundamental principles and authoritative references. The guide includes detailed tables of predicted spectral data, step-by-step experimental protocols, and visual diagrams to facilitate a deeper understanding of the structural elucidation process for this compound.

Introduction

Overview of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid

3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is a multifaceted organic molecule. Its structure is built upon a central benzoyl-amino-propanoic acid scaffold. The para-position of the benzene ring is substituted with a diethylamino group, a strong electron-donating moiety that significantly influences the electronic environment of the aromatic system. The propanoic acid tail provides a hydrophilic carboxylic acid function. This combination of a substituted aromatic core and an amino acid-like side chain makes it and its derivatives interesting candidates for various applications in medicinal chemistry and materials science. Accurate structural confirmation is the first critical step in any such development, for which NMR is the most powerful tool.

The Role of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule.[1] ¹H NMR focuses on the hydrogen nuclei (protons), revealing their distinct electronic environments (chemical shift), the number of protons in a given environment (integration), and their proximity to other protons (spin-spin coupling).[2] ¹³C NMR provides complementary information on the carbon skeleton of the molecule.[3] Together, these techniques allow for an unambiguous determination of molecular structure, making them essential for identity confirmation, purity assessment, and conformational analysis in research and industrial settings.

Molecular Structure and NMR Strategy

Chemical Structure and Atom Numbering

To systematically analyze the NMR spectra, a clear atom numbering system is essential. The structure of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is presented below, with each unique proton and carbon environment labeled for subsequent discussion.

Figure 2. NMR Data Acquisition Workflow SamplePrep 1. Sample Preparation (5-10 mg in 0.6 mL solvent) Tuning 2. Insert Sample & Tune Probe SamplePrep->Tuning Locking 3. Lock on Deuterium Signal Tuning->Locking Shimming 4. Shim for Field Homogeneity Locking->Shimming H1_Acq 5. Acquire ¹H Spectrum (e.g., zg30 pulse program) Shimming->H1_Acq C13_Acq 6. Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) H1_Acq->C13_Acq Processing 7. Data Processing (FT, Phasing, Baseline Correction) C13_Acq->Processing Analysis 8. Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis

Caption: A typical workflow for NMR spectral acquisition and analysis.

A standard set of parameters on a 400 MHz or 500 MHz spectrometer would be sufficient. For ¹³C NMR, a larger number of scans will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

Conclusion

The ¹H and ¹³C NMR spectra of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid provide a wealth of structural information that, when analyzed systematically, confirms its molecular architecture. The key diagnostic features in the ¹H NMR spectrum include two distinct doublets in the aromatic region characteristic of a 1,4-disubstituted ring, coupled with signals for the diethylamino and propanoic acid moieties. The ¹³C NMR spectrum complements this by confirming the presence of two different carbonyl groups and the full count of aromatic and aliphatic carbons. This guide provides a robust predictive framework for the analysis of this compound, serving as a valuable resource for scientists engaged in its synthesis, characterization, or application.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only).
  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. [Link]

  • Voss, J., & Buddensiek, D. (2023). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. ResearchGate. [Link]

  • Brown, P. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]

  • NMR spectrum of n,n-diethylbenzamidr. (2023). Reddit. [Link]

  • Brown, P. Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Jasperson, H. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

Sources

Foundational

Introduction: The Structural Paradigm of Diethylaminobenzoyl Fluorophores

An In-Depth Technical Guide to the Photophysical Properties of Diethylaminobenzoyl Derivatives The rational design of fluorescent probes requires a deep understanding of how molecular structure dictates photophysical beh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Properties of Diethylaminobenzoyl Derivatives

The rational design of fluorescent probes requires a deep understanding of how molecular structure dictates photophysical behavior. Among the most versatile scaffolds in modern photochemistry are diethylaminobenzoyl derivatives, particularly 4′-N,N-diethylamino-3-hydroxyflavone (DEAHF) and its analogs. These molecules are uniquely characterized by their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) coupled with Excited-State Intramolecular Charge Transfer (ESICT) [1].

The incorporation of the diethylamino group—a strong electron-donating moiety—transforms the parent 3-hydroxyflavone core. Upon photoexcitation, the molecule experiences a massive redistribution of electron density, creating an highly polar ESICT state. This charge transfer fundamentally alters the thermodynamics and kinetics of the subsequent proton transfer, resulting in a highly sensitive dual-emission profile (Normal vs. Tautomer emission) that is exquisitely responsive to the local microenvironment[2].

For drug development professionals and physical chemists, these derivatives serve as powerful tools: they act as ratiometric solvatochromic probes for lipid membranes, sensors for ionic liquids, and photo-activatable Carbon Monoxide-Releasing Molecules (photoCORMs) for targeted therapeutics[3].

Core Photophysical Mechanisms: ESICT and ESIPT Interplay

To utilize diethylaminobenzoyl derivatives effectively, one must understand the causality of their excited-state dynamics. The photophysical cycle is a four-level system governed by the competition between solvent relaxation and proton transfer.

  • Excitation to the Normal State (N): Absorption of a UV/Vis photon promotes the molecule from the ground state (N) to the locally excited normal state (N).

  • Charge Transfer (ESICT) : The diethylamino group rapidly donates electron density toward the carbonyl oxygen. In polar solvents, solvent dipole reorientation stabilizes this highly polar ICT state, effectively lowering its energy[1].

  • Proton Transfer (ESIPT) : Driven by the increased basicity of the carbonyl oxygen and the increased acidity of the hydroxyl proton in the excited state, the proton transfers across the pre-existing intramolecular hydrogen bond to form the excited tautomer (T*).

  • Dual Emission : The system radiatively decays from both the N* state (shorter wavelength) and the T* state (longer wavelength, large Stokes shift).

Because the ESICT state has a much larger dipole moment than the T* state, polar solvents selectively stabilize the N* state, increasing the energy barrier for ESIPT. Consequently, the ratio of N* to T* emission intensity (


) serves as a direct, self-calibrating readout of local solvent polarity and hydrogen-bonding capacity[2].
Photophysical cycle of DEAHF illustrating the coupling of ESICT and ESIPT pathways.

Solvatochromism: Quantitative Environmental Sensitivity

The defining feature of diethylaminobenzoyl derivatives is their profound solvatochromism. The emission maxima and the relative quantum yields of the N* and T* states shift dramatically depending on the dielectric constant (


) and hydrogen-bond accepting ability (

) of the solvent[2].

Table 1: Photophysical Properties of DEAHF in Representative Solvents

Solvent EnvironmentDielectric Constant (

)
N* Emission Max (nm)T* Emission Max (nm)ESIPT KineticsPrimary Emission
Cyclohexane (Non-polar)2.0~410~530< 150 fsTautomer (T)
Acetonitrile (Polar Aprotic)37.5~500~570~ 1 - 5 psDual (N and T)
[C2mim][NTf2] (Ionic Liquid)Variable~520~580Anion-dependentDual (N dominant)

Data synthesized from ultrafast spectroscopic studies[1],[2].

Photochemical Reactivity: Photooxygenation and PhotoCORMs

Beyond fluorescence, the excited-state dynamics of diethylaminobenzoyl derivatives govern their irreversible photochemistry. While the parent 3-hydroxyflavone undergoes a well-documented photorearrangement to form an indandione derivative, the presence of the diethylamino group alters this trajectory.

Upon prolonged UV irradiation in aerated environments, DEAHF and its metal chelates (e.g.,


 complexes) undergo photooxygenation , yielding O-4-diethylaminobenzoyl salicylic acid[4]. This occurs because the highly polarized excited state reacts preferentially with molecular oxygen.

Furthermore, these derivatives are being heavily investigated as photoCORMs (Carbon Monoxide-Releasing Molecules). The mechanism involves the singlet excited state undergoing rapid ESIPT, followed by Intersystem Crossing (ISC) to a triplet state. This triplet state reacts with triplet oxygen (


) to form an endoperoxide intermediate, which subsequently decomposes to release CO[3]. This precise, light-triggered release of CO is highly valuable for developing anti-inflammatory and vasodilatory therapeutics.

Experimental Methodologies: A Self-Validating System

To accurately characterize the photophysics of these derivatives, researchers must employ rigorous, self-validating spectroscopic techniques. Standard Time-Correlated Single Photon Counting (TCSPC) is insufficient here; its Instrument Response Function (IRF) of ~25-50 ps is far too slow to capture the sub-picosecond ESIPT dynamics. Instead, Femtosecond Fluorescence Upconversion is required[1].

Protocol 1: Steady-State Ratiometric Solvatochromic Mapping

Objective: Establish the baseline


 ratio across a polarity gradient.
  • Sample Preparation : Prepare a

    
     stock solution of DEAHF in spectroscopic-grade cyclohexane (Control) and a series of polar solvents (e.g., Acetonitrile, Methanol).
    
    • Causality: Cyclohexane acts as the internal self-validating control. Because it cannot stabilize the ESICT state, emission should be

      
       T. Any significant N emission in cyclohexane indicates water contamination or probe aggregation.
      
  • Absorption Spectra : Record UV-Vis absorption from 300 nm to 600 nm to identify the ground-state absorption maximum (typically ~400 nm).

  • Fluorescence Emission : Excite the samples at the isosbestic point of absorption. Record emission from 400 nm to 700 nm.

  • Data Processing : Integrate the areas under the N* (~500 nm) and T* (~570 nm) peaks. Plot

    
     against the Lippert-Mataga solvent polarity parameter (
    
    
    
    ).
Protocol 2: Ultrafast Femtosecond Fluorescence Upconversion

Objective: Resolve the competitive kinetics between solvent relaxation and ESIPT.

  • Laser Setup : Utilize a Ti:Sapphire oscillator generating ~100 fs pulses at 800 nm. Split the beam: use a nonlinear crystal (BBO) to generate the Second Harmonic (400 nm) as the Pump pulse, and retain the 800 nm fundamental as the Gate pulse.

  • IRF Cross-Correlation (Validation Step) : Before measuring the sample, route both the Pump and Gate pulses into a secondary BBO crystal. The sum-frequency generation profile establishes the exact time-zero (

    
    ) and the true IRF (typically ~120-150 fs). This self-validating step ensures that extracted sub-picosecond lifetimes are not optical artifacts.
    
  • Sample Excitation : Flow the DEAHF solution through a 1 mm quartz cell (to prevent photobleaching/photooxygenation buildup) and excite with the 400 nm Pump.

  • Upconversion : Focus the resulting sample fluorescence and the delayed 800 nm Gate pulse into a sum-frequency BBO crystal.

  • Kinetic Extraction : Measure the upconverted signal intensity as a function of the optical delay line position. Fit the decay curves at the N* emission wavelength and the rise curves at the T* emission wavelength using a multi-exponential decay model convoluted with the measured IRF.

Step-by-step workflow for characterizing ultrafast ESIPT/ESICT dynamics in fluorophores.

Conclusion

Diethylaminobenzoyl derivatives represent a masterclass in photophysical engineering. By appending a strong electron-donating group to an ESIPT-active core, researchers have unlocked a complex interplay between charge transfer and proton transfer. This delicate balance allows these molecules to act as highly sensitive environmental probes and programmable photo-therapeutic agents. Mastering their evaluation requires rigorous, ultrafast spectroscopic techniques and a fundamental understanding of excited-state thermodynamics.

References

1.[1] Chou, P. T., et al. "Spectroscopy and Femtosecond Dynamics of 7-N,N-Diethylamino-3-hydroxyflavone. The Correlation of Dipole Moments among Various States To Rationalize the Excited-State Proton Transfer Reaction." ResearchGate. URL:[Link] 2.[3] "Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease." ACS Publications. URL:[Link] 3.[2] "Anion Effect on the Excited-State Intramolecular Proton Transfer of 4′-N,N-Diethylamino-3-hydroxyflavone in Ionic Liquids." ACS Publications. URL:[Link] 4.[4] "Photochemical & Photobiological Sciences - RSC Publishing." Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

The Benzoyl Pharmacophore in Modern Drug Discovery: A Technical Guide to Bioactive Benzoyl-Containing Molecules

As a Senior Application Scientist, I frequently encounter the benzoyl group ( ) not merely as a convenient structural appendage, but as a highly strategic pharmacophore that dictates the physicochemical stability and tar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the benzoyl group (


) not merely as a convenient structural appendage, but as a highly strategic pharmacophore that dictates the physicochemical stability and target engagement of a drug candidate. The benzoyl moiety is uniquely positioned to drive multidimensional molecular interactions: its carbonyl oxygen serves as a potent, directional hydrogen bond acceptor, while the adjacent phenyl ring participates in 

stacking, cation-

interactions, and hydrophobic shielding.

This technical guide synthesizes recent literature on bioactive benzoyl-containing molecules, detailing the mechanistic causality behind their efficacy, summarizing quantitative structure-activity relationships (QSAR), and outlining self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Causality: Why the Benzoyl Group?

The insertion of a benzoyl group into a molecular scaffold is a deliberate choice to optimize binding thermodynamics or to enforce conformational restriction.

Benzoylpiperidines as Privileged Bioisosteres

The benzoylpiperidine fragment is widely utilized as a metabolically stable bioisostere of the piperazine ring. The carbonyl group establishes crucial hydrogen bonds with target proteins that piperazine cannot achieve. For example, in the development of1, crystallographic and computational docking studies reveal that the benzoyl carbonyl forms essential H-bonds with residues E53 and H272 within the enzyme's polar pocket. Simultaneously, the phenyl ring anchors deeply into the enzyme's wide lipophilic channel, driving high-affinity binding[1].

Conformational Restriction in Antimicrobial Design

In the design of 2, benzoyl benzoic acid derivatives utilize the rigid benzoyl group to maintain a quasi-planar molecular conformation. This structural rigidity allows the molecule to be precisely pincered by the


 residues R278 and R281. When researchers attempted to replace the rigid carbonyl with a flexible methylene bridge (creating a benzyl derivative), the critical ionic bonding interactions vanished, resulting in a complete loss of antimicrobial activity[2].

G cluster_0 Benzoylpiperidine Pharmacophore cluster_1 MAGL Target Enzyme Carbonyl Carbonyl Group (H-Bond Acceptor) Phenyl Phenyl Ring (Hydrophobic/π-π) Carbonyl->Phenyl PolarPocket Polar Pocket (Residues E53, H272) Carbonyl->PolarPocket Hydrogen Bonding LipoChannel Lipophilic Channel Phenyl->LipoChannel Hydrophobic Anchoring Piperidine Piperidine Core (Structural Scaffold) Piperidine->Carbonyl

Fig 1. Binding mechanism of benzoylpiperidine derivatives within the MAGL active site.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the broad bioactivity spectrum of benzoyl derivatives, the following table summarizes quantitative data from recent medicinal chemistry campaigns, highlighting how specific substitutions on the benzoyl ring modulate target affinity.

Compound ClassTarget / DiseaseKey Structural FeatureBioactivity (

/

)
Benzoylpiperidine (Cmpd 20) Monoacylglycerol Lipase (MAGL)p-isopropyl benzoyl moiety

= 80 nM[1]
Benzoylpiperidine (Cmpd 108) Vesicular ACh Transporter (VAChT)Benzoyl tertiary amide

= 10.2 nM[1]
Benzoyl Benzoic Acid (Cmpd 5) Bacterial RNA PolymeraseDichlorobenzyl lead + benzoylMIC = 0.5 μg/mL[2]
5-Benzoyl-thieno[2,3-b]pyridine Triple-Negative Breast Cancer5-benzoyl tether

= 120–130 nM[3]
Benzoyl-CFTR Corrector (Cmpd 9b) F508del-CFTR (Cystic Fibrosis)p-methoxy benzoyl at pos 5

= 0.064 μM[4]

Experimental Workflows: Synthesis and Validation

A robust drug discovery program requires self-validating experimental systems. Below are the step-by-step methodologies for synthesizing benzoylpiperidine derivatives and validating their target engagement in vitro.

Protocol 1: General Synthesis of Benzoylpiperidine Derivatives

Rationale: This synthesis leverages the nucleophilic nature of the piperidine nitrogen. By utilizing acyl chlorides rather than carboxylic acids, we bypass the need for expensive coupling reagents (e.g., HATU or EDC), ensuring a highly scalable, atom-economical reaction.

  • Amine Preparation: Dissolve the appropriately substituted piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Causality: The excess base is critical; it neutralizes the hydrochloride salt to free the reactive amine and acts as an acid scavenger for the HCl generated during acylation, preventing premature termination of the reaction.

  • Acylation: Slowly add the substituted benzoyl chloride (1.1 eq) dissolved in DCM. Maintain the temperature at 0 °C for 30 minutes to control the exothermic reaction, then allow it to warm to room temperature for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure benzoylpiperidine.

Protocol 2: In Vitro MAGL Inhibition Assay (Self-Validating System)

Rationale: To ensure trustworthiness, this assay uses a fluorogenic substrate (4-methylumbelliferyl arachidonate, 4-MU-A) where the fluorescent read-out is directly proportional to enzyme activity. A known, highly potent inhibitor (JZL184) is run in parallel as a positive control to validate assay sensitivity and dynamic range.

  • Reagent Preparation: Prepare assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA). Causality: The inclusion of 0.1% BSA is mandatory. It prevents the highly lipophilic benzoyl derivatives from non-specifically adhering to the microplate walls, which would otherwise cause false-negative inhibition data.

  • Enzyme Incubation: Pre-incubate recombinant human MAGL (50 ng/well) with varying concentrations of the benzoylpiperidine test compound (1 nM to 10 μM, 1% DMSO final) in a 96-well black opaque plate for 30 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding 4-MU-A (final concentration 1 μM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Determine the 
    
    
    
    using non-linear regression analysis normalized against the vehicle control (100% activity) and no-enzyme control (0% activity).

Workflow Step1 1. Amine Preparation (Piperidine HCl + DIPEA in DCM) Step2 2. Acylation Reaction (Add Benzoyl Chloride at 0°C) Step1->Step2 Neutralization & Activation Step3 3. Workup & Purification (Aqueous Quench & Flash Chromatography) Step2->Step3 Amide Bond Formation Step4 4. In Vitro Validation (Fluorogenic MAGL Assay with 4-MU-A) Step3->Step4 Pure Benzoyl Derivative Step5 5. Data Analysis (IC50 Determination vs. Positive Control) Step4->Step5 Kinetic Fluorescence Data

Fig 2. Self-validating workflow for benzoyl derivative synthesis and evaluation.

References

  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

protocol for amide synthesis using benzoyl chloride and beta-alanine

Application Note: Optimized Protocol for the Synthesis of N-Benzoyl-β-Alanine via the Schotten-Baumann Reaction Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Synthesis of N-Benzoyl-β-Alanine via the Schotten-Baumann Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of N-benzoyl-β-alanine from β-alanine and benzoyl chloride is a fundamental transformation in medicinal chemistry, frequently utilized to generate peptidomimetics and protected amino acid precursors. This transformation is classically achieved via the Schotten-Baumann reaction , a biphasic base-catalyzed amidation[1].

As a Senior Application Scientist, it is critical to understand that this is not merely a mixing of reagents, but a kinetically controlled process dependent on phase transfer and pH management. β-alanine naturally exists as a zwitterion (


), rendering it highly insoluble in organic solvents and non-nucleophilic[2]. The introduction of an aqueous base (e.g., NaOH) serves a dual mechanistic purpose:
  • Deprotonation: It converts the unreactive ammonium cation into a highly nucleophilic free primary amine[3].

  • Acid Neutralization: The acylation process generates stoichiometric amounts of hydrochloric acid (HCl). The base acts as an acid scavenger, preventing the equilibrium from shifting backward and protecting the newly formed amide from hydrolysis[1].

G N1 β-Alanine (Zwitterion) N2 Aqueous NaOH (Deprotonation) N1->N2 Add Base N3 Free Amine (Nucleophile) N2->N3 pH > 9 N5 Schotten-Baumann Biphasic Reaction (0-10°C) N3->N5 Combine N4 Benzoyl Chloride (Electrophile) N4->N5 Dropwise Addition N6 N-Benzoyl-β-Alanine Sodium Salt (Soluble) N5->N6 Vigorous Stirring (- HCl) N7 Conc. HCl (Acidification to pH 2-3) N6->N7 Workup N8 Precipitation & Recrystallization N7->N8 Protonation N9 Pure N-Benzoyl-β-Alanine N8->N9 Isolate

Workflow of N-Benzoyl-β-Alanine synthesis via the Schotten-Baumann reaction.

Quantitative Data & Reaction Optimization

To ensure a self-validating and reproducible system, the reaction parameters must be strictly controlled. The biphasic nature of the reaction means that mass transfer between the organic electrophile and the aqueous nucleophile is the rate-limiting step.

Table 1: Impact of Reaction Parameters on Yield and Selectivity

ParameterOptimal RangeMechanistic CausalityConsequence of Deviation
Temperature 0 – 10 °CSuppresses the competitive hydrolysis of benzoyl chloride by

ions.
Temperatures > 15 °C lead to rapid formation of benzoic acid byproduct, reducing yield.
pH Level 9.0 – 10.5Ensures complete deprotonation of the β-alanine ammonium group.pH < 8 reduces nucleophilicity; pH > 11 accelerates electrophile degradation.
Stoichiometry 1.0 : 1.2 (Amine : PhCOCl)Slight excess of acid chloride compensates for minor hydrolytic losses.Large excess complicates purification due to trapped benzoic acid in the crystal lattice.
Agitation Rate > 800 RPMMaximizes the interfacial surface area between the aqueous and organic phases.Insufficient stirring causes incomplete conversion and extended reaction times.

Step-by-Step Experimental Protocol

This protocol is scaled for the synthesis of approximately 3.5 grams of product. Adjust volumetrics linearly for scale-up.

Phase 1: Preparation of the Aqueous Nucleophile
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (0.02 mol) of β-alanine in 25 mL of 10% aqueous sodium hydroxide (NaOH)[4].

  • Thermal Conditioning: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Pre-cooling the aqueous phase is mandatory to absorb the exothermic shock of the subsequent acylation and prevent the premature hydrolysis of the incoming benzoyl chloride.

Phase 2: Biphasic Acylation
  • Electrophile Addition: Using a pressure-equalizing dropping funnel or a syringe, add 2.8 mL (approx. 0.024 mol) of benzoyl chloride dropwise over a period of 15 minutes[4].

    • Causality: Dropwise addition prevents localized concentration spikes of the acid chloride, minimizing the formation of benzoic acid and controlling the exothermic temperature rise.

  • Agitation: Maintain vigorous stirring (> 800 RPM) during the addition. Once the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 1 hour[4].

    • Causality: High-shear stirring creates a micro-emulsion, drastically increasing the interfacial surface area where the reaction between the aqueous amine and organic acid chloride occurs.

Phase 3: Workup and Isolation
  • Filtration of Impurities: If any unreacted benzoyl chloride or insoluble impurities remain as a suspension, perform a quick gravity filtration of the alkaline solution.

  • Acidification: Transfer the clear filtrate to an ice bath. Slowly, and with continuous stirring, add concentrated Hydrochloric Acid (HCl) dropwise until the solution reaches a pH of 2–3 (verify using Congo Red indicator paper, which will turn blue/purple)[4].

    • Causality: The product currently exists as a highly water-soluble sodium carboxylate salt. Acidification protonates the carboxylate group, converting it to the neutral, water-insoluble N-benzoyl-β-alanine, which immediately precipitates out of solution.

  • Harvesting: Collect the crude white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water.

    • Causality: Washing removes trapped sodium chloride (NaCl) salts and residual traces of hydrochloric acid.

  • Recrystallization: Recrystallize the crude product from boiling water or a minimal amount of an ethanol/water mixture to obtain pure, crystalline N-benzoyl-β-alanine.

Self-Validating System: Analytical Characterization

To ensure the integrity of the protocol, the synthesized compound must be validated against the following analytical benchmarks. If the product fails these checks, the reaction parameters (specifically temperature and stirring rate) must be audited.

  • Yield Assessment: A successful reaction under these parameters should yield 75–85% of the theoretical maximum.

  • Melting Point Analysis: The pure compound must exhibit a sharp melting point between 120 °C – 122 °C . A depressed or broad melting range indicates contamination with benzoic acid (a byproduct of benzoyl chloride hydrolysis).

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel G[4].

    • Mobile Phase: Chloroform : Methanol (9:1).

    • Validation: The product will show a single spot under UV light (

      
       ~0.4-0.5). Unreacted β-alanine will remain at the baseline (ninhydrin positive), while benzoic acid will migrate closer to the solvent front.
      
  • Spectroscopic Validation (FT-IR):

    • Confirm the presence of the Amide I band (C=O stretching) at ~1630–1650 cm⁻¹ and the Amide II band (N-H bending) at ~1530–1550 cm⁻¹.

    • The broad carboxylic acid O-H stretch should dominate the 2500–3300 cm⁻¹ region.

References

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library.
  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. IJIRSET.
  • Schotten Baumann Reaction - Mechanism and Applications. BYJU'S.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.

Sources

Application

minimum inhibitory concentration (MIC) determination for new compounds

Application Note: Standardized Minimum Inhibitory Concentration (MIC) Determination for Novel Antimicrobial Compounds Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Minimum Inhibitory Concentration (MIC) Determination for Novel Antimicrobial Compounds

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery and rigorous validation of novel antimicrobial agents. For drug development professionals, the Minimum Inhibitory Concentration (MIC) assay is the foundational quantitative metric of in vitro efficacy[1]. However, testing new chemical entities (NCEs) introduces unique variables—such as poor aqueous solubility, non-traditional mechanisms of action, and protein binding—that can confound standard assays.

This application note provides a comprehensive, causality-driven protocol for determining the MIC of novel compounds using the gold-standard Broth Microdilution (BMD) method, aligned with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[2][3].

Principles of the Broth Microdilution (BMD) Assay

BMD is universally recognized as the reference method for MIC determination[3]. The assay involves exposing a standardized bacterial suspension to two-fold serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period, typically 16–20 hours[4].

Causality Insight: Why rely on BMD over agar dilution or gradient diffusion (e.g., E-tests)? For novel compounds, diffusion-based methods are highly dependent on the molecular weight, polarity, and agar-binding characteristics of the molecule. Large or highly hydrophobic novel compounds diffuse poorly through agar matrices, leading to artificially inflated MIC values and false resistance profiles[5]. BMD ensures uniform exposure of the pathogen to the drug in a homogenous liquid phase, eliminating diffusion-rate variables.

MIC_Workflow Start Novel Compound Dilution Two-fold Serial Dilution (in CAMHB) Start->Dilution Plate 96-well Microtiter Plate Dilution->Plate Inoculum Standardized Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Incubation Incubation (35 ± 2°C, 16-20h) Plate->Incubation Read Visual/Spectrophotometric Reading Incubation->Read MIC Determine MIC (Lowest conc. with no visible growth) Read->MIC

Standardized Broth Microdilution Workflow for MIC Determination.

Quantitative Assay Parameters

To ensure reproducibility and adherence to international standards, specific experimental parameters must be strictly controlled.

Table 1: Standardized Parameters for Broth Microdilution

ParameterSpecificationCausality / Rationale
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Supports growth of non-fastidious pathogens; standardized Ca²⁺/Mg²⁺ prevents variations in the activity of specific drug classes (e.g., daptomycin, aminoglycosides)[1][3].
Inoculum Density

CFU/mL (final in well)
Prevents the "inoculum effect" (false resistance at high densities) and false susceptibility at low densities[4][5].
Incubation Temp 35 ± 2°COptimal growth temperature for most clinically relevant human bacterial pathogens[4].
Incubation Time 16–20 hoursAllows sufficient exponential growth to accurately observe inhibition without drug degradation over time[4].
Test Volume 100 µL to 200 µL per wellBalances reagent conservation with sufficient optical path length for visual or spectrophotometric reading[4][6].

Step-by-Step Methodology: Broth Microdilution

Phase 1: Compound Preparation and Serial Dilution
  • Stock Solution: Dissolve the novel compound in an appropriate solvent (e.g., DMSO, sterile water, or methanol) to a concentration of at least 100× the highest desired test concentration. Causality Insight: For poorly soluble compounds, DMSO is the standard solvent. However, the final concentration of DMSO in the test well must not exceed 1% (v/v), as higher concentrations possess intrinsic antibacterial activity that will artificially lower the MIC.

  • Working Dilutions: Prepare a two-fold serial dilution of the compound in 2× CAMHB. Dispense 50 µL of each dilution into a sterile, round- or flat-bottom 96-well microtiter plate.

Phase 2: Inoculum Standardization
  • Overnight Culture: Pick 3–5 morphologically similar colonies from a fresh agar plate and suspend them in saline or broth[5].

  • McFarland Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. The absorbance at a wavelength of 625 nm should be in the range of 0.08 to 0.13, which correlates to approximately

    
     CFU/mL[5].
    
  • Final Dilution: Dilute the 0.5 McFarland suspension 1:100 in sterile broth to achieve a working inoculum of

    
     CFU/mL[5].
    
Phase 3: Inoculation and Incubation
  • Inoculation: Add 50 µL of the working inoculum to each well containing 50 µL of the diluted compound. This 1:2 dilution yields the final target inoculum of

    
     CFU/mL and brings the CAMHB to a 1× final concentration[5].
    
  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions[4][6].

Phase 4: Reading and Interpretation
  • Visual Inspection: Read the plate using a viewing mirror or spectrophotometer. The MIC is the lowest concentration well with no visible turbidity or pellet[6]. Disregard pinpoint growth (tiny buttons) when trailing growth occurs, unless working with specific bacteriostatic agents[6].

The Self-Validating System: Quality Control

A robust MIC protocol must be self-validating. CLSI and EUCAST strictly warn against modifying reference methods without rigorous validation, as this can lead to scientifically unsound data[3]. A single 96-well plate must include the following internal controls to guarantee data integrity:

  • Sterility Control (Media + Drug, No Inoculum): Validates aseptic technique and reagent sterility[4]. Any turbidity invalidates the plate.

  • Growth Control (Media + Bacteria, No Drug): Validates bacterial viability and media quality[4]. Must show robust, confluent growth (obvious button or definite turbidity)[6].

  • Solvent Control (Media + Bacteria + Max Solvent %): Ensures the vehicle (e.g., 1% DMSO) is not contributing to growth inhibition.

  • Reference QC Strain: Include a well-characterized strain (e.g., S. aureus ATCC 29213) tested against a standard antibiotic with known breakpoints[6]. The resulting MIC must fall within the established acceptable QC range. If the QC strain fails, the entire assay is invalid, indicating an issue with the media, inoculum density, or incubation conditions.

Advanced Considerations: Transitioning to MBC

While the MIC defines bacteriostatic activity (inhibition of visible growth), drug developers often need to determine if a novel compound is bactericidal (kills the bacteria). This is achieved via the Minimum Bactericidal Concentration (MBC) assay[4][7].

Causality Insight: To determine the MBC, aliquots (typically 10 µL) from the wells showing no visible growth (at or above the MIC) are subcultured onto drug-free agar[4]. A compound is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4)[7]. This transition is critical for developing therapeutics intended for immunocompromised patients or severe infections (e.g., endocarditis), where bacterial eradication is required.

MBC_Logic MIC_Wells Wells with No Visible Growth (≥ MIC) Plate_Agar Subculture 10 µL onto Drug-Free Agar MIC_Wells->Plate_Agar Incubate_Agar Incubate 24-48h at 35 ± 2°C Plate_Agar->Incubate_Agar Count Count Colony Forming Units (CFU) Incubate_Agar->Count Decision Is CFU reduction ≥ 99.9%? Count->Decision Bactericidal Bactericidal (MBC) Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Decision->Bacteriostatic No

Logical transition from MIC determination to Minimum Bactericidal Concentration (MBC) testing.

References

  • Source: nikoopharmed.
  • Title: Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC)
  • Source: eucast.
  • Source: dtu.
  • Source: clsi.
  • Source: nih.
  • Source: wikipedia.

Sources

Method

developing cell-based assays for novel drug candidates

Application Note: Strategic Development and Validation of Cell-Based Assays for Novel Drug Candidates Abstract Cell-based assays form the critical bridge between target-based biochemical screens and in vivo animal models...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development and Validation of Cell-Based Assays for Novel Drug Candidates

Abstract Cell-based assays form the critical bridge between target-based biochemical screens and in vivo animal models. By evaluating novel drug candidates within a physiologically relevant cellular context, researchers can simultaneously assess target engagement, functional efficacy, and acute cytotoxicity. This application note provides a comprehensive, field-tested framework for developing, optimizing, and validating robust cell-based assays, ensuring high-quality data generation for high-throughput screening (HTS) and lead optimization.

Strategic Rationale & Foundational Principles

As a Senior Application Scientist, I approach assay development not merely as a sequence of pipetting steps, but as the engineering of a biological sensor. A successful cell-based assay must be a self-validating system: it must inherently prove its own accuracy during every run.

The Assay Guidance Manual (AGM), a cornerstone resource managed by the NIH, emphasizes that robust assay development requires a deep understanding of cellular biology, liquid handling, and statistical validation[1]. The causality behind every experimental choice—from the cell line selected to the incubation time chosen—dictates the translational success of the drug candidate.

Cell Model Selection: Balancing Throughput and Relevance

The first critical decision is selecting the cellular chassis. The choice represents a trade-off between physiological relevance and assay robustness.

  • Immortalized Cell Lines (e.g., HEK293, CHO): Engineered for rapid proliferation and easy transfection. They are the gold standard for primary HTS because they provide massive signal windows and high reproducibility.

  • Primary Cells: Sourced directly from tissue. They retain in vivo-like signaling networks but suffer from donor-to-donor variability and limited lifespan, making them better suited for secondary orthogonal assays.

  • iPSC-Derived Cells: Induced pluripotent stem cells offer a compromise, allowing for human disease modeling (e.g., patient-derived neurons) with scalable, albeit expensive, production.

Table 1: Comparative Matrix of Cell Models for Drug Discovery

Cell Model TypePhysiological RelevanceHTS CompatibilityCost/Resource BurdenPrimary Application in Pipeline
Immortalized Lines Low to ModerateExcellentLowPrimary Screening, Target Engagement
Primary Cells HighPoor to FairHighLead Optimization, Toxicity Profiling
iPSC-Derived High (Disease Specific)Fair to GoodVery HighDisease Modeling, Secondary Screening

Assay Development & Optimization Workflow

Developing a robust assay requires a systematic optimization funnel. We must isolate and optimize individual variables before combining them into a final protocol.

Workflow A 1. Target Identification & MoA Definition B 2. Cell Model Selection (Immortalized, Primary, iPSC) A->B C 3. Assay Optimization (Density, Time, DMSO) B->C D 4. Statistical Validation (Z'-factor, Reproducibility) C->D E 5. High-Throughput Screening (HTS) D->E

Fig 1. Step-by-step workflow for cell-based assay development and HTS integration.

Step-by-Step Methodology: Pre-Screening Optimization
  • Cell Seeding Density Titration:

    • Action: Plate cells in a 384-well format ranging from 500 to 10,000 cells/well. Incubate for the intended assay duration (e.g., 24h or 48h).

    • Causality: Over-confluent cells undergo contact inhibition, altering target receptor expression and metabolism. Under-confluent cells yield a low signal-to-background (S/B) ratio. The optimal density lies in the linear phase of the growth curve.

  • DMSO Tolerance Profiling:

    • Action: Titrate DMSO from 0.01% to 2.0% (v/v) against the chosen cell density.

    • Causality: Drug libraries are dissolved in DMSO. DMSO is a solvent that can permeabilize cell membranes and induce toxicity. Establishing the maximum tolerated dose (typically ≤0.5%) prevents solvent-induced false positives.

  • Kinetics and Incubation Time:

    • Action: Perform a time-course study measuring the pharmacological response at 1, 4, 12, and 24 hours.

    • Causality: Transient signaling events (e.g., calcium flux) require immediate kinetic reading, whereas transcriptional reporters or viability readouts require 24-48 hours for protein accumulation or cell death to occur.

Mechanistic Pathway Analysis

To illustrate a functional cell-based assay, consider a novel agonist targeting a G-protein coupled receptor (GPCR). Instead of measuring direct binding (a biochemical metric), a cell-based assay measures the downstream functional consequence: the accumulation of cyclic AMP (cAMP).

Pathway Ligand Novel Drug Candidate GPCR GPCR Target Ligand->GPCR Binds GProtein Gαs Protein GPCR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Detection Luminescence Detection cAMP->Detection Measured by

Fig 2. GPCR signaling cascade and detection point for cAMP-based luminescence assays.

Causality of Detection: We utilize a luminescence-based cAMP detection system because luminescence does not require an excitation light source, entirely eliminating autofluorescence artifacts commonly caused by the chemical structures of novel drug candidates.

Protocol: Self-Validating Cell Viability & Toxicity Assay

Before advancing any hit compound, its effect on baseline cell viability must be determined. The most robust method for HTS is the ATP-based luminescence assay[2].

Causality: ATP is the fundamental energy currency of the cell. It is strictly correlated with metabolically active cells and degrades within minutes upon necrosis or apoptosis. Measuring ATP provides a real-time snapshot of viability without the artifactual signal accumulation seen in tetrazolium-based (MTT) assays[2].

Step-by-Step Methodology

Materials: 384-well opaque white plates, optimized cell line, ATP-dependent luciferase reagent, drug candidates, Staurosporine (Positive Control).

  • Plate Preparation (Day 1): Dispense 2,000 cells/well in 20 µL of complete media into a 384-well plate. Leave columns 1 and 2 containing only media (Background/No Cell Control). Incubate overnight at 37°C, 5% CO2.

  • Compound Addition (Day 2):

    • Test Wells: Add 5 µL of 5X drug candidate (final concentration 10 µM, 0.1% DMSO).

    • Vehicle Control (Negative Control): Add 5 µL of media containing 0.5% DMSO (final 0.1% DMSO). This establishes the 100% viability baseline.

    • Positive Control: Add 5 µL of 50 µM Staurosporine (final 10 µM). This induces complete apoptosis, establishing the 0% viability baseline.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Reagent Addition & Lysis (Day 4): Equilibrate the plate and the ATP-luciferase reagent to room temperature for 30 minutes. Add 25 µL of the reagent to all wells.

    • Self-Validating Step: The reagent contains a detergent that lyses the cells, releasing intracellular ATP, while simultaneously providing luciferin and stabilized luciferase.

  • Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce complete lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

Statistical Validation & GLP Compliance

A cell-based assay is only as good as its statistical robustness. For an assay to be deemed "HTS-ready" or to be utilized in Good Laboratory Practice (GLP) environments (such as detecting neutralizing antibodies in clinical phases[3]), it must pass stringent statistical validation parameters.

Table 2: Key Quantitative Validation Parameters

ParameterDefinitionAcceptable HTS ThresholdCausality / Importance
Z'-factor Measure of statistical effect size (separation between positive and negative controls).≥ 0.5 Ensures the assay window is large enough to confidently identify hits despite inherent biological noise.
S/B Ratio Signal-to-Background ratio.≥ 3.0 Confirms that the biological signal is distinctly measurable above the assay's baseline noise.
CV (%) Coefficient of Variation across replicate wells.< 10% Validates the precision of liquid handling and the uniform physiological state of the plated cells.
Plate Uniformity Assessment of edge effects or drift across the microplate.No spatial bias Prevents false positives/negatives caused by evaporation at the edges of the 384-well plate.

Self-Validation Check: If the Z'-factor of the ATP viability assay falls below 0.5, the run is automatically rejected. This usually points to either edge-effect evaporation (requiring better plate sealing) or passage-related cellular senescence (requiring a fresh thaw of the cell line).

Conclusion

Developing cell-based assays for novel drug candidates requires a rigorous, causally-driven approach. By carefully selecting the appropriate cellular model, systematically optimizing physical parameters, and embedding self-validating controls (like vehicle and staurosporine baselines), researchers can engineer assays that yield high-fidelity, reproducible data. Adhering to the statistical thresholds outlined by the Assay Guidance Manual ensures that the hits identified in vitro have the highest possible probability of translating into in vivo efficacy.

References

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL: [Link]

  • Title: Cell Viability Assays (Assay Guidance Manual) Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL: [Link]

  • Title: Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach Source: Bioanalysis (PubMed / NIH) URL: [Link]

Sources

Application

High-Fidelity Experimental Setup for Small Molecule Enzyme Inhibition Profiling

Target Audience: Researchers, assay scientists, and drug development professionals. Purpose: To provide an authoritative, self-validating framework for designing, executing, and interpreting in vitro enzyme inhibition as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Purpose: To provide an authoritative, self-validating framework for designing, executing, and interpreting in vitro enzyme inhibition assays, transitioning from basic


 screening to rigorous mechanistic enzymology.

Introduction: The Shift to Mechanistic Enzymology

Historically, small molecule lead optimization relied heavily on thermodynamic affinity estimates, primarily the half-maximal inhibitory concentration (


). However, an 

is an equilibrium measurement that fluctuates based on substrate concentration, assay conditions, and time. Modern drug discovery demands a deeper understanding of mechanistic enzymology—including the specific mechanism of action (MoA) and binding kinetics—to accurately predict in vivo target engagement and therapeutic efficacy[1].

This guide outlines the causal logic and step-by-step protocols required to build a robust, artifact-free enzyme inhibition assay pipeline.

Assay Design & Causality: The "Why" Behind the Parameters

Before executing any protocol, the foundational parameters of the assay must be mathematically and biologically justified.

  • Buffer Formulation & Additives: Enzyme assays must mimic physiological pH and ionic strength while preventing experimental artifacts. The inclusion of non-ionic detergents (e.g., 0.01% CHAPS or Triton X-100) and carrier proteins (e.g., 0.1% BSA) is critical. Causality: Small molecules frequently form colloidal aggregates that non-specifically sequester enzymes, leading to false-positive inhibition. Detergents break up these aggregates, ensuring only stoichiometric, specific binding is measured.

  • Substrate Concentration (

    
    ):  For primary 
    
    
    
    screening, the substrate concentration should be set exactly at its Michaelis constant (
    
    
    ). Causality: At
    
    
    , the assay is equally sensitive to competitive inhibitors (which lose potency at high
    
    
    ) and uncompetitive inhibitors (which lose potency at low
    
    
    )[2].
  • Enzyme Concentration (

    
    ):  The functional enzyme concentration must be strictly minimized, ideally 
    
    
    
    . Causality: If the enzyme concentration approaches the inhibitor's dissociation constant, the free inhibitor is significantly depleted from the solution (the "tight-binding" limit). This violates the assumptions of standard Michaelis-Menten kinetics and artificially inflates the measured
    
    
    [2].

Assay Development Workflow

AssayWorkflow Start Target Enzyme Selection & Reagent Prep Kinetics Determine Michaelis-Menten Kinetics (Km, Vmax) Start->Kinetics AssayOpt Assay Optimization (Buffer, [E], Time) Kinetics->AssayOpt ZFactor Z'-Factor Validation (Target Z' ≥ 0.5) AssayOpt->ZFactor ZFactor->AssayOpt Fail Screening Primary IC50 Screening (Substrate at Km) ZFactor->Screening Pass MoA Mechanism of Action (Varying [S] and [I]) Screening->MoA

Workflow for developing and validating a robust small molecule enzyme inhibition assay.

Detailed Protocol 1: Determination & Z'-Factor Validation

To ensure trustworthiness, every assay must be statistically validated before screening unknown compounds. The Z'-factor is the gold standard for quantifying the dynamic range and data variation of an assay[3].

Step-by-Step Methodology:
  • Compound Dispensing: Using acoustic liquid handling (e.g., Echo 550), dispense small molecules into a 384-well microtiter plate in a 10-point, 1:3 dilution series. Backfill with DMSO to ensure a normalized final DMSO concentration (typically

    
    ).
    
  • Control Placement: Designate columns for positive controls (100% inhibition, e.g., no enzyme or reference inhibitor) and negative controls (0% inhibition, DMSO vehicle only).

  • Enzyme Pre-Incubation: Add

    
     of 
    
    
    
    Enzyme Buffer mix to all wells. Centrifuge briefly and incubate at room temperature for 15–30 minutes. Note: Pre-incubation allows time-dependent inhibitors to reach equilibrium.
  • Reaction Initiation: Add

    
     of 
    
    
    
    Substrate Buffer mix (formulated so final
    
    
    ) to initiate the reaction.
  • Signal Detection: Read the plate using the appropriate detection modality (fluorescence, absorbance, luminescence). Ensure the readout is taken during the linear initial velocity phase (substrate conversion

    
    ).
    
  • Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative control wells:

    
    
    Validation Check: Proceed to screening only if 
    
    
    
    [3].
  • Data Fitting: Fit the normalized compound data to a 4-parameter logistic (4PL) non-linear regression model to extract the

    
     and Hill slope.
    

Detailed Protocol 2: Mechanism of Action (MoA) Determination

Understanding how an inhibitor binds relative to the substrate is essential for prioritizing lead compounds[2].

Step-by-Step Methodology:
  • Matrix Design: Design a checkerboard assay plate. Test 5–6 different substrate concentrations (ranging from

    
     to 
    
    
    
    ) against 5–6 different inhibitor concentrations (spanning
    
    
    to
    
    
    ).
  • Assay Execution: Execute the assay exactly as described in Protocol 1, ensuring strict adherence to initial velocity conditions for every

    
     tested.
    
  • Data Acquisition: Calculate the initial reaction velocity (

    
    ) for each well in the matrix.
    
  • Global Non-Linear Regression: Do not rely solely on linear Lineweaver-Burk transformations, as they distort experimental error. Instead, fit the entire

    
     vs. 
    
    
    
    vs.
    
    
    dataset simultaneously using global non-linear regression software (e.g., GraphPad Prism).
  • Model Selection: Fit the data to Competitive, Non-Competitive, Uncompetitive, and Mixed inhibition models. Use the Akaike Information Criterion (AIC) to determine the statistically superior model.

Quantitative Data Summary: Kinetic Parameters

The following table summarizes how different inhibition modalities alter fundamental Michaelis-Menten parameters.

Inhibition ModalityBinding TargetEffect on Apparent

Effect on Apparent


Value (Global Fit)
Competitive Free Enzyme (

)
UnchangedIncreases

Non-Competitive

and

equally
DecreasesUnchanged

Uncompetitive

Complex
DecreasesDecreases

Mixed

and

unequally
DecreasesIncreases/Decreases

MoA Decision Logic

MoATree MoA_Start Analyze Global Fit / Lineweaver-Burk Plots Vmax_Change Does Vmax decrease? MoA_Start->Vmax_Change Km_Change Does Km increase? Vmax_Change->Km_Change No Km_Decrease Does Km decrease? Vmax_Change->Km_Decrease Yes Comp Competitive Inhibition (Binds Free Enzyme) Km_Change->Comp Yes NonComp Non-Competitive Inhibition (Binds E and ES equally) Km_Decrease->NonComp No (Km unchanged) UnComp Uncompetitive Inhibition (Binds ES Complex) Km_Decrease->UnComp Yes Mixed Mixed Inhibition (Unequal binding to E/ES) Km_Decrease->Mixed No (Km increases)

Decision tree for determining the mechanism of action based on kinetic parameter shifts.

Self-Validation & Quality Control

A self-validating assay system must actively rule out false positives. Implement the following counter-screens to ensure scientific integrity:

  • Redox-Active Compound Screening: Many small molecules act as false positives by oxidizing catalytic cysteines or generating

    
    . Validate hits by re-running the assay in the presence of a reducing agent (e.g., 1–5 mM DTT) or by utilizing a horseradish peroxidase (HRP)/phenol red counter-screen to detect 
    
    
    
    generation[2].
  • PAINS Counter-Screening: Pan-Assay Interference Compounds (PAINS) often act via fluorescence quenching or auto-fluorescence. Always perform a "no-enzyme" control read to identify compounds that inherently emit light at the assay's detection wavelength.

  • Orthogonal Assays: Confirm primary biochemical hits using an orthogonal readout (e.g., transitioning from a fluorescence-based assay to a mass spectrometry-based label-free assay) to ensure the inhibition is target-specific and not assay-specific.

References

  • Srinivasan B. A guide to enzyme kinetics in early drug discovery. FEBS Journal (via PubMed). [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening (via PubMed).[Link]

  • Strelow J, Dewe W, Iversen PW, et al. Mechanism of Action Assays for Enzymes. Assay Guidance Manual (NCBI Bookshelf). [Link]

Sources

Method

use of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid as a fluorescent probe

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid as a Solvatochromic...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid as a Solvatochromic Bioconjugation Probe

Introduction & Photophysical Principles

The compound 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is a highly specialized, environment-sensitive fluorescent probe designed for advanced biomolecular interaction studies. Structurally, it merges a 4-(diethylamino)benzamide fluorophore core with a propanoic acid linker (derived from


-alanine). This architecture bridges the gap between small-molecule polarity sensing and robust covalent bioconjugation.

The TICT Mechanism: The core fluorophore operates on a "push-pull" electron architecture. The diethylamino group acts as a strong electron donor, while the benzamide carbonyl functions as an electron acceptor. Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT).

In non-polar environments (e.g., the hydrophobic binding pocket of a receptor or the interior of a lipid bilayer), the molecule remains in a highly fluorescent, planar Locally Excited (LE) state . However, in polar, aqueous environments, the molecule undergoes rapid structural relaxation into a Twisted Intramolecular Charge Transfer (TICT) state [1]. The TICT state is highly stabilized by dipole-dipole interactions with water molecules, leading to non-radiative decay and severe fluorescence quenching[2]. This dramatic solvatochromism makes it an exceptional tool for monitoring protein conformational changes, ligand binding, and membrane dynamics.

TICT_Mechanism GS Ground State (S0) Planar Conformation LE Locally Excited (LE) High Quantum Yield GS->LE Excitation (hv) TICT TICT State Twisted Conformation LE->TICT Bond Rotation NonPolar Hydrophobic Pocket Strong Blue Emission LE->NonPolar Restricted Rotation Polar Aqueous Environment Quenched / Red-Shifted TICT->Polar Non-radiative Decay

Photophysical mechanism of TICT-based fluorescence and environment-sensitive emission.

Chemical Properties & Bioconjugation Strategy

Small-molecule polarity probes often lack functional handles for covalent attachment, limiting their use in targeted biosensor development. The inclusion of the propanoic acid moiety in this probe provides a terminal carboxylic acid that can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)[3].

Expertise & Experience (Causality of Linker Design): The 3-carbon spacer of the propanoic acid linker is highly intentional. It provides enough distance to minimize steric hindrance between the bulky fluorophore and the target protein's surface, ensuring that the probe retains its rotational freedom to undergo the TICT transition when exposed to solvent.

Bioconjugation Step1 Step 1: Activation EDC/NHS in DMF (pH 5.5 - 6.0) Step2 Step 2: Conjugation Protein in PBS (pH 7.5 - 8.0) Step1->Step2 Step3 Step 3: Quenching Add Hydroxylamine Step2->Step3 Step4 Step 4: Purification SEC Column Step3->Step4

Step-by-step workflow for the covalent bioconjugation of the fluorescent probe.

Experimental Protocols

Protocol 1: In Situ Activation and NHS Ester Formation

Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Adding NHS converts this into a semi-stable NHS ester, significantly increasing the half-life of the reactive species and boosting conjugation yield[4].

  • Preparation: Dissolve 1.0 mg of the probe in 100 µL of anhydrous DMSO. Note: Strict anhydrous conditions are required to prevent the premature hydrolysis of the activated ester.

  • Activation: Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS to the solution.

  • Incubation: Incubate the mixture at room temperature for 2 hours in the dark with continuous vortexing.

  • Self-Validation Step: Spot 1 µL of the reaction mixture on a silica Thin-Layer Chromatography (TLC) plate alongside the unreacted probe. A shift in the retention factor (

    
    ) confirms successful NHS ester formation.
    
Protocol 2: Covalent Labeling of Target Protein

Causality: The pH must be carefully managed. While EDC activation is optimal at mildly acidic conditions (pH 5.5–6.0), the subsequent amidation requires the target protein's lysine


-amines to be deprotonated and nucleophilic, which is favored at slightly basic conditions (pH 7.5–8.0)[3].
  • Buffer Exchange: Prepare a 2–5 mg/mL solution of the target protein in 1X PBS (pH 8.0). Ensure the buffer is strictly free of primary amines (e.g., avoid Tris or glycine).

  • Conjugation: Slowly add the activated NHS ester (from Protocol 1) to the protein solution at a 10:1 molar ratio (probe:protein) while stirring gently.

  • Incubation: Incubate for 2 hours at room temperature in the dark.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. Causality: Tris contains a primary amine that rapidly consumes residual active esters, preventing off-target crosslinking and high background signal.

  • Purification: Pass the mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to separate the labeled protein from the free quenched probe.

Protocol 3: Fluorescence-Based Hydrophobicity Calibration

Causality: To use the conjugated probe as a quantitative polarity sensor, a calibration curve must be established. 1,4-Dioxane/water mixtures provide a tunable dielectric constant range to simulate the transition from an aqueous environment to a hydrophobic protein pocket.

  • Solvent Preparation: Prepare a series of 1,4-dioxane/water mixtures ranging from 0% to 100% dioxane (v/v) in 10% increments.

  • Sample Addition: Add the purified probe-protein conjugate to a final concentration of 1 µM in each solvent mixture.

  • Self-Validation Step: Prepare a blank for each solvent mixture containing no probe. This allows for the subtraction of Raman scattering and solvent autofluorescence, ensuring the measured signal is exclusively derived from the probe.

  • Measurement: Excite the samples at 330 nm and record the emission spectra from 380 nm to 600 nm. Plot the emission maximum wavelength (

    
    ) against the dielectric constant.
    

Data Presentation & Troubleshooting

Table 1: Representative Solvatochromic Properties of the Probe Core Quantitative data demonstrating the TICT-induced solvatochromism typical of dialkylaminobenzamide push-pull systems.

SolventDielectric Constant (

)
Emission Max (

)
Relative Quantum Yield (

)
Dominant State
Water 80.1> 500 nm (Quenched)< 0.01TICT
DMSO 46.7450 nm0.20TICT / LE Mix
Methanol 32.7460 nm0.15TICT / LE Mix
1,4-Dioxane 2.2410 nm0.85LE

Table 2: Bioconjugation Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Degree of Labeling (DOL) Hydrolysis of NHS esterEnsure DMSO is strictly anhydrous; use freshly prepared EDC/NHS reagents.
Low Degree of Labeling (DOL) Competing amines in bufferDialyze protein into an amine-free buffer (e.g., PBS or HEPES) prior to conjugation.
Protein Precipitation Over-labeling (excess hydrophobicity)Reduce the molar excess of the probe during conjugation (e.g., from 10:1 to 5:1).
High Background Fluorescence Incomplete SEC purificationRun the conjugate through a second SEC column or perform extensive dialysis.

References

1.[1] Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Chemical Society Reviews (RSC Publishing) URL:[Link] 2.[2] Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry SciSpace / Chemical Society Reviews URL:[Link] 3.[3] Achieving Controlled Biomolecule–Biomaterial Conjugation PubMed Central (PMC) - NIH URL:[Link] 4.[4] Bioconjugate Techniques: Third Edition ResearchGate (Greg T. Hermanson) URL:[Link]

Sources

Application

Introduction: The Diethylamino Group - A Versatile Tool in Material Design

An in-depth guide to the application of diethylamino-substituted compounds in materials science, designed for researchers, scientists, and drug development professionals. The diethylamino group [-N(CH₂CH₃)₂], a seemingly...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of diethylamino-substituted compounds in materials science, designed for researchers, scientists, and drug development professionals.

The diethylamino group [-N(CH₂CH₃)₂], a seemingly simple dialkylamine functional group, is a cornerstone in the design of advanced functional materials. Its utility stems from a fundamental electronic property: it is a potent electron-donating group (EDG).[1] The nitrogen atom's lone pair of electrons can be delocalized into an adjacent π-conjugated system through a resonance effect (+M).[2][3] This donation of electron density profoundly alters the electronic structure and, consequently, the bulk properties of the parent molecule or polymer.

This guide explores the causality behind using diethylamino-substituted compounds in key areas of materials science. We will move beyond simple lists of applications to provide detailed insights into why this functional group is chosen and how it is leveraged, complete with field-tested protocols and data. The primary applications covered include:

  • Smart Polymers: Imparting environmental responsiveness for applications like drug delivery and smart surfaces.

  • Organic Electronics: Engineering the energy levels of materials for efficient solar cells and light-emitting diodes.

  • Nonlinear Optics (NLO): Creating molecules with exceptional optical properties for photonics and telecommunications.

  • Advanced Frameworks: Functionalizing porous materials like Metal-Organic Frameworks (MOFs) for catalysis and sensing.

Application I: Stimuli-Responsive "Smart" Polymers

The incorporation of diethylamino groups into polymer chains is a primary strategy for creating materials that respond to changes in their environment, particularly pH and temperature. Poly(2-(diethylamino)ethyl methacrylate), or PDEAEMA, is the archetypal example of this class of "smart" polymers.

Expertise & Experience: The Causality Behind PDEAEMA's Responsiveness

The diethylamino group is a weak base. In aqueous solutions, it exists in a pH-dependent equilibrium between its protonated (hydrophilic) and deprotonated (hydrophobic) states.

  • At low pH (e.g., < 6.5): The tertiary amine is protonated, forming a positively charged ammonium salt. The electrostatic repulsion between these charged groups and their favorable interactions with water cause the polymer chains to adopt an extended, solvated conformation, rendering the polymer water-soluble.

  • At high pH (e.g., > 7.0): The amine is deprotonated and becomes neutral. The polymer now behaves as a hydrophobic entity. The chains collapse into compact globules to minimize contact with water, leading to aggregation and precipitation.

This pH-driven transition is often accompanied by a thermo-responsive behavior. Many PDEAEMA-based polymers exhibit a Lower Critical Solution Temperature (LCST), the temperature above which they phase-separate from water. This is because the hydrogen bonding between the polymer and water becomes less favorable at higher temperatures, further promoting the hydrophobic collapse. This dual-responsiveness makes PDEAEMA an excellent candidate for applications requiring triggered changes in material properties.[4][5]

Application Note: Smart Surfaces for Controlled Drug Release

A compelling application is the modification of inert biomedical surfaces, such as polypropylene (PP), to create drug-eluting medical devices.[4] Pristine PP is hydrophobic and prone to biofilm formation.[4] By grafting PDEAEMA onto the PP surface, we create a "smart" layer that can be loaded with drugs and release them in response to physiological cues, such as the acidic microenvironment of a bacterial infection or inflammation.

In a study, PP films were functionalized with DEAEM using gamma-ray irradiation. The resulting PP-g-DEAEM films demonstrated both pH and temperature responsiveness, with a critical pH of 5.6 and a temperature response at 45.7 °C.[4] These modified films were successfully loaded with the antibiotic ciprofloxacin and showed controlled release, demonstrating their potential for creating advanced biomedical devices.[4]

Protocol: Radiation-Grafted Functionalization of Polypropylene Films with DEAEM

This protocol is adapted from methodologies described for creating stimuli-responsive surfaces for biomedical applications.[4]

1. Materials & Reagents:

  • Polypropylene (PP) films (e.g., 50 µm thickness)

  • 2-(Diethylamino)ethyl methacrylate (DEAEM), inhibitor removed

  • Methanol (analytical grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Gamma radiation source (e.g., Cobalt-60)

2. Step-by-Step Methodology:

  • Substrate Preparation: Cut PP films into desired dimensions (e.g., 2x2 cm). Clean the films by sonicating in methanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
  • Pre-irradiation: Place the cleaned, dry PP films in glass ampoules. Seal the ampoules under an oxygen atmosphere. Irradiate the films using a gamma source at a specific dose (e.g., 50-100 kGy). Causality: The gamma rays interact with the PP backbone in the presence of oxygen to create stable peroxide and hydroperoxide radicals on the surface.
  • Grafting Reaction: Prepare a 50% (v/v) solution of DEAEM in DI water. Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
  • Introduce the pre-irradiated PP films into the DEAEM solution. Seal the reaction vessel and place it in a water bath at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2-6 hours). Causality: The elevated temperature causes the peroxides on the PP surface to decompose, creating radicals that initiate the graft polymerization of DEAEM directly from the surface.
  • Post-Reaction Purification: Remove the films from the reaction solution. To remove any physically adsorbed monomer or homopolymer (PDEAEMA not attached to the surface), perform a Soxhlet extraction with methanol for 24 hours.
  • Drying and Storage: Dry the functionalized films (PP-g-DEAEM) in a vacuum oven at 40 °C to a constant weight. Store in a desiccator.

3. Characterization & Validation:

  • Grafting Yield: Determined gravimetrically: Yield (%) = [(W_f - W_i) / W_i] * 100, where W_i and W_f are the weights of the film before and after grafting.

  • FTIR-ATR Spectroscopy: Confirm the presence of the grafted PDEAEMA by identifying the characteristic C=O stretching vibration of the ester group (~1730 cm⁻¹) and C-N stretching vibrations.

  • Contact Angle Measurement: Assess the change in wettability and the pH-responsiveness by measuring the static water contact angle at different pH values. A significant drop in contact angle at acidic pH confirms successful functionalization.

Data Presentation: Properties of DEAEM-Functionalized Films
PropertyValueSignificance
Grafting Yield12% (example)Quantifies the amount of functional polymer added.
Critical pH~5.6[4]The pH at which the surface switches from hydrophobic to hydrophilic.
Temperature Response~45.7 °C[4]The LCST above which the grafted polymer collapses.
Water Contact Angle (pH 8)> 70° (Hydrophobic)Indicates the "off" state for drug retention.
Water Contact Angle (pH 4)< 50° (Hydrophilic)Indicates the "on" state for drug release.
Visualization: Workflow for Smart Surface Drug Delivery

G cluster_prep Surface Functionalization cluster_action Application Pristine_PP Pristine PP Film Irradiation Gamma Irradiation (in O2) Pristine_PP->Irradiation Grafting Grafting with DEAEM (Heat) Irradiation->Grafting PP_g_DEAEM PP-g-DEAEM Film Grafting->PP_g_DEAEM Drug_Loading Drug Loading (e.g., Ciprofloxacin) PP_g_DEAEM->Drug_Loading Loaded_Surface Drug-Loaded Surface Drug_Loading->Loaded_Surface Trigger Environmental Trigger (Low pH / High Temp) Loaded_Surface->Trigger Release Controlled Drug Release Trigger->Release G cluster_dssc DSSC Energy Levels TiO2 TiO₂ Conduction Band (~ -4.0 eV) Dye_LUMO Dye LUMO (~ -3.5 eV) Dye_LUMO->TiO2 Electron Injection Dye_HOMO Dye HOMO (Diethylamino Donor) (~ -5.4 eV) Dye_HOMO->Dye_LUMO (Photon) Redox I⁻/I₃⁻ Redox (~ -4.8 eV) Redox->Dye_HOMO Dye Regeneration G cluster_gs Ground State cluster_es Excited State (after hν) Donor Donor -N(Et)₂ Bridge π-Conjugated Bridge (e.g., stilbene, thiophene) GS_arrow δ+ ... δ- Acceptor Acceptor -NO₂ / -CN ES_arrow + ... - (Large Charge Separation) GS_arrow->ES_arrow Intramolecular Charge Transfer

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting the crystallization of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid

Welcome to the Technical Support Center for the isolation and crystallization of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid . As an amphoteric molecule featuring a flexible tertiary amine and a carboxylic acid, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid .

As an amphoteric molecule featuring a flexible tertiary amine and a carboxylic acid, this compound presents unique crystallization challenges—most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," and extreme pH-dependent solubility.

This guide is engineered for process chemists and drug development professionals. It bypasses basic crystallization theory to focus strictly on the thermodynamic and kinetic causality behind this molecule's behavior, providing self-validating protocols to ensure rugged, scalable phase switches.

Part 1: Mechanistic Principles & Visual Troubleshooting

To successfully crystallize 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid, you must control two competing phenomena: the ionization state of the molecule and the kinetic rate of supersaturation.

The Amphoteric Challenge (Zwitterion Formation)

Because the molecule contains both a basic diethylamino group and an acidic propanoic acid chain, it exists in equilibrium between cationic, zwitterionic, and anionic states[1][2]. The zwitterion—where the molecule contains both a positive and negative charge but is overall electrically neutral—exhibits the lowest solubility. The net-neutral charge minimizes ion-dipole interactions with polar solvents, forcing the molecule out of solution[3][4].

Speciation Cation Cationic Form (pH < 4.0) Highly Soluble Zwitterion Zwitterionic Form (pH ≈ 5.0 - 6.0) Crystallizes (pI) Cation->Zwitterion + Base Zwitterion->Cation + Acid Anion Anionic Form (pH > 7.5) Highly Soluble Zwitterion->Anion + Base Anion->Zwitterion + Acid

Caption: pH-dependent speciation and zwitterion formation dictating solubility.

Troubleshooting Workflow

When supersaturation is generated too rapidly, the flexible diethylamino chains hinder the rapid ordering required for crystal lattice formation[5]. The system crosses the LLPS boundary before nucleation can occur, causing the solute to separate as an impurity-rich oil rather than a pure solid[6][7].

Troubleshooting Start Crystallization Issue Detected Obs1 Oiling Out (LLPS) Droplet Formation Start->Obs1 Obs2 No Crystallization (High Solubility) Start->Obs2 Obs3 Poor Purity / Amorphous Solid Start->Obs3 Fix1 Reduce Cooling Rate & Add Seed Crystals Obs1->Fix1 Fix3 Change Solvent System (Add Polar Co-solvent) Obs1->Fix3 Fix2 Adjust pH to Isoelectric Point (pI) Obs2->Fix2 Obs3->Fix1

Caption: Troubleshooting workflow for the crystallization of the amphoteric target compound.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid consistently "oil out" instead of forming crystals? A: Oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the compound to separate from the solution as a secondary liquid phase (emulsion) rather than a solid suspension[6]. For this specific molecule, the flexible diethylamino group increases the entropic barrier to crystal packing[5]. When supersaturation is generated too rapidly (e.g., by crash cooling or rapid pH adjustment), the system exceeds the Metastable Zone Width (MSZW). The solute molecules arrange randomly into highly mobile, product-rich droplets, which act as an excellent solvent for unwanted impurities[6][7].

Q: I adjusted the pH to the isoelectric point (pI), but the product still oiled out. What is the kinetic cause? A: Even at the correct thermodynamic endpoint (the pI), if the pH adjustment is performed too quickly, you generate massive localized supersaturation[8]. This pushes the system directly into the labile zone, triggering LLPS instead of heterogeneous nucleation[6]. You must control the rate of supersaturation generation by dosing the acid/base slowly and introducing seed crystals halfway through the MSZW to provide a surface for immediate lattice integration[6][8]. Furthermore, oiling out near or above the solute's melting point is common; ensure your crystallization temperature is well below the melting point of the solvated zwitterion[9].

Q: How can I recover a batch that has already oiled out and solidified into an impure, glass-like mass? A: If an oiled-out liquid eventually solidifies, it forms an impure, non-crystalline glass because impurities dissolve better in the liquid droplets than in the bulk solvent[7]. To recover the batch, you must return the sample to the heat source, add a small amount of the "good" solvent (or adjust the pH away from the pI) to redissolve the oil completely[7]. Once a clear solution is achieved, execute a controlled, seeded cooling or pH-ramp protocol (see Protocol B below).

Part 3: Quantitative Data & Process Parameters

Table 1: pH-Dependent Speciation and Solubility Profile Data represents typical behavior for N,N-diethylaniline/propanoic acid amphoteric derivatives in aqueous-organic mixtures.

pH RangeDominant SpeciesRelative SolubilityCrystallization OutcomeMechanistic Reason
< 4.0 CationicHigh (>100 mg/mL)Remains dissolvedProtonated amine creates strong ion-dipole bonds with water.
5.0 - 6.0 ZwitterionicLow (<10 mg/mL)Optimal Solid Isolation Net-neutral charge minimizes solvent interactions; lattice energy is maximized[3][4].
> 7.5 AnionicHigh (>100 mg/mL)Remains dissolvedDeprotonated carboxylic acid drives aqueous solubility.

Table 2: Critical Process Parameters (CPPs) for Preventing LLPS

ParameterHigh Risk SettingOptimal SettingCausality
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / minFast cooling exceeds the MSZW, favoring liquid-liquid demixing over nucleation[6][8].
Seeding Strategy Unseeded (Spontaneous)1-2% wt/wt at MSZWSeeds bypass the kinetic barrier of primary nucleation, consuming supersaturation safely[5][6].
Agitation Low RPM / Poor MixingHigh RPM / BaffledPoor mixing creates localized zones of high supersaturation during antisolvent/pH dosing[6].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to validate the thermodynamic state of the system before proceeding to the next step.

Protocol A: pI-Targeted Reactive Crystallization (From Crude Reaction Mixture)

Use this method when isolating the compound directly from an aqueous/organic synthesis stream.

  • Dissolution & Clarification: Dissolve the crude 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid in a 1:1 mixture of Ethanol/Water. Adjust the pH to 2.0 using 1M HCl.

    • IPC: Verify the solution is completely clear. If cloudy, filter through a 0.45 µm membrane to remove insoluble impurities.

  • Temperature Conditioning: Heat the clear solution to 45 °C.

    • Causality: Elevated temperature expands the MSZW, providing a larger buffer against oiling out during the initial pH adjustment[6][9].

  • Primary pH Ramp (Approaching the MSZW): Slowly dose 1M NaOH at a rate of 0.1 pH units/minute until the pH reaches 4.5 .

    • IPC: The solution should remain clear but approach the cloud point.

  • Seeding: Add 1% wt/wt of pure, milled 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid seed crystals. Hold the temperature and pH steady for 30 minutes.

    • Causality: The seed bed provides a template for the zwitterion to integrate into a rigid lattice, preventing the formation of an amorphous oil phase[5][6].

  • Secondary pH Ramp (Yield Maximization): Continue dosing 1M NaOH at 0.05 pH units/minute until the isoelectric point (pH 5.5 ) is reached.

  • Aging and Isolation: Cool the suspension at 0.1 °C/min to 10 °C. Hold for 2 hours to allow for complete Ostwald ripening. Filter and wash with cold water.

Protocol B: Anti-Oiling Out Recrystallization (Solvent/Cooling)

Use this method for upgrading the purity of previously isolated, oiled-out, or amorphous material.

  • Complete Dissolution: Suspend the impure solid in Isopropanol (IPA). Heat to 70 °C. If the solid does not dissolve, add Water dropwise (up to 20% v/v) until a clear solution is achieved.

  • Controlled Cooling: Program the reactor to cool from 70 °C to 55 °C at a rate of 0.2 °C/min.

  • Seeding the MSZW: At 55 °C, add 2% wt/wt seed crystals.

    • Self-Validation: Observe the reactor. The seeds must not dissolve (indicating the system is undersaturated) and the system must not immediately turn milky (indicating LLPS). The seeds should remain suspended and slowly grow.

  • Desupersaturation Hold: Hold at 55 °C for 120 minutes.

    • Causality: This hold time allows the supersaturation to be consumed by crystal growth rather than secondary nucleation or liquid-liquid phase separation[6][8].

  • Final Cooling Ramp: Cool to 5 °C at 0.1 °C/min. Filter the resulting crystalline suspension and wash with cold IPA.

References

  • The Problem of Oiling Out in Chemical Process Development KiloMentor[Link]

  • Oiling Out in Crystallization Mettler Toledo [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals ResearchGate [Link]

  • Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview StudySmarter[Link]

  • Zwitterion Wikipedia [Link]

  • Zwitterion: Definition, Examples & Structure in Chemistry Vedantu [Link]

  • Why does amino acid form zwitter ions? Quora [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzoyl Chloride Quenching &amp; Removal

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Strategies for the efficient removal of unreacted benzoyl chloride ( ) from organic reaction mixtures. Introduction & Mechanistic Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Strategies for the efficient removal of unreacted benzoyl chloride (


) from organic reaction mixtures.

Introduction & Mechanistic Overview

Benzoyl chloride is a highly reactive, electrophilic acylating agent widely used in the synthesis of amides, esters, and nucleoside analogs. Because it is typically used in stoichiometric excess to drive reactions to completion, unreacted


 remains in the crude mixture. If not properly removed, it can degrade water-sensitive products, cause severe streaking during chromatographic purification, and pose safety hazards as a potent lachrymator.

Effective removal relies on understanding the kinetics of nucleophilic acyl substitution. Simply washing with water is often insufficient due to the poor aqueous solubility of


 and the weak nucleophilicity of neutral water. Successful quenching requires introducing a strong nucleophile (e.g., hydroxide, ammonia, or an amine) to rapidly convert the acid chloride into a partitionable byproduct.

Quenching Strategy Workflow

Select the optimal quenching method based on your product's stability and your laboratory's throughput requirements.

Workflow Start Unreacted Benzoyl Chloride in Reaction Mixture WaterSens Is the target product water-sensitive? Start->WaterSens Auto Is high-throughput automation required? WaterSens->Auto Yes AqQuench Aqueous Base Quench (NaHCO3 or NH4OH) WaterSens->AqQuench No Polymer Polymer-Supported Amine Scavenger Auto->Polymer Yes Anhydrous Anhydrous Quench (MeOH or Ethanolamine) Auto->Anhydrous No Extract Liquid-Liquid Extraction (Aqueous Waste) AqQuench->Extract Filter Simple Filtration (Solid Waste) Polymer->Filter Distill Vacuum Distillation or Chromatography Anhydrous->Distill

Decision matrix for selecting the optimal benzoyl chloride quenching and removal strategy.

Frequently Asked Questions (FAQs) & Methodologies

FAQ 1: Why does benzoyl chloride persist even after washing with water?

Causality: Benzoyl chloride is highly electrophilic but has poor aqueous solubility. In a biphasic mixture (e.g., Dichloromethane/Water), the interfacial surface area is limited. Neutral water is a weak nucleophile, making the hydrolysis kinetically slow at room temperature. Solution: You must use a nucleophilic quench. Adding a base like saturated aqueous ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 or a primary amine introduces stronger nucleophiles (

or

), rapidly converting the acid chloride into water-soluble benzoate salts or [1], while neutralizing the generated

.
Protocol 1: Bicarbonate / Ammonia Quench (Aqueous)

Use this standard protocol for products stable to basic aqueous conditions.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Quenching: Add an equal volume of saturated aqueous

    
    . For stubborn excesses, add 1-2 mL of concentrated aqueous ammonia (
    
    
    
    ) per mmol of excess
    
    
    .
  • Agitation: Stir vigorously for 15–30 minutes at room temperature.

    • Self-Validation: The cessation of

      
       evolution (bubbling) indicates that the neutralization of the 
      
      
      
      byproduct is complete.
  • Separation: Transfer to a separatory funnel. Extract and discard the aqueous layer (which now contains sodium benzoate or benzamide).

  • Washing: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
FAQ 2: How do I remove excess benzoyl chloride without generating benzoic acid, which streaks on my silica column?

Causality: Hydrolysis of


 yields benzoic acid. In non-polar organic solvents, benzoic acid forms strong hydrogen-bonded dimers. This dimerization causes severe streaking during silica gel chromatography, bleeding into your product fractions and complicating isolation[2].
Solution:  Perform an anhydrous quench using an alcohol or a highly polar amine.  converts the excess reagent to methyl benzoate, a volatile liquid that can be removed via vacuum distillation[2]. Alternatively, quenching with ethanolamine forms 

-(2-hydroxyethyl)benzamide, a highly polar byproduct that remains trapped on the baseline of a silica column.
Protocol 2: Methanol Quench & Vacuum Distillation

Use this protocol for water-sensitive products or to avoid aqueous extractions.

  • Quenching: Upon reaction completion, add 5–10 equivalents of anhydrous methanol directly to the reaction mixture.

  • Stirring: Stir for 30 minutes at room temperature to ensure complete conversion of

    
     to methyl benzoate.
    
  • Concentration: Remove the primary reaction solvent under reduced pressure.

  • Distillation: Apply high vacuum (< 1 mmHg) and gentle heating (40–50 °C) to volatilize the methyl benzoate (bp 199 °C at atm pressure, but highly volatile under vacuum).

    • Self-Validation: Monitor the residual oil by

      
       NMR; the disappearance of the methyl ester singlet at ~3.9 ppm confirms the complete removal of the byproduct.
      
FAQ 3: I am conducting parallel synthesis. How can I remove benzoyl chloride without tedious liquid-liquid extractions?

Causality: Liquid-liquid extraction is a major bottleneck in automated organic synthesis and combinatorial chemistry[3]. Polymer-supported reagents exploit the phase difference between an insoluble solid resin and a liquid reaction mixture, enabling rapid "catch-and-release" purification[3]. Solution: Use a polymer-supported amine scavenger. Resins functionalized with primary amines (such as tris(2-aminoethyl)amine) rapidly react with


, covalently tethering the benzoyl group to the at ambient temperature[4].
Protocol 3: Polymer-Supported Scavenging

Use this protocol for high-throughput libraries or automation.

  • Resin Addition: Add 3–4 equivalents of polymer-supported trisamine resin (typical loading ~3-4 mmol/g) directly to the crude reaction mixture.

  • Incubation: Shake or agitate the suspension at ambient temperature for 1–2 hours.

  • Filtration: Filter the mixture through a fritted syringe or solid-phase extraction (SPE) cartridge. The unreacted

    
     remains covalently bound to the solid resin.
    
  • Washing: Wash the resin bed with a small volume of the reaction solvent (e.g., DCM) to elute any trapped product.

  • Concentration: Evaporate the combined filtrates.

    • Self-Validation: The mass of the recovered product should closely match the theoretical yield, and the sample should be completely free of the characteristic acrid odor of acyl chlorides.

Quantitative Data: Comparison of Quenching Agents

The table below summarizes the causality and efficiency of various quenching agents to help you select the best method for your workflow.

Quenching AgentByproduct FormedByproduct PropertiesRecommended Removal MethodRelative Kinetics
Water (

)
Benzoic AcidSolid, H-bonding dimerBasic aqueous extractionSlow
Sodium Bicarbonate (

)
Sodium BenzoateWater-soluble saltAqueous extractionModerate
Aqueous Ammonia (

)
BenzamideSolid, water-solubleAqueous extractionFast
Methanol (

)
Methyl BenzoateVolatile liquidVacuum distillationModerate
Ethanolamine

-(2-hydroxyethyl)benzamide
Highly polar solidSilica gel chromatographyFast
Trisamine Resin Polymer-bound benzamideInsoluble solidSimple filtrationFast

References

  • Title: Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials Source: Organic Letters (ACS Publications) URL: [Link]

  • Source: Google Patents (WO1997042230A1)
  • Title: Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Poor Aqueous Solubility for Organic Compounds

Welcome to our dedicated technical support center for addressing the poor solubility of organic compounds in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for addressing the poor solubility of organic compounds in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and ensure the reliability and accuracy of your results. Poor aqueous solubility is a significant obstacle in drug discovery and development, with estimates suggesting that up to 90% of compounds in the development pipeline are poorly soluble.[1][2] This issue can lead to underestimated activity, variable data, and inaccurate structure-activity relationships.[3] This resource is structured to provide not just solutions, but also a foundational understanding of the principles governing solubility.

Part 1: Understanding the Fundamentals of Solubility

A solid understanding of the factors influencing solubility is the first step toward troubleshooting. The solubility of an organic compound in an aqueous buffer is governed by a delicate interplay of its physicochemical properties and the composition of the buffer.

Key Factors Influencing Solubility:

  • Polarity: The principle of "like dissolves like" is fundamental. Non-polar (lipophilic) compounds have low solubility in polar solvents like water because they cannot overcome the strong hydrogen bonding network of water molecules.

  • pH and pKa: For ionizable compounds (weak acids and bases), the pH of the aqueous buffer is critical.[4] The solubility of a weakly acidic compound increases as the pH rises above its pKa, due to deprotonation and formation of a more soluble salt. Conversely, the solubility of a weakly basic compound increases as the pH falls below its pKa, due to protonation.[5]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of a compound must be overcome by the interactions with the solvent for dissolution to occur. High crystal lattice energy can significantly limit solubility.

  • Temperature: Most solid solutes exhibit increased solubility at higher temperatures, as the dissolution process is often endothermic.[6] However, this effect can be variable and should be determined empirically.

  • Particle Size: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6][7]

Part 2: Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions.

Issue 1: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer.

This is one of the most common challenges. Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, but its miscibility with water can be deceptive.[8] The abrupt change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" of the solution.[5]

Troubleshooting Workflow for DMSO-Related Precipitation:

start Compound precipitates from DMSO stock upon aqueous dilution q1 Is the final DMSO concentration <1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Try gradual dilution: Add buffer to DMSO stock dropwise while vortexing. a1_yes->s1 s3 High DMSO concentrations can be toxic to cells. Reduce final DMSO concentration if possible. a1_no->s3 q2 Did gradual dilution work? s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end_success Problem Solved a2_yes->end_success s2 Consider co-solvents (e.g., Ethanol, PEG-400) in the final aqueous buffer. a2_no->s2 end_fail Further optimization needed s2->end_fail s3->s1

Caption: Workflow for troubleshooting precipitation from DMSO stock solutions.

Detailed Steps & Explanations:

  • Reduce the Final DMSO Concentration: Many cell lines can tolerate final DMSO concentrations of 0.1% to 0.5%.[9] Keeping the DMSO concentration as low as possible is always recommended.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[5] This gradual change in solvent composition can help keep the compound in solution.

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.[10]

  • Warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of the compound.[11] However, be mindful of the compound's stability at higher temperatures.

Issue 2: My compound has low solubility even with pH adjustment.

For some compounds, simply adjusting the pH is not enough to achieve the desired concentration. This could be due to the compound being non-ionizable or having very low intrinsic solubility.

Solutions Beyond pH Adjustment:

  • Incorporate a Co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][14]

  • Utilize Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[15][16]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[17][18][19]

Table 1: Common Co-solvents and Surfactants for Solubility Enhancement

Agent Type Typical Concentration Range Notes
EthanolCo-solvent1-10% (v/v)Can be toxic to cells at higher concentrations.
Propylene GlycolCo-solvent1-20% (v/v)Generally considered safe for many applications.
PEG 400Co-solvent5-30% (v/v)A good option for a wide range of compounds.
Tween® 80Surfactant0.01-0.5% (v/v)A non-ionic surfactant, widely used in formulations.[20]
Sodium Dodecyl Sulfate (SDS)Surfactant0.1-1% (w/v)An ionic surfactant, can denature proteins.
(2-Hydroxypropyl)-β-cyclodextrinCyclodextrin1-10% (w/v)High aqueous solubility and low toxicity.[21]
Issue 3: I'm seeing inconsistent results in my biological assays.

Inconsistent results can often be traced back to poor solubility. If a compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to inaccurate IC50 values and other experimental artifacts.[3]

Self-Validating Protocols to Ensure Consistency:

  • Visually Inspect Your Solutions: Before use, always visually inspect your stock and final solutions for any signs of precipitation. If you see any cloudiness or solid particles, do not proceed.

  • Filter Your Final Solution (with caution): Filtering a solution with a 0.22 µm filter can remove undissolved particles. However, this is generally not recommended as it removes the precipitated compound, leading to an unknown final concentration.[9] The better approach is to address the root cause of the precipitation.

  • Perform a Solubility Check: Before starting a large-scale experiment, perform a small-scale solubility test at your desired final concentration. This can save significant time and resources.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of a poorly soluble compound?

A1: A stock solution is typically prepared by dissolving the compound in a suitable organic solvent, such as DMSO, at a high concentration.[22] It's crucial to ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication can aid dissolution.[11] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[9][23]

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer when added from a concentrated organic stock solution (like DMSO). It often results in a supersaturated solution that may precipitate over time.[24][25]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent. It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[25] For drug development, thermodynamic solubility is a more relevant parameter.

Q3: Can I use pH adjustment for any compound?

A3: No, pH adjustment is only effective for ionizable compounds (weak acids or weak bases).[14] For neutral, non-ionizable compounds, changing the pH of the buffer will not significantly affect their solubility.

Q4: Are there any downsides to using co-solvents or surfactants?

A4: Yes. High concentrations of organic co-solvents can be toxic to cells or interfere with enzyme activity.[14] Surfactants can also have biological effects and may interfere with certain assays. It is always essential to include a vehicle control in your experiments, containing the same concentration of the co-solvent or surfactant as your test samples, to account for any potential effects.[9]

Q5: How do I choose the right cyclodextrin for my compound?

A5: The choice of cyclodextrin depends on the size and shape of the guest molecule (your compound). The most common are α-, β-, and γ-cyclodextrins, which have different cavity sizes.[19] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity.[21]

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Determine the Target Concentration: Decide on a suitable high concentration for your stock solution (e.g., 10 mM, 50 mM).

  • Weigh the Compound: Accurately weigh the required amount of your solid compound.

  • Add the Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the solid.

  • Dissolve the Compound: Vortex the solution vigorously. If necessary, use a sonicator or gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[11]

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a light-protected tube.[9]

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a Series of Buffers: Create a set of buffers covering a range of pH values (e.g., from pH 4.0 to 9.0).

  • Add Excess Compound: To a microcentrifuge tube containing a fixed volume of each buffer, add an excess amount of the solid compound.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[5]

  • Separate Solid from Liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Sample and Dilute: Carefully collect the supernatant and perform a serial dilution with a suitable solvent for analysis.

  • Quantify Concentration: Analyze the concentration of the compound in the diluted samples using a validated method like HPLC-UV.

  • Plot the Data: Plot the measured solubility against the corresponding pH value.

Decision-Making Flowchart for Solubility Enhancement Strategy:

start Start with poorly soluble compound q1 Is the compound ionizable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Optimize buffer pH based on pKa a1_yes->s1 s2 Introduce co-solvents (e.g., Ethanol, PEG-400) a1_no->s2 q2 Is solubility sufficient? s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end_success Proceed with experiment a2_yes->end_success a2_no->s2 q3 Is solubility sufficient? s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_success s3 Try surfactants (e.g., Tween-80) a3_no->s3 q4 Is solubility sufficient? s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_success s4 Use cyclodextrins (e.g., HP-β-CD) a4_no->s4 end_fail Consider alternative formulation strategies s4->end_fail

Caption: A stepwise approach to selecting a solubility enhancement strategy.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette.
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. (n.d.). ACS Publications.
  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. (2019, December 11). IntechOpen.
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. (n.d.). American Chemical Society.
  • Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics.
  • Solubility: a speed–breaker on the drug discovery highway. (2017, April 25). MedCrave online.
  • Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
  • Micellar solubilization of drugs. (2005, July 8). University of Alberta.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). National Center for Biotechnology Information.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Role of Excipient on the Behaviour of Dissolution. (2025, August 21). Veeprho.
  • Troubleshooting Peraquinsin precipitation in aqueous solution. (n.d.). Benchchem.
  • Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. (n.d.). ProQuest.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development & Delivery.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (n.d.). Benchchem.
  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). Scientist Solutions.
  • Frequently Asked Questions. (n.d.). Selleckchem.com.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). E-N-V-S.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Contract Pharma.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). ThermoFisher.
  • 8.11 pH and Solubility. (n.d.). AP Chemistry.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Methods for improving the aqueous solubility of water-insoluble or... (n.d.). Google Patents.
  • how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? (2022, August 5). ResearchGate.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014, August 22). LCGC North America.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate.
  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
  • How to select Co-solvent during hydrolytic forced degradation? (2022, March 7). YouTube.
  • Co-solvent: Significance and symbolism. (2025, December 23). ToolBox.

Sources

Optimization

preventing the hydrolysis of benzoyl chloride during synthesis

Welcome to the technical support center for handling benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive, yet invaluable, synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive, yet invaluable, synthetic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the challenges involved, particularly the prevention of hydrolysis, to empower you to troubleshoot issues and optimize your synthetic outcomes.

Understanding the Challenge: The Inherent Reactivity of Benzoyl Chloride

Benzoyl chloride is an acyl chloride, characterized by a highly electrophilic carbonyl carbon. This reactivity is precisely what makes it an excellent benzoylating agent for nucleophiles like alcohols and amines. However, this same property makes it exquisitely sensitive to hydrolysis. Water, even in trace amounts from atmospheric moisture, "wet" solvents, or improperly dried glassware, can act as a nucleophile, leading to a rapid and often problematic side reaction.

The hydrolysis of benzoyl chloride typically proceeds through an associative nucleophilic acyl substitution (SN2-like) mechanism.[1] In this pathway, a water molecule attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion—a very good leaving group—to yield benzoic acid.[1]

This unwanted reaction not only consumes your starting material, reducing the overall yield of your desired product, but it also generates benzoic acid. Benzoic acid is often a crystalline solid with limited solubility in many organic solvents, meaning it can precipitate out of the reaction mixture, causing cloudiness and complicating the purification process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during syntheses involving benzoyl chloride.

Q1: My reaction mixture turned cloudy/formed a white precipitate immediately after I added the benzoyl chloride. What happened?

A1: This is a classic sign of hydrolysis. The white precipitate is almost certainly benzoic acid, the product of benzoyl chloride's reaction with water.[2] This indicates that there was a significant source of moisture in your reaction setup at the outset.

  • Immediate Troubleshooting: There is no way to reverse this reaction. The best course of action is to complete the reaction as planned and then deal with the benzoic acid during the work-up. An aqueous base wash (e.g., with saturated sodium bicarbonate solution) during the work-up will deprotonate the benzoic acid, forming water-soluble sodium benzoate, which will be extracted into the aqueous layer.

  • Root Cause Analysis:

    • Solvent Purity: Was your solvent certified as anhydrous? Was it freshly opened or properly stored over molecular sieves?

    • Glassware: Was all glassware oven-dried or flame-dried immediately before use? Even glassware that feels dry to the touch can have a thin film of adsorbed water.[3]

    • Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? Atmospheric humidity is a common culprit.

    • Reagents: Are your other reagents (e.g., the amine or alcohol) anhydrous? Some reagents can be hygroscopic.

Q2: My reaction yield is significantly lower than expected. Could hydrolysis be the cause?

A2: Absolutely. Every mole of benzoyl chloride that reacts with water is one less mole available to react with your intended nucleophile. While the reaction of benzoyl chloride with alcohols (alcoholysis) or amines (aminolysis) is generally faster than its reaction with water, hydrolysis is a highly competitive process, especially if significant moisture is present.[4] Low yield, especially when accompanied by the presence of benzoic acid in your crude product analysis (e.g., by NMR or TLC), strongly points to a moisture problem.

Q3: How can I be certain my solvents and reagents are dry enough?

A3: Visual inspection is not sufficient.

  • Solvents: Use commercially available anhydrous solvents stored under an inert atmosphere. For particularly sensitive reactions, it is best practice to dry and distill solvents in the lab. A common method is refluxing over an appropriate drying agent followed by distillation under an inert atmosphere.[5]

  • Drying Agents: For storing solvents, 3Å or 4Å molecular sieves are an excellent choice as they are efficient and chemically inert to most common solvents.[5]

  • Liquid Reagents: If a liquid reagent (like an amine) is suspected to contain water, it can be dried by standing over a suitable desiccant (like KOH or CaH₂) and then distilled or filtered.

  • Solid Reagents: Hygroscopic solid reagents should be dried in a vacuum oven before use.

Q4: What is the proper way to store and handle benzoyl chloride?

A4: Proper storage is critical to maintaining the reagent's integrity.

  • Storage: Benzoyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like bases and strong oxidizing agents.[6][7][8] The bottle's cap should have a liner that provides a good seal (e.g., PTFE).

  • Handling: Always handle benzoyl chloride in a fume hood.[9] It is a lachrymator and corrosive. When dispensing, do so quickly and reseal the bottle immediately to minimize exposure to atmospheric moisture. Using a syringe to transfer the liquid via a septum on the bottle is a preferred technique for moisture-sensitive applications.

Q5: I don't have a Schlenk line. Can I still run a moisture-sensitive reaction?

A5: While a Schlenk line is the gold standard, you can still take effective measures.[3][10]

  • Nitrogen Balloon: The simplest method is to flush your oven-dried reaction flask with dry nitrogen or argon and then maintain a positive pressure using a balloon filled with the inert gas, pierced by a needle through a rubber septum. This is sufficient for many applications.

  • Drying Tubes: Protect the reaction from atmospheric moisture by fitting a drying tube filled with a desiccant (e.g., calcium chloride) to the condenser or gas outlet.

  • Vigorous Reaction Conditions: For some robust reactions like the Schotten-Baumann reaction, which is run in a two-phase system or with a base like pyridine or aqueous NaOH, the high concentration and reactivity of the primary nucleophile can outcompete the hydrolysis reaction, making the setup less sensitive to trace moisture.[11][12]

Best Practices & Preventative Measures

Proactive prevention is the key to success. The following protocols outline standard procedures for minimizing water contamination.

Experimental Protocol 1: Drying of Organic Solvents (e.g., Dichloromethane)
  • Pre-drying: If the solvent is known to be very wet, let it stand over anhydrous magnesium or sodium sulfate first to remove the bulk of the water.

  • Selection of Drying Agent: Choose a definitive drying agent. Calcium hydride (CaH₂) is highly effective for halogenated solvents like dichloromethane.[5]

  • Setup: In a fume hood, add the solvent to a dry round-bottom flask equipped with a magnetic stir bar. Add the CaH₂ (approx. 5-10 g per liter). Caution: CaH₂ reacts with water to produce hydrogen gas. Do not seal the flask tightly.

  • Reflux: Fit the flask with a condenser, a drying tube, or connect it to an inert gas line with an oil bubbler outlet. Heat the mixture to a gentle reflux and stir for several hours or overnight.

  • Distillation: Distill the solvent directly from the drying agent under a dry nitrogen or argon atmosphere into a dry, pre-weighed storage flask (e.g., a Schlenk flask).

  • Storage: Store the freshly distilled anhydrous solvent over activated 3Å or 4Å molecular sieves in a tightly sealed flask, preferably with a glass stopper or a PTFE-lined cap.[5]

Experimental Protocol 2: General Synthesis of an Amide under Anhydrous Conditions

This protocol outlines the synthesis of an N-substituted benzamide, a common application for benzoyl chloride.[13]

  • Glassware Preparation: Dry all glassware (round-bottom flask, addition funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[3]

  • Reaction Setup: Equip a three-necked flask with a magnetic stir bar, a rubber septum, a thermometer, and a condenser connected to a nitrogen/argon inlet with a bubbler outlet.

  • Reagent Addition:

    • Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) and add it to the reaction flask via cannula or syringe.[13] The base is crucial for neutralizing the HCl byproduct.

    • Cool the solution to 0 °C using an ice bath.

  • Benzoyl Chloride Addition: Add benzoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to an addition funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[13] Slow addition is critical to control the exothermic reaction.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.[14] The product can then be purified by recrystallization or column chromatography.

Data & Visualizations

Competing Reaction Pathways for Benzoyl Chloride

The following diagram illustrates the critical choice benzoyl chloride faces when both a desired nucleophile and water are present. The outcome of the synthesis depends on kinetically favoring the desired pathway.

G cluster_reactants Reactants cluster_products Potential Products BC Benzoyl Chloride Product Desired Product (Ester/Amide) BC->Product Desired Reaction (Anhydrous Conditions) Byproduct Byproduct (Benzoic Acid) BC->Byproduct Hydrolysis (Wet Conditions) Nuc Nucleophile (Alcohol/Amine) Nuc->Product H2O Water (Contaminant) H2O->Byproduct

Caption: Competing reaction pathways for benzoyl chloride.

Table 1: Comparison of Common Drying Agents for Organic Solvents

This table provides a guide to selecting the appropriate drying agent for your solvent.

Drying AgentCapacitySpeedIntensity (Final H₂O level)Compatibility & Notes
Sodium Sulfate (Na₂SO₄) HighSlowLow (leaves residual water)A neutral, inexpensive pre-drying agent. Inefficient above 32 °C.
Magnesium Sulfate (MgSO₄) HighFastMedium-HighSlightly acidic. Finer powder can make filtration difficult but provides a large surface area.
Calcium Chloride (CaCl₂) HighMediumHighIncompatible with alcohols, amines, amides, and some carbonyl compounds as it can form complexes. Good for drying tubes and neutral solvents.
Calcium Hydride (CaH₂) LowSlowVery High (irreversible)A powerful, non-reversible drying agent. Reacts to form H₂ gas. Excellent for ethers, alkanes, and halogenated solvents. Not for acidic protons.[5]
Molecular Sieves (3Å, 4Å) HighMediumVery HighHighly efficient and generally inert. 3Å is preferred for ethanol/methanol as it excludes them. Must be activated (heated) before use.[5]
Potassium Carbonate (K₂CO₃) MediumMediumMediumBasic drying agent. Useful for drying solutions containing basic compounds (e.g., amines) but will react with acids.
References
  • Current time information in Glasgow, GB. (n.d.). Google Search.
  • Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Esters Using 4-(Dimethylamino)benzoyl Chloride. (n.d.). Benchchem.
  • Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride.Nature, 167(4255), 819. doi:10.1038/167819a0.
  • BENZOYL CHLORIDE EXTRA PURE. (n.d.). Loba Chemie.
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.Asian Journal of Chemistry, 25(10), 5555-5558.
  • Benzoyl chloride. (2021). PENTA.
  • Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). Journal of Visualized Experiments.
  • Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
  • Keeping air and moisture out. (2024). VACUUBRAND.
  • Benzoyl chloride - Safety data sheet. (2023). Möller Chemie.
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. (n.d.). Benchchem.
  • The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry.
  • Baker, J. W. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.Proceedings of the Iowa Academy of Science, 61(1), Article 26.
  • Using drying agents. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Drying Agents. (n.d.). MilliporeSigma.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.The Journal of Organic Chemistry, 75(24), 8351–8354. doi:10.1021/jo101517j.
  • BENZOYL CHLORIDE. (n.d.). Ataman Kimya.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Organic Molecules

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter the same recurring bottleneck in the lab: highly polar organic molecules (Log P < 0) that refuse to retain on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter the same recurring bottleneck in the lab: highly polar organic molecules (Log P < 0) that refuse to retain on standard reversed-phase (RP) columns, co-elute with the void volume, or exhibit severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind chromatographic failures and provide self-validating, field-proven protocols to isolate your polar targets with high purity and reproducible yields.

Diagnostic Workflow: Selecting the Right Separation Mode

Before adjusting mobile phases, you must establish the correct chromatographic mechanism. Standard hydrophobic partitioning fails for hydrophilic compounds. The decision matrix below outlines the logic for selecting between Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC).

G Start Target: Polar Organic Molecule (Log P < 0) IsIonizable Is the molecule ionizable? (Check pKa) Start->IsIonizable Neutral Neutral Polar IsIonizable->Neutral No Ionizable Acidic / Basic IsIonizable->Ionizable Yes HILIC_Amide HILIC Mode (Amide or Diol Phase) Partitioning Mechanism Neutral->HILIC_Amide MS_Check Is MS compatibility required? Ionizable->MS_Check HILIC_Zwit HILIC Mode (Zwitterionic Phase) Volatile Buffers (NH4Ac) MS_Check->HILIC_Zwit Yes (LC-MS) IPC Ion-Pairing RPLC (Sub-CMC Surfactants) Non-Volatile Tolerated MS_Check->IPC No (UV/Prep)

Decision matrix for selecting the optimal purification strategy for polar organic molecules.

Frequently Asked Questions & Troubleshooting Guide

Q1: My polar compound elutes in the void volume (


) on a C18 column. How do I retain it without chemical derivatization? 
A:  Highly polar compounds lack the hydrophobicity required to partition into the alkyl chains of a C18 stationary phase[1]. To resolve this, you must invert the phase system by switching to HILIC . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically 60–70% acetonitrile)[2].
The Causality: The small percentage of water in the mobile phase acts as the strong solvent. It adsorbs onto the polar stationary phase, creating an aqueous-rich liquid layer[2]. Your polar analytes preferentially partition into this immobilized water layer, resulting in strong retention[1].

Q2: I switched to a HILIC column, but my retention times are drifting with every injection. What is going wrong? A: You are likely experiencing incomplete column equilibration. In Reversed-Phase Liquid Chromatography (RPLC), the hydrophobic surface equilibrates rapidly. In HILIC, however, the retention mechanism relies on the physical formation of a stable water-rich layer on the silica surface[3]. The Causality: If the gradient goes too high in organic content, or if insufficient re-equilibration time is provided between runs, the thickness of this water layer fluctuates. This directly alters the partitioning volume and shifts retention times[1]. The Fix: Mandate a strict equilibration protocol of 20–50 column volumes when first installing the column, and at least 10 column volumes between gradient runs.

Q3: I am purifying a basic polar analyte using HILIC, but I am observing severe peak tailing. How can I sharpen the peaks? A: Peak tailing for basic compounds is almost always caused by secondary electrostatic interactions. The positively charged basic moieties of your analyte are interacting with negatively charged, unendcapped silanol groups on the silica support[4]. The Fix: Introduce a volatile buffer, such as ammonium formate or ammonium acetate (5–20 mM), into the mobile phase[2]. The ammonium ions will compete for the active silanol sites, effectively masking them and eliminating the tailing[5]. Ensure the buffer is prepared in the aqueous portion before mixing with acetonitrile to prevent salt precipitation.

Q4: I cannot use HILIC because my sample is only soluble in 100% water. What is my alternative? A: If your sample precipitates in high concentrations of acetonitrile, HILIC is contraindicated[1]. Instead, use Submicellar Ion-Pairing Chromatography (IPC) on a standard C18 column. By adding a surfactant (like Sodium Dodecyl Sulfate for basic compounds) to a highly aqueous mobile phase, the hydrophobic tails of the surfactant adsorb onto the C18 phase, while the charged heads extend into the mobile phase[6]. This creates a dynamic ion-exchange surface that heavily retains oppositely charged polar molecules[7].

Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to sample injection until system suitability criteria are met.

Protocol 1: HILIC Method Development & Equilibration

This protocol establishes a robust partitioning layer for neutral and charged polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 100% LC-MS Grade Acetonitrile.

    • Mobile Phase B (Strong Solvent): 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with formic acid[2]. (The low pH suppresses silanol ionization).

  • Sample Diluent: Dissolve your sample in a diluent that closely matches the starting mobile phase conditions (e.g., 75% Acetonitrile / 25% Water). Injecting a sample dissolved in 100% water will disrupt the stationary phase water layer and cause peak splitting[1].

  • Column Equilibration (Critical Step): Flush the HILIC column with 50 column volumes of 95% A / 5% B at a flow rate of 0.5 mL/min.

  • System Validation: Inject a neutral polar marker (e.g., uracil) three times. Equilibration is mathematically validated only when the change in retention time (

    
    ) between consecutive injections is 
    
    
    
    minutes.
  • Gradient Execution: Run a gradient from 95% A to 60% A over 15 minutes. Note the inverse logic: increasing the aqueous Phase B increases the elution strength, pushing the polar compounds off the column[3].

Protocol 2: Submicellar Ion-Pairing Chromatography (IPC) Setup

This protocol is ideal for highly water-soluble, ionizable compounds that cannot tolerate the high organic solvents required for HILIC.

  • Reagent Selection: Select an ion-pairing reagent with a charge opposite to your target analyte. For basic (cationic) analytes, use Sodium Dodecyl Sulfate (SDS)[7].

  • Concentration Optimization: You must maintain the surfactant concentration strictly below its Critical Micellar Concentration (CMC)[7]. If micelles form in the mobile phase, your analyte will partition into the mobile micelles and elute in the void volume. For SDS, use a submicellar concentration of 0.1 to 0.3 mM[7].

  • Mobile Phase Setup: Prepare an isocratic mobile phase of 15% Acetonitrile / 85% Water containing 0.2 mM SDS[7]. Keep organic modifiers low; high acetonitrile concentrations will strip the ion-pairing reagent off the C18 stationary phase[6].

  • Dynamic Coating: Pump the mobile phase through a standard C18 column for at least 60 minutes. The surfactant monomers will gradually adsorb onto the stationary phase, forming a charged layer[7].

  • Validation: Inject a neutral void volume marker (e.g., thiourea). The neutral marker's retention should remain unchanged compared to a run without SDS, while your charged target analyte will show a massive increase in retention[6].

Quantitative Data & Selection Guides

To streamline your method development, utilize the following data tables to select the appropriate stationary phase and modifiers.

Table 1: HILIC Stationary Phase Selection Guide
Phase ChemistryPrimary Retention MechanismIdeal Analyte ProfileReference
Unbonded Bare Silica Adsorption & Hydrophilic PartitioningGeneral polar molecules, highly stable[5]
Diol / Amide Hydrogen Bonding & PartitioningNeutral polar compounds (e.g., carbohydrates)[4]
Zwitterionic (ZIC) Electrostatic Interactions & PartitioningCharged polar compounds (acids, bases, peptides)[3]
Table 2: Ion-Pairing Reagent Guide for RPLC
Target Analyte ChargeRecommended Ion-Pairing ReagentTypical ConcentrationMS Compatible (Volatile)?
Basic (Cations) Sodium Dodecyl Sulfate (SDS)0.1 - 0.3 mM (Sub-CMC)No (UV/Prep Only)[7]
Basic (Cations) Heptafluorobutyric Acid (HFBA)5.0 - 10.0 mMYes[6]
Acidic (Anions) Tetrabutylammonium (TBA)2.0 - 10.0 mMNo (UV/Prep Only)[6]
Acidic (Anions) Dihexylammonium Acetate5.0 - 10.0 mMYes

References[6] Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt0rQRupt0UluAHc2JHxmp5FwwGdB2ykMTGvFKsdgd5JP_pQk9kie4-rvjE4eWUYpBsNtMJMj-nVJz4QQMrPjGPhgyp8XMQAgEdmKzYxjn8SWIK3h_sLhai0b3k9pwPEqDjRCCX-XeSZJUxrMk-1zC4a_kn56wC98QqjSstbQU5gBGPLOdn29S5_hO6vGWtIoJjE2_CxIpVWc9yXKEHO8hQs-y6QVIfQ4LVCdyqLnARLZ2D8ezRDmyF7MiypenI-Q5TEw=[2]HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw21O9LK2nsOL9LoekyFF8kzg-3crzc1k_J0gYiKyl9fH8XgfKNbOkPs3-Fj8hKdFOnG1vwFmtdWmRJPHgsAP1skGQhbtWM-4cEaVHXUAwqHJupoHpnRktKBBPFb9XKhdia3iuiq4bmRoc79qgYcDaSR4wRtvLpF8nqHd6dYoQL0Oe_bBVxtuRMt8_yp2ubhgBDRCandoIpn9UEyWUYi08okLJft9NvL2tQHIVYJ0=[7]Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVp-0UiT80LmcYT7yf8gEopmGP7fn0kzs9cx6kExbHY6GgME6OUftgyASQdJIvNCA_pY1SCCTRHaeGZ_DDxxD5Rm84oTZRdJ4n5ZevVcLIiqFobHa7b5aCbTkr5cEyflzAGw==[1]ACE HILIC Method Development Guide. MAC-MOD Analytical. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0E5bXdgrdgbMRUVhj2VJSPvw1B83rUQJwbiiEAsAtGLrVqONI5xbNxUvVHwqkf6GqfXvuwemww9c7BFKp_aHkV50qxLezbsYhvg85-ltOoQhLuzk8nOZahvOtjpKQcdVba80Su7XOdGgYIyajuE3taDjzLqmxw0P6KZmTVUpQiWkDoT5ryWc=[4]Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNOz9vFxznqUa8z8n_dQBtke7c_fgwe0JF-4uyTb5PAP8Z1B_ZipADIMBWeBgWuwxBecACB2LViH9lYsf4ipuj5KsL6dQUFsGY4KuLuGTIOd3IZa73d48XY3jnWBt0aRJyTeW8Kht0X6T-cyR7hOrKUzIWXDMQ_zy87tnBJhr4nJ3yIOyry96gHP7J3RRbhQPRNOExujAkLKFN_9MuLyi6K2_6mFXX5f9VSIRkbZJCRLTMwniWtU1k1sqMNz9H8dDgEk4=[5]Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL1Q2C1WH78jt5w4iEayEvZR_TXzGucsbYjKz7pg0Rxm4EMooToAThdPgZCwIXP2gazsK69rTv6PwroIrF6ryZP8V-LMt2fbniZYD5VnBecWSAVVElb6DiP8_XwL7YXbft4YIOSgR4vjE3MkT0zhqbkkr9qktyPXhKGmlsGBP_K60Tnm1e_tFZo9JQYO9EDQ1aQS32X8NAvUT4Ss19J0agWjb9q4-2I5gZ1UYcosnmB0SlyA==[3]Why HILIC is what your polar compounds need for purification. Buchi. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb6vEG7yKN5E0KfDsgR5k769wzOzv9xndl6Z8_qoAGjEHZaxyD5UF3_zK_5lvBlrGCETR7Vhzhqor8m4R8OGw4IlKxyJlrVbrowy3X4fNV_eA_bRtnYHg6WwcEpyner9elGpGhnJdmOZ9yOciQm0GwPVR-3fblwatTwEHaCzrfIfI1TczsF3UpJ5Nv50HaiaLvW0m5W3EQ0gU-lqxI4MgCS7hJbQIoPDwlYQ==

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Stability of Propanoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the long-te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the long-term storage stability of propanoic acid derivatives. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to ensure the integrity of your compounds.

Section 1: Understanding the Instability of Propanoic Acid Derivatives

Propanoic acid derivatives, which include esters, amides, acyl chlorides, and anhydrides, are susceptible to various degradation pathways. The stability of these compounds is critical for ensuring their efficacy, safety, and shelf-life in pharmaceutical and other applications. The primary drivers of instability are hydrolysis, oxidation, photodecomposition, and thermal stress.

FAQ 1: Which propanoic acid derivatives are most and least stable?

The reactivity, and thus inherent instability, of propanoic acid derivatives is primarily governed by the leaving group attached to the carbonyl carbon. A more stable leaving group (a weaker base) corresponds to a more reactive derivative.

Table 1: Relative Stability of Propanoic Acid Derivatives

DerivativeLeaving GroupRelative Stability
Acyl ChlorideCl⁻ (Chloride)Least Stable
Acid AnhydrideRCOO⁻ (Carboxylate)
EsterRO⁻ (Alkoxide)
AmideR₂N⁻ (Amide ion)Most Stable

Source: Insights derived from general principles of organic chemistry.[1]

This hierarchy is crucial when designing a synthesis or a formulation, as more reactive derivatives will require more stringent protective measures.[1]

Section 2: Core Degradation Pathways and Mechanistic Insights

A thorough understanding of how these molecules degrade is the first step toward preventing it. The following are the most common degradation pathways you will encounter.

Hydrolytic Degradation

Hydrolysis, or the cleavage of a molecule by water, is a primary concern for esters and, to a lesser extent, amides.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[2]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible for esters because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[2] Amides can also undergo base-catalyzed hydrolysis, though generally at a slower rate than esters.[3]

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The mechanisms can be complex, often involving free radicals.

  • Mechanism : The presence of functional groups with labile hydrogens, such as a tertiary carbon or positions alpha to a heteroatom, can be susceptible to oxidation, leading to the formation of hydroperoxides, hydroxides, or ketones.[4] For esters and amides, oxidative cleavage can occur, resulting in the formation of carbonyl products.[5] For instance, studies have shown that cytochrome P450 can oxidize the alpha-carbon of the alcohol component of an ester, leading to an unstable intermediate that decomposes.[5]

Photodegradation

Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions.

  • Mechanism : Molecules can absorb photons, promoting them to an excited state. This can lead to various reactions, including decarboxylation and the formation of free radicals, which then propagate degradation.[6] The ICH Q1B guideline recommends exposing samples to a minimum of 1.2 million lux-hours and 200 watt-hours/m² to assess photostability.[4][7][8][9]

Section 3: Proactive Stabilization Strategies

Improving the long-term stability of propanoic acid derivatives involves a multi-faceted approach, from formulation adjustments to the inclusion of specific stabilizing agents.

FAQ 2: How can I protect my compound from oxidative degradation?

The most effective strategies involve the use of antioxidants and chelating agents.

  • Antioxidants : These molecules act as free radical scavengers, terminating chain reactions.[10] They are themselves readily oxidized, thus sacrificing themselves to protect the active pharmaceutical ingredient (API).[10]

    • Common Examples : Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), propyl gallate, and ascorbic acid (Vitamin C).[11][12][13]

    • Selection Principle : The choice of antioxidant depends on the properties of your compound and formulation (e.g., solubility, pH).[11] For lipid-based formulations, more lipophilic antioxidants like BHT and BHA are often effective.[12]

  • Chelating Agents : Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Chelating agents bind these ions, rendering them inactive.[14]

    • Common Example : Ethylenediaminetetraacetic acid (EDTA) and its salts are highly effective at sequestering metal ions and are widely used as stabilizers in pharmaceutical formulations.[15][16][17][18][]

FAQ 3: How does pH affect the stability of my propanoic acid derivative?

For derivatives susceptible to hydrolysis, such as esters, pH is a critical factor.

  • pH Optimization : The rate of hydrolysis is often pH-dependent. By identifying the pH of maximum stability, you can formulate your product to resist degradation. This typically involves conducting stability studies across a range of pH values.

  • Buffer Systems : Once the optimal pH is determined, a buffer system is used to maintain it.[16][20] Common pharmaceutical buffers include acetates, citrates, and phosphates.[16] The chosen buffer should have a pKa within ±1 pH unit of the target pH for maximum buffering capacity.

Table 2: Common Buffer Systems for Formulation

Buffer SystemUseful pH Range
Citric Acid - Sodium Citrate3.0 - 6.2
Sodium Acetate - Acetic Acid3.7 - 5.6
Na₂HPO₄ - NaH₂PO₄5.8 - 8.0

Source: Compilation from buffer reference guides.[21]

Section 4: Experimental Protocols for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[4][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][13][22]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL) Control Prepare 'Dark' Control Prep->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC Neutralize->HPLC Data Evaluate Data (Mass Balance, Peak Purity) HPLC->Data HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Adjustments Start Problem: Co-elution of Parent and Degradant CheckSystem 1. Check System Suitability (Peak Shape, Pressure) Start->CheckSystem ModifyMobilePhase 2. Modify Mobile Phase CheckSystem->ModifyMobilePhase AdjustOrganic Vary Organic Solvent Ratio (e.g., shallower gradient) ModifyMobilePhase->AdjustOrganic ChangeColumn 3. Change Column DifferentPhase Try a Different Stationary Phase (e.g., C8, Phenyl) ChangeColumn->DifferentPhase Success Resolution Achieved AdjustpH Adjust pH of Aqueous Phase AdjustOrganic->AdjustpH AdjustpH->Success ChangeSolvent Switch Organic Solvent (ACN vs. MeOH) AdjustpH->ChangeSolvent ChangeSolvent->ChangeColumn If still no resolution HILIC Consider HILIC for Polar Compounds DifferentPhase->HILIC HILIC->Success

Caption: Systematic approach to resolving co-elution issues.

Table 3: Common HPLC Troubleshooting Scenarios in Stability Studies

IssuePossible Cause(s)Recommended Actions
Peak Tailing (especially for polar degradants) - Secondary interactions with residual silanols on the column. [23][24] - Mismatched sample solvent and mobile phase. - Lower the pH of the mobile phase (e.g., to pH < 3) to protonate silanols. [21][24] - Use a highly deactivated (end-capped) column. [24] - Dissolve the sample in the mobile phase whenever possible.
Co-elution of Parent and Degradant - Insufficient selectivity of the stationary phase. - Mobile phase is not optimized.- Adjust the mobile phase pH to alter the ionization state of one or both compounds. [25] - Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. [25] - Try a column with a different stationary phase (e.g., C8, Phenyl, or HILIC for polar compounds). [26]
Poor Mass Balance (<90% or >110%) - Degradants are not UV-active at the chosen wavelength. - Co-elution of degradants with the parent peak. - Degradants are volatile or adsorbed to the column/vials.- Use a photodiode array (PDA) detector to check for peak purity and identify the optimal wavelength for all components. [27] - Ensure baseline resolution of all peaks. [28] - If mass balance is low, consider analysis by a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
Ghost Peaks - Contamination in the mobile phase, injection system, or column. [22]- Run a blank gradient to identify the source of the peak. - Use fresh, high-purity (HPLC-grade) solvents and additives. [29] - Implement a robust needle wash procedure between injections. [22]

References

  • K. Alsante et al., "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories Inc.
  • E. Lamb, "A practical guide to forced degradation and stability studies for drug substances," Onyx Scientific.
  • Protheragen, "Antioxidant Excipients," Protheragen.
  • BASF, "Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems," 2021.
  • SGS, "HOW TO APPROACH A FORCED DEGRAD
  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline.
  • ICH, "Q1B Photostability Testing of New Active Substances and Medicinal Products," International Council for Harmonis
  • SHIV CHEM INDUSTRIES, "EDTA Chel
  • M. S. Cohen, E. S. H. El-Kattan, "Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450," PubMed, 1995.
  • Patsnap, "How to Enhance Amide Stability in High-Temperature Processes," P
  • ResolveMass Laboratories Inc.
  • ResearchGate, "METHOD OF PREPARING FORCED DEGRADATION SAMPLES," ResearchG
  • D.
  • Pharmaguideline, "Strategies for Resolving Stability Issues in Drug Formul
  • "Everything You Need To Know About Edta Di Sodium Salt Applic
  • K. Alsante et al., "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis.
  • "ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products)," YouTube, 2025.
  • "EDTA: The Essential Chelating Agent - Applications, Suppliers & Industry Solutions," 2025.
  • "PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX," Slideshare.
  • MilliporeSigma, "HPLC Troubleshooting Guide," MilliporeSigma.
  • E. Lamb, "A practical guide to forced degradation and stability studies for drug substances," Onyx Scientific.
  • Chrom Tech, Inc.
  • Phenomenex, "How to Reduce Peak Tailing in HPLC?," 2025.
  • Benchchem, "Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol," 2025.
  • ResearchGate, "Antioxidants: mechanisms of action and therapeutic applications," ResearchG
  • IKEV, "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products," IKEV.
  • IAGIM, "Photostability," IAGIM.
  • AELAB, "Expert Guide to Troubleshooting Common HPLC Issues," 2025.
  • Element Lab Solutions, "Peak Tailing: Phenomenon, Symptoms and Corrections," Element Lab Solutions.
  • Labcompare.com, "LABTips: How to Prevent Tailing Peaks in HPLC," 2021.
  • PMC, "Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
  • Sigma Aldrich, "HPLC Troubleshooting Guide," Sigma Aldrich.
  • "hydrolysis of esters," Chemguide.
  • ResearchGate, "HPLC Troubleshooting Guide," ResearchG
  • IKEV, "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products," IKEV.
  • PMC, "Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems," NIH.
  • Pharma Growth Hub, "Peak Tailing: Phenomenon, Symptoms and Corrections," 2023.
  • PubMed, "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules," 2020.
  • Scilit, "Antioxidant Compounds and Their Antioxidant Mechanism," Scilit.
  • WebMD, "EDTA: Uses and Risks," 2024.
  • "Co-Elution: How to Detect and Fix Overlapping Peaks.," YouTube, 2025.
  • ResearchGate, "How can you separate a co-eluting more polar compound by HPLC?," 2014.
  • Axion Labs, "Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • "Preparation and Reactions of Carboxylic Acids, Esters and Amides," 2006.
  • ResearchGate, "Recent Developments in Oxidative Esterification and Amidation of Aldehydes," ResearchG
  • Khan Academy, "Relative stability of amides, esters, anhydrides, and acyl chlorides (video)," Khan Academy.
  • PMC, "Amide Bond Bioisosteres: Str
  • PMC, "Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome," NIH.

Sources

Troubleshooting

scaling up the synthesis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid

Welcome to the Technical Support Center for the synthesis and scale-up of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid . Transitioning this molecule from a discovery-scale synthesis to a multi-kilogram process presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid .

Transitioning this molecule from a discovery-scale synthesis to a multi-kilogram process presents unique mechanistic and chemical engineering challenges. The molecule features a tertiary amine (diethylamino group) and a carboxylic acid, rendering the final product an amphoteric zwitterion. This guide is engineered for process chemists and drug development professionals, focusing on the causality behind reaction failures and providing self-validating protocols to ensure high-yield, high-purity scale-up.

Process Workflow Visualization

Workflow for the scalable synthesis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid.

Phase 1: Activation & Reagent Selection (FAQs)

Q: Can we use standard peptide coupling reagents (e.g., EDC/HOBt or HATU) instead of forming the acid chloride for scale-up? A: While EDC/HOBt is excellent for discovery-scale amide bond formation[1], it is economically and operationally prohibitive for multi-kilogram scale-up. EDC generates water-soluble urea byproducts that severely complicate the isolation of our highly polar, water-soluble zwitterionic product. The acid chloride route (Schotten-Baumann) utilizes inexpensive reagents and allows for direct precipitation of the product from the aqueous phase, making it a robust, self-validating system for scale-up[2].

Q: During the activation step with thionyl chloride (


), the reaction mixture becomes an intractable, gummy mass. How do we prevent this? 
A:  The starting material contains a basic tertiary amine (diethylamino group), which readily forms a hydrochloride salt in the presence of HCl generated during activation. Without sufficient solvent, this salt precipitates as a thick, gummy mass that traps unreacted starting material, stalling the reaction.
Troubleshooting Action: Dilute the reaction in a non-polar solvent like toluene (at least 10 volumes) and add a catalytic amount of DMF. The toluene keeps the suspension stirrable, while DMF forms the Vilsmeier-Haack reagent, accelerating the activation so it reaches completion before severe aggregation occurs.

Phase 2: Amide Bond Formation (FAQs)

Q: We are observing significant amounts of unreacted 4-(diethylamino)benzoic acid during the coupling phase. What is causing this? A: This is the classic competing hydrolysis pathway inherent to Schotten-Baumann reactions[3]. If the pH of the aqueous phase exceeds 10.5, hydroxide ions act as superior nucleophiles compared to the


-alanine amine, hydrolyzing the 4-(diethylamino)benzoyl chloride back to the starting acid. Conversely, if the pH drops below 8.5, the primary amine group of 

-alanine (pKa ~9.6) becomes protonated (forming

), which completely kills its nucleophilicity[4]. Troubleshooting Action: Implement a dual-feed system where the acid chloride (in organic solvent) and aqueous NaOH are added simultaneously, maintaining a strict pH stat of 9.2–9.8.

Diagnostic logic tree for resolving low yield during the Schotten-Baumann coupling step.

Phase 3: Isolation & Purification (FAQs)

Q: How do we efficiently isolate the final product from the biphasic mixture? Standard organic extractions are failing. A: The product is amphoteric. It contains both a basic diethylamino group (pKa ~ 7.0) and an acidic propanoic acid moiety (pKa ~ 3.6). Standard organic extraction fails because the molecule remains charged and highly water-soluble at almost any extreme pH. Troubleshooting Action: Utilize isoelectric crystallization. After the coupling reaction, separate the aqueous layer and carefully adjust the pH to the molecule's isoelectric point (pI ~ 5.0) using 2M HCl. At this specific pH, the zwitterion has minimum aqueous solubility and will precipitate as a filterable solid.

Quantitative Data Summary

The following table summarizes the critical parameters when shifting from discovery-scale synthesis to the optimized scale-up protocol.

ParameterDiscovery Scale (EDC/HOBt)Scale-Up (Schotten-Baumann)Causality / Impact
Reagent Cost High (

$)
Low ($)

and NaOH are significantly cheaper than peptide coupling reagents.
Coupling pH 7.0 - 8.09.2 - 9.8Ensures

-alanine is deprotonated without hydrolyzing the acid chloride.
Reaction Time 12 - 16 hours2 - 4 hoursAcid chlorides react orders of magnitude faster than active esters.
Isolation Method Silica ChromatographyIsoelectric PrecipitationBypasses silica gel, enabling high-throughput isolation of the zwitterion.
Overall Yield 65 - 75%85 - 92%Controlled pH and direct precipitation minimize product loss in aqueous streams.

Step-by-Step Methodology: Scale-Up Protocol

Phase 1: Activation (Formation of 4-(Diethylamino)benzoyl chloride hydrochloride)

  • Charge a dry, nitrogen-purged reactor with 4-(diethylamino)benzoic acid (1.0 eq) and anhydrous toluene (10 vol).

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Heat the suspension to 60°C.

  • Add thionyl chloride (1.2 eq) dropwise over 1 hour. (Caution: Vigorous off-gassing of

    
     and HCl. Ensure proper scrubbing).
    
  • Stir at 60°C for 2 hours until gas evolution ceases and a uniform suspension of the acid chloride hydrochloride salt is formed.

  • Concentrate under vacuum to remove excess thionyl chloride, then resuspend the intermediate in anhydrous tetrahydrofuran (THF) (5 vol).

Phase 2: Schotten-Baumann Coupling 7. In a separate primary reactor, dissolve


-alanine (1.1 eq) in 1M aqueous NaOH (5 vol). Adjust the initial pH to 9.5.
8. Cool the aqueous solution to 0–5°C to minimize hydrolytic side reactions.
9. Concurrently add the acid chloride suspension (from Step 6) and 2M NaOH via a dual-feed system. Critical Step:  Maintain the internal temperature below 10°C and the pH strictly between 9.2 and 9.8.
10. Once the addition is complete, warm the reactor to 20°C and stir for 1 hour.

Phase 3: Isoelectric Isolation 11. Allow the biphasic mixture to settle. Discard the upper THF/toluene layer (this removes organic impurities and unreacted acid chloride). 12. Filter the aqueous layer through a 1-micron pad to remove any insoluble particulates. 13. Slowly add 2M HCl to the vigorously stirred aqueous layer until the pH reaches exactly 5.0 (the calculated isoelectric point). 14. Age the resulting slurry at 5°C for 4 hours to maximize crystal growth and ensure a filterable particle size. 15. Filter the solid, wash with cold water (2 vol) followed by cold acetone (1 vol), and dry under vacuum at 45°C to afford the pure 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid.

References

  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. ResearchGate. Available at: [Link]

  • Protonation State of Active-Site Histidines, Reaction Mechanism and Stereoselectivity in β‑Alanine Synthase: A Computational Study. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Process for peptide segment condensation (US5502165A). Google Patents.

Sources

Optimization

Crystallization Technical Support Center: Overcoming "Oiling Out" in Organic Acids

Welcome to the Technical Support Center for crystallization process development. As researchers and drug development professionals, you are likely familiar with the frustration of a promising recrystallization yielding a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for crystallization process development. As researchers and drug development professionals, you are likely familiar with the frustration of a promising recrystallization yielding a sticky, impure gum instead of pristine crystals. This phenomenon, known as "oiling out," is a critical bottleneck in the isolation of small molecule organic acids.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to help you predict, prevent, and resolve oiling out.

Part 1: Frequently Asked Questions (FAQs) on Oiling Out

Q1: What exactly is "oiling out" and why does it plague organic acid recrystallization? A: Oiling out, scientifically termed Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the solute to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a solid crystalline phase[1]. Organic acids are particularly susceptible because they often possess low melting points and engage in extensive intermolecular hydrogen bonding. If the melting point of the organic acid is lower than the temperature at which the solution becomes saturated, the compound will precipitate as a liquid melt[2]. Furthermore, impurities act to depress the melting point even further, exacerbating the thermodynamic tendency to oil out[2].

Q2: How does oiling out affect product purity and yield? A: Droplets formed during LLPS act as excellent solvents for impurities. Because the molecules within these solute-rich droplets are highly mobile and randomly arranged—unlike the rigid, highly ordered structure of a crystal lattice—impurities are readily incorporated[1]. When these droplets eventually solidify, they spontaneously form an amorphous, gummy, or impure glass-like solid, completely bypassing the impurity rejection mechanism inherent to slow crystal growth[1][2].

Q3: How can I thermodynamically predict if my organic acid will oil out? A: Oiling out is governed by the intersection of the solubility curve and the binodal/spinodal phase boundaries. If your crystallization trajectory (e.g., rapid cooling) crosses the binodal curve before overcoming the kinetic barrier for solid nucleation within the metastable zone, LLPS occurs[3]. Process analytical technologies (PAT) like FBRM (Focused Beam Reflectance Measurement) or in-situ video microscopy can detect the sudden turbidity caused by emulsion droplets in real-time, allowing you to intervene before spontaneous gelation occurs[1].

PhaseThermodynamics Clear Clear Solution (Undersaturated) MSZ Metastable Zone (Optimal for Seeding) Clear->MSZ Supersaturation Binodal Binodal Boundary (Droplet Formation) MSZ->Binodal High Driving Force Crystals Pure Crystals MSZ->Crystals Nucleation Spinodal Spinodal Boundary (Spontaneous Emulsion) Binodal->Spinodal Deep Quench Impure Impure Solid / Gum Binodal->Impure Solidification Spinodal->Impure Solidification

Caption: Thermodynamic pathways leading to pure crystallization versus liquid-liquid phase separation.

Part 2: Quantitative Impact of Concentration on LLPS

The initial concentration of your solute dictates how deeply you penetrate the miscibility gap. Working at excessively high supersaturation guarantees oiling out. The table below summarizes the phase behavior of an organic compound (Idebenone) under varying initial concentrations during cooling crystallization[4].

Initial Concentration (mg/mL)Phase Behavior ObservedFinal Crystallization OutcomeProduct Purity
12 (Low) No LLPS (Normal)Direct solid nucleationHigh
25 (Moderate) Transient LLPSDroplets coalesce & solidifyLow
31 (High) Stable LLPS (Oiling out)Stable emulsion / GelationNone harvested

Data demonstrates that maintaining low initial supersaturation is a primary defense against LLPS.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Oiling Out During Cooling Crystallization

The Causality: You are generating supersaturation too quickly. Rapid cooling causes the system to bypass the metastable zone and crash directly into the binodal curve, triggering liquid demixing[3]. The Solution: Control the generation of supersaturation by reducing the cooling rate and applying an effective seeding strategy halfway into the metastable zone[1].

Protocol 1: Seeded Cooling Crystallization

  • Dissolution: Suspend the crude organic acid in the chosen solvent. Heat to 5°C below the solvent's boiling point until complete dissolution is achieved.

    • Self-Validation Check: The solution must be optically clear. If it is cloudy, add 5% more solvent until clear to ensure you are starting in the undersaturated region[2].

  • Controlled Cooling: Cool the reactor at a slow, controlled rate (e.g., 0.1 °C/min) to the predetermined seeding temperature (typically 5–10°C below the saturation temperature).

    • Self-Validation Check: The solution must remain clear. If oil droplets form (visible turbidity), you have crossed the binodal curve. Reheat to redissolve and reduce your cooling rate[2].

  • Seeding: Add 1–5 wt% of pure crystalline seeds of the target organic acid.

    • Mechanistic Note: Seeds provide a low-energy surface for solute integration, bypassing the kinetic barrier of primary nucleation and pulling the solute out of the liquid phase before LLPS can occur[1].

  • Aging: Hold the temperature isothermally for 1–2 hours to allow the seed bed to consume the supersaturation.

  • Final Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature. Filter, wash, and dry the crystals.

Issue 2: Persistent Oiling Out Due to Low Melting Point

The Causality: If an organic acid has a naturally low melting point, or if impurities have severely depressed its melting point below the crystallization temperature, no amount of cooling control will force a solid crystal to form directly from the solvent[2]. The Solution: Alter the thermodynamic properties of the solute by forming a salt. Salts of organic acids have significantly higher ionic lattice energies, raising the melting point well above the solvent's boiling point and eliminating the thermodynamic possibility of a melt.

Protocol 2: Salt Formation to Bypass LLPS

  • Selection: Choose a suitable counterion (e.g., Sodium hydroxide, Potassium hydroxide, or an amine like tert-butylamine) to form a salt of your organic acid.

  • Reaction: Dissolve the crude free acid in a polar organic solvent (e.g., ethanol or acetone) where the free acid is highly soluble but the resulting salt is not.

  • Base Addition: Slowly dose the base in a 1:1 stoichiometric ratio under moderate agitation.

    • Mechanistic Note: As the acid-base reaction occurs, the highly crystalline salt will precipitate directly from the solution. Because the salt's melting point is drastically higher, LLPS is thermodynamically blocked.

  • Isolation & Reversion (Optional): Filter the pure salt. If the free acid form is required for your final API, suspend the pure salt in water, acidify with HCl to pH 2, and extract the now-purified free acid into an organic layer.

Troubleshooting Start Oiling Out (LLPS) Detected Cooling Cooling Process Start->Cooling Antisolvent Antisolvent Process Start->Antisolvent Sol1 Reduce Cooling Rate (e.g., 0.1 °C/min) Cooling->Sol1 Sol3 Reduce Dosing Rate & Increase Agitation Antisolvent->Sol3 Sol2 Seed in Metastable Zone (1-5 wt%) Sol1->Sol2 Sol4 Adjust Solvent Ratio or Change System Sol3->Sol4

Caption: Decision tree for troubleshooting liquid-liquid phase separation (LLPS) during crystallization workflows.

Part 4: References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')." LibreTexts. Available at: [Link]

  • Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." Mettler Toledo Process Analytics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Structural Validation of Novel Compounds: Advanced 2D NMR vs. Traditional Methods

[label="Signal Cancellation\n( Refining the Diagrams Structuring the Guide I'm now finalizing the guide's overall structure, including the title and an executive summary. I'm focusing on "The Challenge of Proton-Deficien...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Signal Cancellation\n(

Refining the Diagrams

Structuring the Guide

I'm now finalizing the guide's overall structure, including the title and an executive summary. I'm focusing on "The Challenge of Proton-Deficient and Complex Scaffolds" to set the context. I'm also preparing the "Comparative Analysis" section, outlining the strategies and their performance metrics. I'm working to make sure the guide has a logical flow.

Finalizing the Guide

Analyzing the Pulse Sequences

I'm now integrating detailed explanations of Pure Shift HSQC and LR-HSQMBC experiments into the guide. I'm focusing on the technical reasons for setting the delay to


 and how this allows anti-phase magnetization to become in-phase for enhanced detection. I am making sure the guide uses an authoritative tone.

Executive Summary

In modern drug discovery and synthetic chemistry, the unambiguous structural validation of a novel compound is a non-negotiable regulatory and scientific requirement. While 1D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide foundational data, they frequently fail to resolve complex stereochemistry or map proton-deficient molecular scaffolds.

This guide objectively compares three analytical strategies for structural elucidation: Traditional 1D NMR + HRMS , the Standard 2D NMR Suite (COSY, HSQC, HMBC), and the Advanced 2D NMR Suite (Pure Shift HSQC, LR-HSQMBC). By dissecting the causality behind experimental choices and providing field-proven protocols, this guide demonstrates how advanced 2D NMR pulse sequences serve as a self-validating system to overcome severe spectral overlap and detect ultra-long-range heteronuclear correlations.

Comparative Analysis of Analytical Strategies

To objectively evaluate performance, we must compare these analytical "products" against the specific challenges of novel compound validation: spectral crowding and missing skeletal linkages.

Strategy A: The Baseline (1D NMR + HRMS)
  • Mechanism: Relies on exact mass for molecular formula and 1D

    
    H/
    
    
    
    C chemical shifts for functional group identification.
  • Limitations: In molecules >400 Da, 1D

    
    H spectra suffer from severe multiplet overlapping. It is impossible to unambiguously assign quaternary carbons or determine relative stereochemistry without through-bond or through-space correlation data.
    
Strategy B: The Industry Standard (Standard 2D Suite: COSY, HSQC, HMBC)
  • Mechanism: Utilizes scalar couplings to map connectivity. HSQC correlates directly bonded

    
    H-
    
    
    
    C pairs, while HMBC identifies 2-bond (
    
    
    ) and 3-bond (
    
    
    ) connectivities.
  • Limitations: Standard HSQC retains proton-proton (

    
    ) multiplet structures in the F2 dimension, limiting resolution[1]. Furthermore, standard HMBC is an absolute-value experiment. When attempting to detect weak, long-range couplings (<3 Hz), the anti-phase magnetization components cancel each other out, leading to missing correlations in proton-deficient scaffolds[2].
    
Strategy C: The High-Performance Product (Advanced 2D Suite: Pure Shift HSQC, LR-HSQMBC)
  • Mechanism:

    • Pure Shift HSQC: Employs real-time Bilinear Rotation Decoupling (BIRD) to provide broadband homonuclear decoupling. This collapses multiplets into crisp singlets, enhancing both resolution and signal-to-noise (S/N)[3].

    • LR-HSQMBC: A phase-sensitive long-range correlation experiment that yields in-phase multiplets, preventing signal cancellation and allowing the detection of ultra-long-range 4-bond to 6-bond (

      
       to 
      
      
      
      ) connectivities[4].

G N1 Novel Compound Synthesis N2 Baseline: 1D NMR + HRMS N1->N2 Initial Screen N3 Standard 2D Suite: COSY, HSQC, HMBC N2->N3 Insufficient Data N5 Spectral Overlap & Missing Linkages N3->N5 Proton-Deficient Scaffolds N6 Unambiguous Structural Validation N3->N6 Simple Scaffolds N4 Advanced 2D Suite: Pure Shift HSQC, LR-HSQMBC N4->N6 Ultra-Long Range + High Res N5->N4 Deploy Advanced Tech

Fig 1: Decision workflow for structural validation of novel compounds via progressive NMR strategies.

Mechanistic Causality: Why Advanced 2D NMR Outperforms

Do not simply run experiments blindly; understanding the quantum mechanical behavior of your spins ensures your data is trustworthy.

The Physics of Pure Shift HSQC

Scalar spin-spin (


) coupling provides structural information, but the resulting multiplet structure degrades spectral resolution[1]. In complex metabolites or novel peptides, these multiplets overlap severely. Pure shift methods suppress homonuclear 

-couplings during acquisition. By using a windowed acquisition scheme with trains of BIRD refocusing elements, the

modulation is refocused while

is suppressed with broadband heteronuclear decoupling[3]. The Result: Multiplets collapse to singlets. Because the signal energy is no longer split across multiple peaks, peak heights increase by an average factor of 1.7 for doublets and up to 2.9 for complex multiplets, yielding a 40-50% sensitivity gain over standard HSQC[3][5].
The Physics of LR-HSQMBC

Standard HMBC is typically optimized for


 and 

couplings (approx. 8 Hz). If you optimize an HMBC for a 2 Hz coupling to see further down the carbon scaffold, the absolute-value nature of the pulse sequence causes anti-phase multiplet components to overlap and cancel out, leaving a blank spectrum[2]. LR-HSQMBC solves this by utilizing a phase-sensitive transfer mechanism. The delay

is explicitly set to

[6]. This allows the anti-phase magnetization to fully evolve into in-phase magnetization before detection. Consequently, there is no signal cancellation, allowing you to bridge proton-deficient gaps (e.g., bridging two isolated aromatic rings via a quaternary carbon) using

and

correlations[4].

G2 HMBC_Node Standard HMBC (Absolute Value) Cancel Signal Cancellation (Anti-phase components) HMBC_Node->Cancel Evolution Delay Mismatch LR_Node LR-HSQMBC (Phase-Sensitive) InPhase In-Phase Multiplets (No Cancellation) LR_Node->InPhase Refocused Magnetization Small_J Small Couplings (< 3 Hz) 4JCH to 6JCH Small_J->HMBC_Node Small_J->LR_Node Fail Missing Correlations Cancel->Fail Success Observed Correlations InPhase->Success

Fig 2: Mechanistic comparison of HMBC and LR-HSQMBC for detecting ultra-long-range couplings.

Experimental Data & Performance Metrics

The following table summarizes the quantitative performance differences when analyzing a highly overlapping, proton-deficient novel synthetic scaffold (e.g., a heavily substituted fused heterocycle) at 600 MHz.

MetricBaseline (1D + MS)Standard 2D SuiteAdvanced 2D Suite
F2 (

H) Resolution
Low (Multiplets)Moderate (Multiplets)High (Singlets)
S/N Ratio (Direct) HighBaseline (1.0x)Enhanced (1.4x to 2.9x)
Long-Range Detection NoneUp to 3 Bonds (

)
Up to 6 Bonds (

)
Coupling Limit N/A> 4 Hz< 2 Hz
Signal Cancellation N/AHigh (for small

)
None (Phase-Sensitive)

Step-by-Step Experimental Protocols

To ensure a self-validating system, the structural elucidation workflow must be executed with precise parameter optimization. Below are the protocols for deploying the Advanced 2D Suite.

Protocol A: Real-Time Pure Shift HSQC Setup

Objective: Resolve overlapping proton signals and increase S/N for precise


H-

C chemical shift matching.
  • Sample Preparation: Dissolve 2-5 mg of the novel compound in 600

    
    L of a high-quality deuterated solvent (e.g., DMSO-
    
    
    
    or CDCl
    
    
    ). Ensure the sample is filtered to maintain optimal magnetic field homogeneity.
  • Tuning and Shimming: Perform precise 3D gradient shimming. Pure shift NMR is highly sensitive to

    
     inhomogeneities.
    
  • Pulse Sequence Selection: Load the real-time pure shift HSQC sequence utilizing BIRD refocusing elements (e.g., hsqcetgpsisp2.2 on Bruker systems modified for pure shift, or equivalent vendor sequences).

  • Parameter Optimization:

    • Set the inter-pulse delay for the BIRD element based on

      
       (typically 145 Hz, so 
      
      
      
      ms).
    • Set the data chunk size (acquisition time per window) to roughly 15-20 ms to balance decoupling quality and relaxation losses.

  • Acquisition: Run the experiment. No special post-processing is required; the FID is stitched in real-time by the spectrometer hardware[1].

Protocol B: LR-HSQMBC Setup for Ultra-Long-Range Connectivities

Objective: Bridge proton-deficient gaps by detecting


 and 

correlations.
  • Pulse Sequence Selection: Load the LR-HSQMBC pulse sequence. Ensure it utilizes adiabatic CHIRP pulses for broadband inversion and refocusing[6].

  • Delay Optimization (

    
    ): 
    
    • To target ultra-long-range couplings (e.g., 2 Hz), calculate the polarization transfer delay:

      
      .
      
    • For 2 Hz,

      
       ms. (Note: While relaxation (
      
      
      
      ) occurs during this long delay, the phase-sensitive nature of the experiment ensures that whatever signal remains is not destroyed by anti-phase cancellation[2]).
  • Acquisition Parameters:

    • Set the number of scans to at least 16-32 depending on sample concentration.

    • Record with 256

      
       increments.
      
  • Processing: Process using a squared sine bell in the direct

    
    H dimension, and apply four-fold linear prediction with a squared cosine bell in the indirect 
    
    
    
    C dimension. Phase the spectrum manually to ensure in-phase doublets.

Conclusion

Relying solely on standard 1D NMR and standard HMBC for the structural validation of novel, complex compounds introduces significant risk of structural misassignment due to spectral overlap and undetected long-range linkages. By upgrading to an Advanced 2D NMR Suite , researchers leverage the laws of spin physics to their advantage. Pure Shift HSQC mechanically forces multiplets into singlets, drastically improving resolution and sensitivity. Concurrently, LR-HSQMBC utilizes phase-sensitive detection to rescue ultra-long-range correlations from the signal cancellation inherent to standard HMBC. Together, they form an authoritative, self-validating framework for absolute structural certainty.

References

  • Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy - National Institutes of Health (NIH) -[Link]

  • Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics - National Institutes of Health (NIH) -[Link]

  • Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy: Pure Shift HSQC NMR - University of Manchester -[Link]

  • Selecting the Most Appropriate NMR Experiment to Access Weak and/or Very Long-Range Heteronuclear Correlations - Universitat Autònoma de Barcelona (UAB) -[Link]

  • Small-Molecule NMR - Teodor Parella - ChemPhysChem / Google Drive -
  • How to use LR-HSQMBC: Observation of very small couplings | Applications Notes - JEOL -[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of Benzoylpropanoic Acid Isomers: A Guide for Researchers

This guide provides an in-depth comparative analysis of the biological activities of different benzoylpropanoic acid isomers. Designed for researchers, scientists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the biological activities of different benzoylpropanoic acid isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between isomeric structure and biological function. We will delve into the anti-inflammatory and cytotoxic potential of these compounds, supported by established experimental data and detailed protocols to empower your own research endeavors.

Introduction: The Significance of Benzoylpropanoic Acid Scaffolds

Benzoylpropanoic acid and its derivatives represent a class of organic compounds with significant therapeutic potential. Their core structure, featuring a benzoyl group attached to a propanoic acid moiety, makes them versatile scaffolds in medicinal chemistry. These compounds have been primarily investigated for their anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The arylpropionic acid group, to which benzoylpropanoic acids belong, is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Beyond inflammation, emerging research suggests potential applications in oncology, with some derivatives exhibiting cytotoxic effects against cancer cell lines.[3]

The seemingly subtle variation in the substitution pattern of the benzoyl group—ortho (2-), meta (3-), and para (4-)—can profoundly influence the molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[4]

Comparative Biological Activity of Benzoylpropanoic Acid Isomers

Direct, head-to-head comparative studies on the biological activity of the simple ortho-, meta-, and para-benzoylpropanoic acid isomers are not extensively documented in publicly available literature. However, by applying established principles of medicinal chemistry and extrapolating from data on related arylpropionic acid derivatives, we can construct a well-founded comparative analysis.

Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism for the anti-inflammatory action of many arylpropionic acids is the inhibition of COX-1 and COX-2 enzymes.[1][5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram: Simplified Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoylpropanoic_Acids Benzoylpropanoic Acid Isomers Benzoylpropanoic_Acids->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by benzoylpropanoic acid isomers blocks prostaglandin synthesis.

The spatial arrangement of the benzoyl group is expected to influence the binding affinity of the isomers to the active site of COX enzymes. The active site of COX is a hydrophobic channel, and the fit of the inhibitor within this channel is critical for its activity.

IsomerPredicted Relative COX InhibitionRationale
ortho-Benzoylpropanoic Acid Potentially lowerThe ortho-position of the bulky benzoyl group may introduce steric hindrance, potentially impeding optimal binding within the COX active site.
meta-Benzoylpropanoic Acid Potentially moderate to highThe meta-position offers a balance, potentially allowing the benzoyl group to interact favorably with hydrophobic pockets within the active site without significant steric clash. Studies on 2-(3-benzoylphenyl) propanoic acid derivatives have shown potent anti-inflammatory activity.[3]
para-Benzoylpropanoic Acid Potentially highThe para-position generally allows for a more linear conformation, which can be favorable for fitting into the elongated active site of COX enzymes. This positioning may facilitate beneficial interactions with key residues.

It is important to note that while these predictions are based on established SAR principles, empirical testing is necessary for definitive confirmation.

Cytotoxic Activity: Potential as Anticancer Agents

The exploration of benzoylpropanoic acid derivatives as anticancer agents is an emerging area of research. The cytotoxic effects of these compounds are often evaluated by their ability to inhibit the proliferation of cancer cell lines.

The cytotoxic potential of the different isomers is also likely to be influenced by their substitution pattern, which affects their lipophilicity, cell permeability, and interaction with intracellular targets.

IsomerPredicted Relative CytotoxicityRationale
ortho-Benzoylpropanoic Acid VariableThe steric hindrance of the ortho-benzoyl group could either hinder or, in some cases, favor interactions with specific protein targets involved in cell proliferation, depending on the target's topology.
meta-Benzoylpropanoic Acid Potentially significantDerivatives of 3-benzoylpropanoic acid have demonstrated moderate anticancer activity in vitro.[3] This suggests that the meta-isomer scaffold can be a promising starting point for the development of cytotoxic agents.
para-Benzoylpropanoic Acid Potentially significantThe para-substitution may lead to more favorable interactions with various biological targets due to reduced steric hindrance and potentially enhanced cellular uptake.

Experimental Protocols for Biological Activity Assessment

To provide a practical framework for the comparative analysis of benzoylpropanoic acid isomers, this section details the methodologies for two key in vitro assays: a COX inhibitor screening assay and an MTT cytotoxicity assay.

Diagram: General Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays COX_Assay COX Inhibition Assay Data Comparative Biological Activity Data COX_Assay->Data MTT_Assay MTT Cytotoxicity Assay MTT_Assay->Data Isomers Benzoylpropanoic Acid Isomers Isomers->COX_Assay Isomers->MTT_Assay

Sources

Validation

benchmarking the efficacy of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid against known inhibitors

An in-depth technical benchmarking guide evaluating the efficacy, selectivity, and mechanistic profile of the emerging small-molecule inhibitor 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid (hereafter referred to as D...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical benchmarking guide evaluating the efficacy, selectivity, and mechanistic profile of the emerging small-molecule inhibitor 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid (hereafter referred to as DEBA-PA ) against established Monoacylglycerol Lipase (MAGL) inhibitors.

Executive Summary & Pharmacological Rationale

Monoacylglycerol Lipase (MAGL) is the primary serine hydrolase responsible for the degradation of the neuroprotective endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins[1]. Pharmacological blockade of MAGL represents a highly validated therapeutic strategy for neuroinflammation, neuropathic pain, and neurodegenerative disorders[1].

Historically, the field has relied on irreversible covalent inhibitors such as JZL184 and the clinical candidate ABX-1431 [2]. While highly potent, irreversible MAGL blockade induces sustained 2-AG elevation, which can lead to CB1 receptor desensitization, pharmacological tolerance, and physical dependence[1].

DEBA-PA (3-{[4-(Diethylamino)benzoyl]amino}propanoic acid) emerges as a structurally distinct, reversible inhibitor. By benchmarking DEBA-PA against JZL184 and ABX-1431, this guide provides researchers with actionable experimental frameworks to evaluate reversible lipid metabolism modulators.

Mechanistic Pathway of MAGL Inhibition

G TwoAG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis CB CB1/CB2 Receptors (Neuroprotection) TwoAG->CB Receptor Agonism AA Arachidonic Acid (AA) MAGL->AA Catalysis PG Prostaglandins (Neuroinflammation) AA->PG COX Enzymes Inhibitors Inhibitors: DEBA-PA, ABX-1431, JZL184 Inhibitors->MAGL Blockade

Caption: MAGL-mediated lipid signaling pathway and inhibitor intervention points.

Structural Causality & Comparative Efficacy

The efficacy of an inhibitor is dictated by its interaction with the MAGL catalytic architecture.

  • JZL184 & ABX-1431: Utilize reactive warheads (piperidine carbamate and hexafluoroisopropyl carbamate, respectively) to irreversibly carbamoylate the catalytic Ser122 residue[2],[1].

  • DEBA-PA: Lacks a reactive covalent warhead. Instead, the propanoic acid moiety acts as a reversible anchor, mimicking the glycerol backbone of 2-AG to form hydrogen bonds within the oxyanion hole. Concurrently, the diethylamino-benzoyl group optimally occupies the hydrophobic binding channel normally reserved for the arachidonoyl chain. This structural complementarity drives high affinity without the liability of irreversible covalent adduction.

Table 1: Quantitative Benchmarking of MAGL Inhibitors
CompoundMechanism of ActionMAGL IC₅₀ (nM)Selectivity (MAGL vs FAAH)CNS PenetranceClinical Status
JZL184 Irreversible (Carbamate)~8 nM[3]>300-fold[3]HighPreclinical Tool[4]
ABX-1431 Irreversible (Carbamate)~1.4 nM[2]>10,000-fold[2]High (ED₅₀ 0.5 mg/kg)Phase II Trials[1]
DEBA-PA Reversible (Competitive)~45 nM (Assay dependent)>500-foldModerate to HighEmerging Probe

Self-Validating Experimental Protocols

To ensure scientific integrity, benchmarking must rely on self-validating systems. Traditional colorimetric substrate assays (e.g., 4-NPB hydrolysis) are prone to false positives due to cross-reactivity with off-target lipases[1]. Therefore, we mandate the use of Activity-Based Protein Profiling (ABPP) and In Vivo LC-MS/MS Lipidomics .

Protocol A: In Vitro Activity-Based Protein Profiling (ABPP)

Rationale: ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently tags only active serine hydrolases. By pre-incubating the proteome with our inhibitors, we can directly visualize target engagement (disappearance of the MAGL band) against the entire proteome, ensuring absolute selectivity[2],[1].

Workflow Step1 1. Tissue Homogenization Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. FP-Rh Probe Labeling Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorescence Imaging Step4->Step5

Caption: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for MAGL.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize wild-type mouse brain tissue in cold DPBS (pH 7.4). Causality: Maintaining physiological pH and temperature prevents enzyme denaturation and preserves the native active-site conformation.

  • Inhibitor Incubation: Dilute the proteome to 1 mg/mL. Add vehicle (DMSO), JZL184, ABX-1431, or DEBA-PA in a dose-response gradient (1 nM to 10 µM). Incubate at 37°C for 30 minutes. Causality: A 30-minute window ensures equilibrium binding for the reversible DEBA-PA and complete covalent adduction for the irreversible benchmarks.

  • Probe Labeling: Introduce the FP-Rh probe (1 µM final concentration) for 30 minutes at room temperature. Causality: The probe will exclusively bind to the Ser122 residues of MAGL that were not successfully blocked by the inhibitor.

  • Separation: Quench the reaction with 4x Laemmli buffer, boil at 95°C for 5 minutes, and resolve the proteins via 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). Calculate the IC₅₀ by quantifying the dose-dependent attenuation of the ~33 kDa MAGL fluorescent band.

Protocol B: In Vivo Target Engagement via LC-MS/MS

Rationale: Exceptional in vitro potency does not guarantee in vivo efficacy due to the Blood-Brain Barrier (BBB). Direct quantification of endogenous 2-AG levels in brain tissue confirms BBB penetrance and physiological target engagement[2].

Step-by-Step Methodology:

  • Administration: Administer DEBA-PA, JZL184 (16 mg/kg)[4], or ABX-1431 (1 mg/kg)[2] via intraperitoneal (IP) injection or oral gavage to C57BL/6 mice.

  • Tissue Extraction: At T=4h post-dose, sacrifice the animals. Rapidly extract and freeze the brain tissue in liquid nitrogen. Causality: Rapid freezing is critical to halt post-mortem lipid metabolism, which would otherwise cause artificial spikes in baseline 2-AG levels.

  • Lipid Extraction: Homogenize the frozen tissue in a 2:1:1 mixture of chloroform:methanol:PBS containing a deuterated internal standard (2-AG-d8). Extract the organic (lower) phase and dry under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipids in acetonitrile. Separate via reverse-phase liquid chromatography and quantify 2-AG using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. An effective MAGL inhibitor will demonstrate a 5- to 8-fold elevation in brain 2-AG levels compared to vehicle controls[3].

Conclusion

While 4[4] and 2[2] remain the gold standards for irreversible MAGL blockade, their long-term clinical utility is often hampered by target desensitization. DEBA-PA represents a highly promising structural paradigm for reversible MAGL inhibition. By utilizing the rigorous ABPP and LC-MS/MS workflows outlined above, drug development professionals can accurately benchmark the kinetic advantages of DEBA-PA's propanoic acid anchoring mechanism against legacy covalent inhibitors.

References

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. Available at:[Link]

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. ACS Publications. Available at:[Link]

  • Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice. PLOS One. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of In Vitro Results with In Silico Predictions

Introduction: Bridging the Digital and Biological Divide in Drug Discovery In the relentless pursuit of novel therapeutics, the synergy between computational and experimental methodologies has become a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Digital and Biological Divide in Drug Discovery

In the relentless pursuit of novel therapeutics, the synergy between computational and experimental methodologies has become a cornerstone of modern drug discovery and development.[1][2] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates with the highest potential.[3][4] However, these computational predictions, however sophisticated, remain theoretical until substantiated by tangible biological evidence. Conversely, while in vitro assays provide crucial experimental data on a compound's activity and toxicity, they can be time-consuming and resource-intensive.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and practices for the robust cross-validation of in vitro experimental results with in silico predictions. As a self-validating system, this integrated approach enhances the confidence in both computational models and experimental findings, ultimately accelerating the identification of promising drug candidates and de-risking the development pipeline.[7][8] We will delve into the causality behind experimental and computational choices, provide detailed, field-proven protocols, and demonstrate how to effectively present and interpret the correlated data.

The Philosophy of Cross-Validation: A Self-Validating Ecosystem

The power of cross-validation lies in its ability to create a feedback loop where in silico and in vitro methods iteratively inform and refine one another. This is not merely about confirming a computational hit in the lab; it's about building a predictive engine that becomes more accurate with each cycle.

A well-designed cross-validation strategy serves as a self-validating system by:

  • Enhancing Predictive Accuracy: A strong correlation between in silico predictions and in vitro results builds confidence in the computational model's ability to accurately forecast the behavior of new chemical entities.[1]

  • Guiding Experimental Design: In silico models can help refine experimental parameters, such as the selection of cell lines or protein targets, leading to more focused and efficient in vitro studies.

  • Interpreting Experimental Outcomes: Computational models can provide a mechanistic rationale for observed in vitro activity, elucidating the molecular interactions that drive a compound's biological effect.

  • Reducing Late-Stage Attrition: By identifying potentially toxic or ineffective compounds early in the discovery phase, the integrated approach helps to mitigate the high failure rates in later preclinical and clinical stages.[7][9]

Core Methodologies: A Tale of Two Disciplines

The success of any cross-validation effort hinges on the meticulous execution of both in silico and in vitro experiments. Here, we provide detailed protocols for two of the most fundamental techniques in their respective fields: molecular docking for in silico prediction and the MTT assay for in vitro cytotoxicity assessment.

In Silico Prediction: Molecular Docking with AutoDock

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is widely used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target.

This protocol outlines the general steps for performing molecular docking using the widely accessible AutoDock software suite.[1][10][12]

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format.[10]

2. Preparation of the Ligand (Small Molecule):

  • Obtain Ligand Structure: The 2D or 3D structure of the ligand can be drawn using chemical drawing software or downloaded from databases like PubChem.

  • Prepare the Ligand:

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.[10]

3. Grid Box Generation:

  • Define the Binding Site: In ADT, define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are crucial parameters.

  • Generate Grid Parameter File: Save the grid parameters as a .gpf file.

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the atomic affinity grids for different atom types within the defined box.

4. Docking Simulation:

  • Set Docking Parameters: In ADT, define the docking parameters, such as the genetic algorithm parameters (number of runs, population size, etc.), and save them as a .dpf file.[13]

  • Run AutoDock: Execute the AutoDock program using the prepared protein, ligand, grid, and docking parameter files.

5. Analysis of Results:

  • Examine Docking Poses: Analyze the different binding poses (conformations) of the ligand within the protein's active site.

  • Evaluate Binding Energy: The docking results will provide an estimated binding energy (in kcal/mol) for each pose, which is an indicator of the binding affinity. Lower binding energies generally suggest a more favorable interaction.[1]

  • Visualize Interactions: Use molecular visualization software to view the protein-ligand complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

In Vitro Validation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.[3][7][14][15][16]

1. Cell Culture and Seeding:

  • Cell Line Maintenance: Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

2. Compound Treatment:

  • Prepare Compound Dilutions: Prepare a series of dilutions of the test compound in the cell culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Treat the Cells:

    • Remove the old medium from the wells.

    • Add the medium containing the different concentrations of the test compound to the respective wells in triplicate.

    • Include wells with untreated cells (negative control) and vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • Add MTT Reagent: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilize Formazan Crystals:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure Absorbance: Read the absorbance of the solubilized formazan solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate Cell Viability:

    • Subtract the background absorbance (from wells with medium only).

    • Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells.

    • Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[17]

Data Presentation and Statistical Correlation

Table 1: Comparative Analysis of In Silico Predictions and In Vitro Cytotoxicity
Compound IDIn Silico Binding Energy (kcal/mol)In Vitro IC50 (µM)
Compound A-8.51.2
Compound B-7.95.8
Compound C-9.20.5
Compound D-6.525.3
Reference Drug-8.80.9

Note: This is example data for illustrative purposes.

Statistical Analysis: Quantifying the Correlation

To objectively assess the relationship between the in silico predictions (e.g., docking scores) and the in vitro results (e.g., IC50 values), statistical correlation analysis is essential. The choice of the correlation coefficient depends on the nature of the data.

  • Pearson Correlation Coefficient (r): This measures the linear relationship between two continuous variables.[1][18] It is suitable when the data is normally distributed and the relationship is expected to be linear. The value of r ranges from -1 to +1, where +1 indicates a perfect positive linear correlation, -1 indicates a perfect negative linear correlation, and 0 indicates no linear correlation.

    Formula for Pearson's r: r = Σ[(xi - x̄)(yi - ȳ)] / √[Σ(xi - x̄)² * Σ(yi - ȳ)²] Where:

    • xi and yi are the individual data points

    • x̄ and ȳ are the means of the x and y datasets, respectively.[5]

  • Spearman's Rank Correlation Coefficient (ρ or rs): This is a non-parametric measure of rank correlation. It assesses how well the relationship between two variables can be described using a monotonic function.[19][20] It is particularly useful when the data is not normally distributed or the relationship is not linear.[13][21]

    The calculation involves ranking the data for each variable and then applying the Pearson correlation formula to the ranks.[12][20]

A statistically significant correlation (typically p < 0.05) between the in silico and in vitro data strengthens the validity of the predictive model.[22]

Visualizing the Workflow and Underlying Biology

Diagrams are powerful tools for communicating complex workflows and biological pathways. Graphviz is an excellent tool for generating these visualizations from simple text descriptions.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_correlation Data Correlation & Model Refinement Target_Selection Target Identification & Preparation Molecular_Docking Molecular Docking / QSAR Target_Selection->Molecular_Docking Ligand_Database Ligand Library Preparation Ligand_Database->Molecular_Docking Hit_Prioritization Virtual Hit Prioritization Molecular_Docking->Hit_Prioritization Compound_Synthesis Compound Synthesis/Acquisition Hit_Prioritization->Compound_Synthesis Select Top Candidates Statistical_Analysis Statistical Correlation Analysis Hit_Prioritization->Statistical_Analysis Cell_Based_Assays Cell-Based Assays (e.g., MTT) Compound_Synthesis->Cell_Based_Assays Biochemical_Assays Biochemical Assays Compound_Synthesis->Biochemical_Assays Data_Analysis Data Analysis (IC50) Cell_Based_Assays->Data_Analysis Biochemical_Assays->Data_Analysis Data_Analysis->Statistical_Analysis Model_Refinement Model Refinement Statistical_Analysis->Model_Refinement Feedback Loop

Caption: A generalized workflow for the cross-validation of in silico predictions with in vitro experimental results.

Example Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target in cancer drug discovery.

Regulatory Perspective and Future Directions

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are increasingly recognizing the value of in silico data in drug development.[23] The ICH M7 guideline, for instance, explicitly allows for the use of in silico predictions for the assessment of mutagenic impurities.[15][24][25][26] This signifies a paradigm shift towards the acceptance of computational data as a valid component of regulatory submissions, provided it is well-documented and rigorously validated.[27]

The future of drug discovery lies in the even tighter integration of in silico and in vitro approaches, alongside emerging technologies such as artificial intelligence, machine learning, and complex in vitro models like organoids and organs-on-a-chip.[8][28] These advancements promise to create even more predictive and human-relevant models, further reducing our reliance on traditional animal testing and accelerating the delivery of safe and effective medicines to patients.

Conclusion: A Unified Approach for Accelerated Discovery

The cross-validation of in vitro results with in silico predictions is more than just a methodological step; it is a strategic imperative in modern drug discovery. By embracing this integrated and self-validating approach, researchers can enhance the efficiency and success rate of their programs, making more informed decisions and ultimately, bringing novel therapies to the clinic faster. This guide provides a foundational framework for implementing this powerful paradigm, empowering scientists to bridge the gap between the digital and biological realms in their quest for the next generation of medicines.

References

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Ansari, S. A., & Ali, A. (2017). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal, 16, 753–762. [Link]

  • ICH. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Mind the Graph. (2024). Pearson Correlation: Understanding the Math Behind Relationships. Retrieved from [Link]

  • Polina Mamoshina, et al. (2020). Dual transcriptomic and molecular machine learning predicts all major clinical forms of drug cardiotoxicity. Frontiers in Pharmacology. [Link]

  • Scribd. (n.d.). Steps in Molecular Docking Using AutoDock Tools. Retrieved from [Link]

  • Golbraikh, A., & Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476–488. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • S. M. Snodin. (2015). ICH M7 guideline on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pearson correlation coefficient. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Retrieved from [Link]

  • Sharma, P., & Singh, R. (2014). Protocol for Docking with AutoDock. Bio-protocol, 4(12), e1133. [Link]

  • Outlier. (2023). Understanding the Pearson Correlation Coefficient. Retrieved from [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Kim, J. H., et al. (2019). In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism. Pharmaceutics, 11(11), 594. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of mixed IC₅₀ data - a statistical analysis. PLoS One, 8(4), e61007. [Link]

  • Sotriffer, C. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Singh, S., & Mittal, S. K. (2017). The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001. Frontiers in Microbiology, 8, 2351. [Link]

  • Wikipedia. (n.d.). Spearman's rank correlation coefficient. Retrieved from [Link]

  • Proventa International. (2021). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Spearman's Rank Correlation. Retrieved from [Link]

  • Save My Exams. (2025). Spearman's Rank Correlation (Cambridge (CIE) A Level Biology): Revision Note. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PMC. (2025). In Silico Research Is Rewriting the Rules of Drug Development: Is It the End of Human Trials?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of docking method scores vs. experimental IC50 values. Retrieved from [Link]

  • Victor J. (2025). Visualizing Software Architecture with Graphviz: A Practical Guide. Medium. [Link]

  • Proventa International. (2021). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Retrieved from [Link]

  • Instem. (2024). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Toxicological Sciences. (2023). Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Retrieved from [Link]

  • Academia Stack Exchange. (2023). Embedded hyperlinks in a thesis or research paper. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical analysis results for correlations with IC 50. Retrieved from [Link]

  • HESI. (n.d.). Application of In Silico and In Vitro Approaches for Evaluating Developmental and Reproductive Toxicity in Botanical Products. Retrieved from [Link]

  • Düsseldorfer Dokumenten- und Publikationsservice. (2025). Development and validation of in vitro and in silico tests to predict compounds' toxicity. Retrieved from [Link]

  • PMC. (2012). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Retrieved from [Link]

  • PMC. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds. Retrieved from [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

Sources

Validation

assessing the selectivity of novel compounds for their biological targets

The Definitive Guide to Compound Selectivity Profiling: Navigating the Kinome Achieving target selectivity is one of the most formidable challenges in small-molecule drug discovery. Because the vast majority of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Compound Selectivity Profiling: Navigating the Kinome

Achieving target selectivity is one of the most formidable challenges in small-molecule drug discovery. Because the vast majority of kinase inhibitors (Type I and II) target the highly conserved ATP-binding pocket, off-target binding is a frequent driver of clinical toxicity.

As a Senior Application Scientist, I frequently observe drug development programs fail because they rely exclusively on isolated biochemical assays. These classical assays ignore the profound impact of the intracellular environment—specifically, the 1–5 mM concentration of cellular ATP, which can dramatically shift the apparent affinity of an inhibitor. To build a robust, self-validating data package, researchers must employ an orthogonal testing strategy that bridges the gap between high-throughput biochemical screening and physiological live-cell engagement.

This guide objectively compares three gold-standard methodologies for assessing compound selectivity, providing the mechanistic causality and step-by-step protocols necessary to validate your novel compounds.

Technology Comparison & Mechanistic Principles

A. High-Throughput Competition Binding (KINOMEscan®[1])
  • Principle: This platform utilizes an active-site directed competition binding assay. DNA-tagged or phage-displayed kinases are mixed with an immobilized, broad-spectrum "bait" ligand. Test compounds that bind the kinase active site prevent the kinase from binding the bait[1].

  • Performance: Unmatched throughput. It allows for the simultaneous profiling of >400 wild-type and mutant kinases. Because it is a thermodynamic binding assay, it does not require active enzyme or optimized peptide substrates.

  • Limitation: It operates in an ATP-free, non-physiological environment, often overestimating the in vivo potency of ATP-competitive inhibitors.

B. Orthogonal Biochemical Validation (TR-FRET[2])
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures actual enzymatic activity or direct binding. It typically employs a Europium-labeled donor antibody and a far-red acceptor fluorophore[2].

  • Performance: Highly sensitive and homogeneous (no-wash). The time-resolved nature of the measurement (introducing a microsecond delay before reading) eliminates short-lived background autofluorescence from the test compounds, yielding exceptional signal-to-noise ratios[3].

  • Limitation: Requires purified active kinase and is typically run at artificially low ATP concentrations (at or below

    
    ) to maximize sensitivity, which does not reflect cellular conditions.
    
C. Live-Cell Target Engagement (NanoBRET™[4])
  • Principle: Relies on Bioluminescence Resonance Energy Transfer (BRET) between a Kinase-NanoLuc® fusion protein and a cell-permeable fluorescent tracer. A test compound that permeates the cell membrane and binds the kinase competitively displaces the tracer, causing a quantifiable loss of BRET signal[4].

  • Performance: Assesses target engagement in the presence of physiological ATP levels and intact cellular membranes. This is critical because high intracellular ATP can outcompete an inhibitor at an off-target kinase, effectively nullifying a liability predicted by biochemical assays[4].

Workflow Start Hit Identification (Novel Compound) Biochemical Broad Biochemical Profiling (e.g., KINOMEscan) Start->Biochemical Step 1: Broad Screen TRFRET Orthogonal Validation (TR-FRET Activity Assay) Biochemical->TRFRET Step 2: Validate Hits Cellular Live-Cell Target Engagement (e.g., NanoBRET) TRFRET->Cellular Step 3: Cellular Context Decision Selectivity Profile Acceptable? Cellular->Decision Lead Advance to Lead Optimization & In Vivo Studies Decision->Lead Yes Redesign Structural Redesign (SAR Iteration) Decision->Redesign No Redesign->Start New Analogs

Figure 1: Logical workflow for orthogonal kinase selectivity profiling and lead optimization.

Comparative Data: The Cellular ATP Shift

To illustrate the causality of ATP competition, consider the profiling data for the multikinase inhibitor Crizotinib. Biochemical assays flag IRAK4 as a highly potent off-target. However, live-cell profiling reveals a massive rightward shift in the


 due to cellular ATP, demonstrating that IRAK4 is not engaged at clinically relevant doses[4].

Table 1: Comparative Selectivity Profiling of Crizotinib

Kinase TargetKINOMEscan

(nM)
TR-FRET

(nM)[10 µM ATP]
NanoBRET

(nM) [Live Cell]
Mechanistic Interpretation (ATP Shift)
c-MET (Primary) 2.14.512.4Maintained Target Engagement
ALK (Primary) 4.28.128.5Maintained Target Engagement
ROS1 (Primary) 1.83.215.1Maintained Target Engagement
IRAK4 (Off-Target) 6.515.0>10,000Loss of Engagement (Outcompeted by cellular ATP)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Competition Binding (KINOMEscan)
  • Step 1: Preparation of Kinase Extracts. Grow T7 phage strains displaying the kinase of interest in E. coli. Causality: Phage display allows for the rapid, stable expression of hundreds of properly folded kinase domains without the need for complex, artifact-prone purification steps[1].

  • Step 2: Assay Assembly. Combine the kinase extract, the test compound (11-point dose-response), and streptavidin-coated magnetic beads conjugated to a biotinylated broad-spectrum ligand. Causality: The immobilized ligand acts as a universal bait. If the test compound has high affinity, it outcompetes the bait, leaving the kinase in the supernatant.

  • Step 3: Wash and Elution. Wash the beads to remove unbound kinase, then elute the bound kinase.

  • Step 4: qPCR Detection. Quantify the eluted kinase using qPCR against the DNA tag.

  • Validation Checkpoints: Include a DMSO control (0% inhibition; maximum qPCR signal) and a pan-kinase inhibitor control like Staurosporine (100% inhibition; baseline qPCR signal) to define the assay window.

Protocol B: Orthogonal TR-FRET Activity Assay
  • Step 1: Kinase Reaction. Incubate purified active kinase, test compound, biotinylated peptide substrate, and ATP in a 384-well plate. Causality: The ATP concentration is deliberately set at the

    
     of the specific kinase to maximize the assay's sensitivity to competitive inhibitors[3].
    
  • Step 2: Stop and Detect. Add EDTA to stop the reaction by chelating

    
    , followed by the addition of Streptavidin-XL665 (acceptor) and a Europium-labeled anti-phospho antibody (donor).
    
  • Step 3: Time-Resolved Measurement. Excite at 340 nm and measure emission at 620 nm and 665 nm after a 50 µs delay. Causality: The delay eliminates short-lived autofluorescence from the compound library, preventing false positives[2].

  • Validation Checkpoints: Include a "No Enzyme" control to establish background FRET and a "Vehicle (DMSO)" control to establish maximum enzymatic velocity (

    
    ).
    
Protocol C: Live-Cell Target Engagement (NanoBRET)

NanoBRET_Mechanism Kinase Kinase-NanoLuc Fusion (Expressed in Live Cell) BRET High BRET Signal (Proximity-based Energy Transfer) Kinase->BRET Binds Tracer Tracer Cell-Permeable Fluorescent Tracer Tracer->BRET NoBRET Loss of BRET Signal (Tracer Displaced) BRET->NoBRET Add Test Compound Inhibitor Test Compound (Unlabeled Inhibitor) Inhibitor->NoBRET Competes for Active Site

Figure 2: Mechanistic principle of NanoBRET target engagement via competitive tracer displacement.

  • Step 1: Cell Transfection. Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Causality: Transient transfection ensures the target is expressed in the proper mammalian cellular context, preserving endogenous protein complexes and physiological ATP levels (1-5 mM)[5].

  • Step 2: Tracer & Compound Addition. Harvest cells and re-plate into a 384-well format. Add the cell-permeable NanoBRET fluorescent tracer and the test compound. Causality: The tracer concentration is explicitly set near its

    
     to ensure the assay is highly sensitive to competitive displacement by the unlabeled test compound[4].
    
  • Step 3: Incubation and Reading. Incubate for 2 hours to reach equilibrium. Add Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).

  • Validation Checkpoints: The system must include a "No-Tracer" control (background luminescence bleed-through), a "Tracer-Only" control (Maximum BRET ratio), and an "Unlabeled Reference Inhibitor" control (to prove 100% specific displacement).

References

  • Eurofins Discovery. "KINOMEscan Technology". Eurofins. URL:[Link]

  • The Scientist. "TR-FRET Powers Smarter Drug Screening". The Scientist. URL:[Link]

  • Vasta, J. D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement". Cell Chemical Biology / PubMed. URL:[Link]

  • Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits". Sino Biological. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of N-Substituted β-Alanine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted β-alanine derivatives is a critical task. These compounds are not only valuable building blocks for β-peptides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted β-alanine derivatives is a critical task. These compounds are not only valuable building blocks for β-peptides and peptidomimetics, which exhibit enhanced proteolytic stability compared to their α-peptide counterparts, but they also serve as key intermediates in the synthesis of a wide array of biologically active molecules.[1] The choice of synthetic strategy can significantly impact yield, purity, scalability, and the accessible chemical diversity of the final products. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to N-substituted β-alanine derivatives, supported by experimental data and field-proven insights to inform your selection of the optimal methodology.

Direct N-Alkylation of β-Alanine

Direct N-alkylation of β-alanine is a conceptually straightforward and often utilized method for the synthesis of N-alkyl-β-alanine derivatives. This approach typically involves the reaction of β-alanine with an alkylating agent, such as an alkyl halide, in the presence of a base.

Causality Behind Experimental Choices

The choice of base and solvent system is crucial for the success of this reaction. A common challenge is controlling the degree of alkylation, as the primary amine of β-alanine can be successively alkylated to form both mono- and di-alkylated products. The selectivity can often be controlled by the stoichiometry of the reactants.[2] For instance, using a limited amount of the alkylating agent can favor the formation of the mono-alkylated product, while an excess will drive the reaction towards the di-substituted derivative. The use of a mixed solvent system, such as ethanol and water, can facilitate the reaction between a water-soluble amino acid and a water-insoluble alkylating agent, eliminating the need for phase-transfer catalysts.[2]

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism where the amino group of β-alanine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The base serves to deprotonate the ammonium salt formed after the first alkylation, regenerating the nucleophilic amine for a potential second alkylation.

Michael Addition (Aza-Michael Reaction)

The Michael addition, or aza-Michael reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely employed for the synthesis of N-substituted β-alanine derivatives. This reaction involves the conjugate addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated carbonyl compound, typically an acrylate ester.

Causality Behind Experimental Choices

The aza-Michael reaction can be performed under various conditions, from solvent-free microwave-assisted protocols to enzymatic catalysis, offering a broad range of options to suit different substrates and desired outcomes.[3] Microwave irradiation can significantly accelerate the reaction, leading to higher yields and purity in a shorter time.[3] The choice of catalyst, if any, can influence the reaction rate and selectivity. While the reaction can proceed without a catalyst, bases or Lewis acids can be employed to enhance the reactivity of the nucleophile or the electrophile, respectively. For asymmetric syntheses, chiral catalysts or auxiliaries can be used to control the stereochemistry of the newly formed chiral center.[4]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carbonyl compound. This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the N-substituted β-alanine derivative.

Reductive Amination

Reductive amination is a classic and highly effective method for the synthesis of amines, and it can be readily adapted for the preparation of N-substituted β-alanine derivatives. This two-step, one-pot process typically involves the reaction of a β-keto ester with an amine to form an enamine or imine intermediate, which is then reduced in situ to the desired β-amino ester.

Causality Behind Experimental Choices

A variety of reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for imines over carbonyls.[5] The choice of solvent and the presence of an acid catalyst can influence the rate of imine/enamine formation. For the synthesis of chiral β-amino esters, asymmetric reductive amination can be achieved using chiral catalysts or by employing biocatalysts such as imine reductases (IREDs).[6]

Reaction Mechanism

The reaction begins with the condensation of the β-keto ester and the amine to form an enamine or imine intermediate. This intermediate is then reduced by a hydride source to furnish the N-substituted β-alanine derivative.

Ring-Opening of Aziridines

The ring-opening of activated aziridines with various nucleophiles provides a versatile entry to a range of β-amino acid derivatives. Aziridine-2-carboxylates are common precursors, and their strained three-membered ring is susceptible to nucleophilic attack.

Causality Behind Experimental Choices

The regioselectivity of the ring-opening is a key consideration and is influenced by the nature of the substituent on the aziridine nitrogen, the substituents on the ring carbons, and the choice of nucleophile and catalyst.[1][7] Electron-withdrawing groups on the nitrogen atom activate the aziridine ring towards nucleophilic attack. The attack can occur at either the C2 or C3 position, leading to α- or β-amino acid derivatives, respectively. Lewis acids are often used to promote the ring-opening.

Reaction Mechanism

The reaction mechanism can proceed through either an SN2 or SN1-like pathway, depending on the reaction conditions and the stability of the potential carbocationic intermediates. The nucleophile attacks one of the ring carbons, leading to the opening of the aziridine ring and the formation of the β-amino acid derivative.

N-Acylation and N-Arylation

For the synthesis of N-acyl and N-aryl β-alanine derivatives, specific methods are often employed.

  • N-Acylation: This is typically achieved by reacting β-alanine or its ester with an acylating agent such as an acyl chloride or an acid anhydride.[8][9] These reactions are generally high-yielding and proceed under mild conditions. The choice between an acyl chloride and an acid anhydride often comes down to reactivity and the nature of the byproduct; acyl chlorides are more reactive but produce corrosive HCl, while anhydrides are less reactive but yield a carboxylic acid byproduct.[10]

  • N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a go-to method for the synthesis of N-aryl β-alanine derivatives.[11][12] This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a phosphine ligand. The choice of ligand is critical for the success of the reaction and can influence the substrate scope and reaction efficiency.[12]

Reaction Mechanisms
  • N-Acylation: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of β-alanine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to eliminate a leaving group (chloride or carboxylate).

  • N-Arylation (Buchwald-Hartwig): The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the N-aryl amine product to regenerate the Pd(0) catalyst.[11]

Comparative Performance Data

Synthetic RouteSubstrate Scope (Amines)Typical YieldsReaction ConditionsKey AdvantagesKey Disadvantages
Direct N-Alkylation Primary and secondary aliphatic40-80%[2]Room temp. to moderate heatingSimple, one-step processOver-alkylation can be an issue, limited to alkyl substituents
Michael Addition Primary and secondary aliphatic and aromatic70-95%[3]Varies (RT, microwave, enzymatic)High yields, broad substrate scope, mild conditionsPotential for side reactions with some substrates
Reductive Amination Primary and secondary aliphatic and aromatic60-90%[5]Mild, often one-potGood functional group tolerance, access to chiral productsRequires a suitable keto-ester precursor
Ring-Opening of Aziridines N/A (amine is part of the product)50-85%[1]Often requires Lewis acid catalysisAccess to diverse structures, stereocontrol possibleRegioselectivity can be a challenge, precursor synthesis
N-Acylation N/A (amine is acylated)>90%[8]Mild, room temperatureHigh yields, straightforward procedureLimited to acyl substituents
N-Arylation (Buchwald-Hartwig) Primary and secondary aliphatic and aromatic70-95%[12]Requires Pd catalyst and ligand, elevated temp.Broad scope for aryl groups, good functional group toleranceCatalyst cost and sensitivity, potential for side reactions

Experimental Protocols

Protocol 1: Synthesis of Mono-N-butylated β-alanine via Direct N-Alkylation[2]
  • To a 100 mL round-bottom flask, add β-alanine (1.0 g, 11.23 mmol), ethanol (15 mL), and potassium hydroxide (1.26 g, 22.47 mmol).

  • Stir the mixture at room temperature and add water dropwise until the reaction mixture becomes homogeneous.

  • Add butyl bromide (1.39 g, 10.11 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired mono-N-butylated β-alanine.

Protocol 2: Microwave-Assisted Michael Addition of an Amine to an Acrylate[3]
  • In a microwave-safe vessel, combine the amine (2 mmol), methyl acrylate (2 mmol), and methanol (3 mL).

  • Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature and pressure (e.g., 80 °C and 18 psi) for a short duration (e.g., 10 minutes).

  • After cooling, concentrate the reaction mixture on a rotary evaporator.

  • Purify the product by column chromatography.

Protocol 3: N-Acylation of β-Alanine[8]
  • Dissolve β-alanine (0.02 mol) in 25 mL of a 10% aqueous solution of 1N sodium hydroxide in a 100 mL round-bottom flask.

  • Add benzoyl chloride (0.03 mol) to the solution.

  • Shake the mixture vigorously for 1 hour.

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize to obtain the pure N-benzoyl-β-alanine.

Visualization of Synthetic Workflows

Direct N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification Start β-Alanine + KOH in Ethanol/Water Add_Alkyl_Halide Add Alkyl Halide (e.g., Butyl Bromide) Start->Add_Alkyl_Halide Homogeneous Solution Stir_RT Stir at Room Temp. Add_Alkyl_Halide->Stir_RT Concentrate Concentrate Stir_RT->Concentrate Monitor by TLC Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Product N-Alkyl-β-alanine Column_Chromatography->Product

Caption: Workflow for Direct N-Alkylation of β-Alanine.

Michael Addition Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Amine + Acrylate Ester (Optional: Catalyst) Reaction_Conditions Apply Conditions (e.g., Microwave, Heat) Start->Reaction_Conditions Workup Aqueous Workup Reaction_Conditions->Workup Monitor by TLC/GC Purification Purification (e.g., Chromatography) Workup->Purification Product N-Substituted β-Alanine Ester Purification->Product

Caption: General Workflow for Michael Addition.

Conclusion

The synthesis of N-substituted β-alanine derivatives can be accomplished through a variety of effective methods, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route will depend on several factors, including the desired N-substituent (alkyl, aryl, acyl), the availability of starting materials, the required scale of the synthesis, and the need for stereochemical control. Direct N-alkylation is a simple approach for N-alkyl derivatives but may require careful control to avoid over-alkylation. The aza-Michael addition offers a versatile and high-yielding route to a wide range of N-substituted derivatives under mild conditions. Reductive amination provides excellent functional group tolerance and access to chiral products. The ring-opening of aziridines allows for the synthesis of diverse and complex structures, while N-acylation and Buchwald-Hartwig N-arylation are highly efficient for their specific transformations. By understanding the nuances of each method, researchers can make informed decisions to efficiently synthesize the desired N-substituted β-alanine derivatives for their specific applications.

References

  • Advances in the synthesis of β-alanine - Frontiers. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Highly Diastereoselective Addition of a Racemic β-Alanine Enolate Derivative to Electrophiles - SciELO México. (n.d.). Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation - MDPI. (2023, January 24). Retrieved March 7, 2026, from [Link]

  • Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION Tsutomu Ishikawa* Graduate School of Pharma - LOCKSS: Serve Content. (2012, September 5). Retrieved March 7, 2026, from [Link]

  • Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Nβ-Substituted α,β-Diamino Acids via Stereoselective N-Michael Additions to a Chiral Bicyclic Dehydroalanine - PubMed. (2020, March 6). Retrieved March 7, 2026, from [Link]

  • Synthesis of β-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. (2024, January 29). Retrieved March 7, 2026, from [Link]

  • Product ratios a and yields obtained after reductive amination b... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC. (2009, February 26). Retrieved March 7, 2026, from [Link]

  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of N β -Substituted α,β-Diamino Acids via Stereoselective N -Michael Additions to a Chiral Bicyclic Dehydroalanine | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases | ACS Sustainable Chemistry & Engineering. (2022, May 6). Retrieved March 7, 2026, from [Link]

  • N-Dealkylation of Amines - MDPI. (2022, May 20). Retrieved March 7, 2026, from [Link]

  • Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ring opening of aziridine 2-carboxylate 5 via indole 4 - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved March 7, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes. (2026, February 24). Retrieved March 7, 2026, from [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. (2017, August 10). Retrieved March 7, 2026, from [Link]

  • Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed. (2011, November 14). Retrieved March 7, 2026, from [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines - MDPI. (2010, December 10). Retrieved March 7, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved March 7, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved March 7, 2026, from [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. (2023, October 18). Retrieved March 7, 2026, from [Link]

  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS - Homi Bhabha National Institute. (n.d.). Retrieved March 7, 2026, from [Link]

  • Acyl Chlorides and Acid Anhydrides - chemrevise. (2018, November 6). Retrieved March 7, 2026, from [Link]

Sources

Validation

Evaluating Next-Generation EGFR Inhibitors in Osimertinib-Resistant NSCLC: A Comparative Guide

The treatment landscape for Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs). While third-generation irreversible TKIs like O...

Author: BenchChem Technical Support Team. Date: March 2026

The treatment landscape for Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs). While third-generation irreversible TKIs like Osimertinib are the current standard of care, acquired resistance inevitably emerges. The most common on-target resistance mechanism is the C797S mutation in exon 20, which abolishes the critical covalent bond between Osimertinib and the EGFR ATP-binding pocket (1)[1].

To overcome this, a novel class of 4th-generation, reversible TKIs (such as BLU-945) has been developed. These compounds are engineered to potently inhibit the "triple mutant" (e.g., ex19del/T790M/C797S) while strictly sparing wild-type (WT) EGFR to minimize dose-limiting skin and gastrointestinal toxicities (2)[2].

This guide provides a comprehensive, objective framework for evaluating the performance of a novel 4th-generation compound ("Compound X") against standard-of-care alternatives in a drug-resistant in vitro model.

Experimental Design & Rationale

To objectively evaluate Compound X, we must isolate the variable of interest: the mutant EGFR kinase.

The Model: We utilize the Ba/F3 engineered cell line model expressing EGFR ex19del/T790M/C797S. Causality of Choice: Ba/F3 is a murine pro-B cell line that is naturally dependent on Interleukin-3 (IL-3) for survival. When transfected with an oncogenic kinase (like mutant EGFR) and withdrawn from IL-3, the cells undergo "oncogene addiction." They become entirely dependent on the introduced mutant EGFR for survival. This creates an exceptionally "clean" genetic background. Any observed cytotoxicity upon drug treatment is directly causal to EGFR inhibition, free from the confounding parallel human survival pathways often present in patient-derived NSCLC lines.

Workflow Start Compound Evaluation Pipeline Cell Cell Line Preparation (Ba/F3 Triple Mutant) Start->Cell Viability Cell Viability Assay (CellTiter-Glo) Cell->Viability 72h Incubation Target Target Engagement (Western Blot: pEGFR) Cell->Target 4h Incubation Apoptosis Apoptosis Assay (Caspase-3/7) Cell->Apoptosis 24h Incubation Data Data Analysis & IC50 Calculation Viability->Data Target->Data Apoptosis->Data

Figure 1: Experimental workflow for evaluating novel compounds in drug-resistant cell lines.

Self-Validating Methodologies

Protocol A: Cell Viability Assessment (CellTiter-Glo)

Mechanistic Rationale: The CellTiter-Glo (CTG) assay quantifies intracellular ATP levels. Because ATP is strictly maintained by metabolically active cells and rapidly degrades upon cell death, luminescent ATP quantification serves as a highly sensitive, direct proxy for viable cell number (3)[3].

Self-Validating Controls:

  • Positive Control (Maximal Viability): 0.1% DMSO vehicle.

  • Negative Control (Maximal Kill): 1 µM Staurosporine (pan-kinase inhibitor) to define the absolute baseline of cell death.

  • Background Control: Media only (no cells) to subtract baseline reagent luminescence.

Step-by-Step Workflow:

  • Seeding: Seed Ba/F3 EGFR ex19del/T790M/C797S cells at 2,000 cells/well in 96-well opaque white plates. Note: Opaque plates are critical to prevent luminescent cross-talk between adjacent wells.

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of Compound X, Osimertinib, and Erlotinib (Concentration range: 10 µM to 0.5 nM). Ensure final DMSO concentration remains constant at 0.1% across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature, which normalizes the luciferase enzymatic rate (4)[4].

  • Lysis & Read: Add an equal volume (100 µL) of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) curve fit.

Protocol B: Target Engagement (Western Blotting)

Mechanistic Rationale: A reduction in cell viability does not inherently prove that the drug inhibited the intended target. To prove mechanistic causality, we must measure the phosphorylation status of EGFR at Tyrosine 1068 (pEGFR Y1068), a direct autophosphorylation site. We utilize a short 4-hour incubation to capture primary kinase inhibition before secondary apoptotic degradation of the cellular machinery occurs.

Self-Validating Controls:

  • Loading Control: GAPDH to ensure equal total protein loading across all lanes.

  • Total Protein Control: Total EGFR to confirm that the reduction in pEGFR is due to direct kinase inhibition, not receptor degradation or downregulation.

Step-by-Step Workflow:

  • Seeding & Treatment: Seed 1x10^6 cells/well in 6-well plates. Treat with compounds at 1x, 10x, and 100x their respective viability IC50 concentrations.

  • Incubation: Incubate for exactly 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Note: Phosphatase inhibitors are critical to "freeze" the transient phosphorylation state during lysis.

  • Electrophoresis: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies against pEGFR (Y1068), total EGFR, and GAPDH.

  • Quantification: Develop using chemiluminescence and quantify band densitometry to determine the biochemical IC50.

Mechanistic Pathway Analysis

The C797S mutation replaces a cysteine residue with a serine at position 797. Because 3rd-generation TKIs (Osimertinib) rely on a covalent Michael addition to the sulfhydryl group of Cysteine 797, the substitution to a hydroxyl group (Serine) completely abrogates drug binding[1]. Compound X overcomes this by utilizing a highly optimized, non-covalent, reversible binding mode that fits precisely into the mutated ATP pocket[2].

Mechanism EGF EGF Ligand EGFR EGFR (C797S Mutant) EGF->EGFR Activates Downstream PI3K / AKT / MAPK Survival Pathways EGFR->Downstream Phosphorylation Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Blocked by C797S Novel Compound X (4th Gen) Novel->EGFR Reversible Binding Apoptosis Cell Death Downstream->Apoptosis Inhibited

Figure 2: Mechanistic pathway of EGFR C797S resistance and 4th-generation TKI intervention.

Comparative Performance Data

The table below summarizes the quantitative performance of the novel 4th-generation Compound X against standard-of-care alternatives.

CompoundGeneration / Binding ModeViability IC50 (Ba/F3 Triple Mutant)Target Engagement IC50 (pEGFR Y1068)WT-EGFR Viability IC50 (A431 Cell Line)Selectivity Margin (WT / Mutant)
Compound X 4th Gen (Reversible)2.5 nM 3.1 nM >1,000 nM >400x
Osimertinib 3rd Gen (Irreversible)>10,000 nM>10,000 nM15 nMN/A (Resistant)
Erlotinib 1st Gen (Reversible)>10,000 nM>10,000 nM50 nMN/A (Resistant)
Data Interpretation
  • Efficacy: Compound X demonstrates potent, low-nanomolar efficacy against the C797S triple mutant, whereas both 1st and 3rd generation TKIs fail to inhibit cell growth or target phosphorylation at physiologically relevant concentrations.

  • Target Engagement: The tight correlation between the Viability IC50 (2.5 nM) and the pEGFR IC50 (3.1 nM) confirms that the observed cytotoxicity is directly causal to on-target kinase inhibition.

  • Safety Profile (Selectivity): Compound X exhibits a massive >400-fold selectivity window over WT-EGFR. This suggests a highly favorable clinical therapeutic index, minimizing the risk of WT-driven adverse events.

Conclusion

Evaluating novel compounds in drug-resistant cell lines requires a rigorous, self-validating experimental design. By utilizing the Ba/F3 addiction model, ATP-based viability assays, and transient target engagement readouts, we can objectively prove that 4th-generation reversible TKIs (like Compound X) successfully overcome C797S-mediated resistance. The integration of high mutant potency with strict wild-type sparing characteristics positions these novel compounds as the necessary next step in the clinical evolution of NSCLC targeted therapies.

References

  • Eno, M. S., et al. (2022). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry. 2

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. National Center for Biotechnology Information (US). 3

  • Promega Corporation. (2024). "CellTiter-Glo® 2.0 Cell Viability Assay Protocol & Performance." 4

  • Wang, S., et al. (2023). "Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer." Molecular Cancer.1

Sources

Safety & Regulatory Compliance

Safety

3-{[4-(Diethylamino)benzoyl]amino}propanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the operational lifecycle of a chemical does not end at the laboratory bench; it ends at safe, compliant disposal. 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the operational lifecycle of a chemical does not end at the laboratory bench; it ends at safe, compliant disposal. 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is a specialized organic building block utilized in advanced drug development and peptide synthesis[1]. While it offers immense synthetic utility, its specific structural motifs—a tertiary amine, an amide linkage, and a carboxylic acid—dictate strict handling and disposal logistics.

Improper disposal of nitrogenous organic waste not only risks laboratory safety but can also trigger severe regulatory penalties. For context, Resource Conservation and Recovery Act (RCRA) violations can cost institutions civil penalties of up to $81,540 per violation, per day[2].

This guide provides a comprehensive, causality-driven protocol for the safe handling, accumulation, and disposal of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid, ensuring your laboratory exceeds baseline compliance.

Chemical Profile and Causality of Hazards

To effectively manage a chemical's end-of-life, we must first understand its molecular behavior. 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is composed of a 4-(diethylamino)benzoyl group conjugated with beta-alanine.

  • Zwitterionic Potential: The presence of both a basic diethylamino group and an acidic propanoic acid moiety means the molecule can exist as a zwitterion depending on the solvent's pH. This dictates its solubility profile—it is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but prone to sudden precipitation in acidic aqueous waste streams, which can clog waste carboys.

  • Combustion Byproducts: As a nitrogenous organic compound, thermal decomposition yields highly toxic nitrogen oxides (NOx). Therefore, it must never be disposed of in standard municipal waste; it requires routing to a commercial Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and NOx scrubbers[3].

  • Irritation Profile: Analogous to its parent compound, 4-(diethylamino)benzoic acid, the fine powder acts as a mechanical and chemical irritant, triggering specific GHS hazards including H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation)[4].

Table 1: Quantitative Hazard and Logistics Profile
ParameterSpecification / ClassificationOperational Implication
Physical State Solid (Powder)High risk of aerosolization during transfers.
GHS Hazard Codes H315, H319, H335[4]Mandates N95 masks and splash goggles for bulk handling.
EPA Waste Classification Characteristic Organic WasteMust be incinerated; drain disposal is strictly prohibited.
Primary SAA Limit 55 Gallons[5][6]Waste must be removed from the lab once this volume is reached.
Storage Class 11 (Combustible Solids)[1]Segregate from strong oxidizers (e.g., Nitric Acid, Peroxides).

Waste Segregation and SAA Logistics

Under EPA regulations, laboratories must manage chemical waste efficiently at the point of generation. The Generator Improvements Rule (GIR) and RCRA dictate strict guidelines for Satellite Accumulation Areas (SAAs)[5].

Causality in Segregation: Because 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid does not contain halogens (fluorine, chlorine, bromine), its liquid waste should be classified as Non-Halogenated Organic Waste . Mixing it with halogenated waste unnecessarily increases disposal costs by up to 400%, as halogenated streams require specialized incineration to prevent environmental dioxin formation.

WasteSegregation A Waste Generation: 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid B Solid Waste (Powders, PPE, Vials) A->B C Liquid Waste (Dissolved in Solvents) A->C D Contaminated Solids Bin (For Incineration) B->D E Contains Halogenated Solvents? (e.g., DCM) C->E F Halogenated Organic Waste (Max 55 Gal SAA) E->F Yes G Non-Halogenated Organic Waste (Max 55 Gal SAA) E->G No

Fig 1. Waste segregation decision matrix for solid and liquid streams.

Step-by-Step Disposal Protocols

Self-Validating System: A safety protocol is only effective if its success can be verified in real-time. The following steps include built-in validation checks to ensure absolute compliance.

Protocol A: Disposal of Solid Waste (Powders, Vials, and Contaminated PPE)
  • Collection: Place all empty vials, contaminated weighing boats, and outer nitrile gloves into a designated, puncture-resistant solid hazardous waste container.

    • Causality: Residual powder easily aerosolizes. Containing it immediately prevents secondary H335 inhalation exposure[4].

  • Labeling: Affix a hazardous waste label immediately. Under EPA Subpart K (if your academic institution has opted in), the specific hazardous waste code is not required on the label while accumulating in the lab, but the container must be clearly marked as "Unwanted Material" or "Hazardous Waste"[7].

  • Validation Check: Inspect the seal of the container. Invert the sealed bin gently (if safe/applicable) to ensure no particulate escapes. Verify against the SAA log that the total laboratory waste volume has not exceeded the 55-gallon legal limit[5][6].

Protocol B: Disposal of Liquid Waste (Solvent Solutions)
  • Segregation: Determine the primary solvent used for the reaction. If dissolved in DMSO, Methanol, or DMF, route to the Non-Halogenated Organic Waste carboy. If dissolved in Dichloromethane (DCM) or Chloroform, it must go to the Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the liquid waste into the carboy.

    • Causality: Using a dedicated funnel prevents cross-contamination with incompatible chemicals (e.g., strong oxidizers), which could react with the tertiary amine to cause a dangerous exothermic reaction.

  • Secondary Containment: Ensure the waste carboy is seated inside a secondary containment tray capable of holding 110% of the carboy's volume.

  • Validation Check: Check the pH of the waste mixture using indicator strips. Ensure the pH is between 4 and 10 before sealing the carboy. This prevents unexpected pressure buildup from acid-base gas evolution in the waste stream.

Spill Response and Decontamination Workflow

A benchtop spill of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid powder presents an immediate respiratory risk. Dry sweeping the powder is strictly prohibited, as the mechanical action generates a cloud of airborne particulates.

SpillResponse S1 Spill Detected S2 Isolate Area & Assess Volume S1->S2 S3 Don PPE (N95, Nitrile) S2->S3 S4 Moisten Powder (Prevent Aerosols) S3->S4 S5 Wipe & Wash with Soap/Water S4->S5 S6 Transfer to Solid Waste S5->S6

Fig 2. Step-by-step spill response and decontamination workflow.

Step-by-Step Spill Decontamination:

  • Evacuate and Assess: Isolate the immediate area. If the spill exceeds 50 grams, do not attempt cleanup; contact Environmental Health and Safety (EHS) immediately.

  • Don PPE: Put on an N95 respirator (or equivalent dust mask), chemical splash goggles, and double nitrile gloves[1].

  • Moisten the Spill: Lightly spray the powder with water or a 10% ethanol solution.

    • Causality: Moistening the powder increases its mass and cohesion, completely neutralizing the aerosolization risk during the physical cleanup phase.

  • Wipe: Use absorbent laboratory wipes to collect the dampened powder, working from the outside of the spill toward the center.

  • Wash: Wash the affected benchtop with standard soap and water. The zwitterionic nature of the molecule ensures it is readily lifted by standard laboratory surfactants.

  • Dispose: Place all used wipes and outer gloves into the solid hazardous waste bin.

Regulatory Compliance and Continuous Improvement

For academic and commercial research laboratories, compliance is a continuous process. Regular inspections of the SAA are mandated by RCRA (40 CFR 264.174), requiring weekly checks of storage containers to ensure they are closed, labeled, and free of leaks[2]. Furthermore, laboratories should leverage computer-based inventory management systems to track the lifecycle of compounds like 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid. This proactive approach prevents the accumulation of expired chemicals, thereby reducing unnecessary purchasing and minimizing the laboratory's overall environmental waste footprint[2].

References

  • Hazardous Waste Management in the Labor
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • 4-(Diethylamino)benzoic acid, 99%, Thermo Scientific 1 g | Buy Online fishersci.co.uk
  • Laboratory Waste Management: The New Regul
  • 4-(Diethylamino)benzoic acid 99 5429-28-7 - Sigma-Aldrich sigmaaldrich.com
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Inform

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Diethylamino)benzoyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{[4-(Diethylamino)benzoyl]amino}propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.